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  • Product: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
  • CAS: 445023-46-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Core Principles, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic applications of the pyrrole derivative, 1-(2-met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, chemical properties, and strategic applications of the pyrrole derivative, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This compound serves as a valuable intermediate in the development of novel therapeutic agents. We will delve into the foundational synthetic strategies, the rationale behind the chosen methodologies, and its role in modern medicinal chemistry.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals[1]. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in drug design. The strategic functionalization of the pyrrole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is a prime example of a tailored building block designed for further elaboration in drug discovery programs.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is logically approached through a two-stage process: the initial construction of the N-substituted pyrrole ring, followed by the introduction of the carbaldehyde group.

G Target 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Intermediate 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole Target->Intermediate Formylation Precursors 2,5-Hexanedione + 2-Methoxyethylamine Intermediate->Precursors Cyclocondensation Formylation Vilsmeier-Haack Formylation Formylation->Target PaalKnorr Paal-Knorr Synthesis PaalKnorr->Intermediate

2,5-Hexanedione + 2-Methoxyethylamine → 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

Figure 2: Workflow for the Paal-Knorr synthesis step.

Step 2: Vilsmeier-Haack Formylation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Reaction:

Causality Behind Experimental Choices:

  • Reagents: The Vilsmeier reagent is a weak electrophile, making it highly selective for electron-rich substrates like the pyrrole ring. The 2,5-dimethyl substitution on the pyrrole ring directs the formylation to the electron-rich C3 or C4 positions. Due to steric hindrance from the adjacent methyl group at C2, the formylation predominantly occurs at the C3 position.

  • Solvent and Temperature: The reaction is often carried out in an inert solvent such as dichloromethane or using DMF as both the reagent and the solvent. The reaction is typically performed at low temperatures initially to control the exothermic formation of the Vilsmeier reagent and then warmed to drive the formylation.

Detailed Protocol:

The following is a generalized procedure based on standard Vilsmeier-Haack conditions:

  • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for a short period to allow for the formation of the Vilsmeier reagent.

  • Dissolve 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole in an appropriate solvent (or use neat if liquid) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium acetate or sodium bicarbonate) to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the final compound.

G Start 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Hydrolysis->Product

Figure 3: Workflow for the Vilsmeier-Haack formylation step.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is presented below. This data is essential for handling, storage, and downstream reaction planning.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂PubChem [2]
Molecular Weight 181.23 g/mol PubChem [2]
CAS Number 445023-46-1PubChem [2]
Appearance Likely a solid or oil-
XLogP3-AA 0.7PubChem [2]
Hydrogen Bond Donor Count 0PubChem [2]
Hydrogen Bond Acceptor Count 2PubChem [2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the substituents on the 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold makes it a versatile intermediate in drug discovery.

  • The Carbaldehyde Group: The aldehyde functionality is a key reactive handle for a variety of chemical transformations. It can be readily converted into other functional groups, such as amines (via reductive amination), carboxylic acids (via oxidation), alcohols (via reduction), and can participate in condensation reactions to form imines, oximes, and hydrazones. This allows for the introduction of diverse pharmacophoric elements and the exploration of structure-activity relationships (SAR).

  • The N-(2-methoxyethyl) Group: This substituent can influence the compound's solubility, lipophilicity, and metabolic stability. The ether linkage provides a potential hydrogen bond acceptor, which can be important for binding to biological targets.

  • The 2,5-Dimethyl Groups: These methyl groups serve to block the alpha positions of the pyrrole ring, preventing unwanted side reactions and directing further electrophilic substitution to the beta positions. They also contribute to the overall lipophilicity of the molecule.

While specific therapeutic targets for this exact molecule are often proprietary and detailed within patent literature, pyrrole-3-carbaldehyde derivatives are known to be precursors for compounds with a wide range of biological activities, including but not limited to:

  • Anti-inflammatory agents

  • Anticancer agents

  • Antiviral compounds

  • Kinase inhibitors

The presence of this compound as an intermediate in patents suggests its utility in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a strategically designed chemical entity whose synthesis is rooted in fundamental and reliable organic reactions. The combination of the Paal-Knorr synthesis and the Vilsmeier-Haack reaction provides an efficient and scalable route to this valuable building block. Its tailored substitution pattern offers medicinal chemists a versatile platform for the development of novel drug candidates across various therapeutic areas. A thorough understanding of its synthesis and chemical reactivity is paramount for its effective utilization in the advancement of pharmaceutical research.

References

  • PubChem. 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)
  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. [Link]

  • Google Patents. WO2016175555A2 - 4-methoxy pyrrole derivatives or pharmaceutically acceptable salts thereof and pharmaceutical composition containing same.
  • PubChem. A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

  • ResearchGate. Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. [Link]

  • ResearchGate. Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]

  • YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • National Institutes of Health. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]

  • Organic Syntheses. 2,5-dimethylpyrrole. [Link]

  • Academia.edu. Preparation of 2,5-Dimethyl-l-Phenylpyrrole. [Link]

  • Google Patents.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • ResearchGate. Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established spectroscopic principles to offer a detailed characterization of the molecule. We will delve into the rationale behind spectroscopic interpretations and provide standardized protocols for data acquisition, ensuring a blend of technical accuracy and practical insight.

Introduction and Molecular Overview

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with the chemical formula C₁₀H₁₅NO₂, is a substituted pyrrole derivative.[1] The pyrrole scaffold is a significant heterocyclic motif in medicinal chemistry, and understanding the structural and electronic properties of its derivatives is crucial for designing new molecular entities.[2] This compound features a 2,5-dimethylated pyrrole ring, an N-linked 2-methoxyethyl group, and a carbaldehyde function at the 3-position. These features give rise to a unique spectroscopic fingerprint, which we will explore in detail.

Molecular Structure and Key Identifiers:

  • IUPAC Name: 1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carbaldehyde[1]

  • CAS Number: 445023-46-1[1]

  • Molecular Formula: C₁₀H₁₅NO₂[1]

  • Molecular Weight: 181.23 g/mol [3]

  • InChIKey: PLAMSNVDPRMJRI-UHFFFAOYSA-N[3]

The structure of this molecule dictates the expected spectroscopic behavior. The aldehyde group will show characteristic signals in both IR and NMR spectroscopy. The protons on the pyrrole ring, the methyl groups, and the methoxyethyl side chain will each have distinct chemical shifts in the ¹H NMR spectrum, providing a complete map of the molecule's proton environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy: A Proton's Perspective

While the full experimental data for the target molecule is not publicly available, a ¹H NMR spectrum is known to have been recorded in DMSO-d₆ at a frequency of 300.135 MHz.[3] Based on the analysis of similar pyrrole-3-carbaldehyde derivatives, a predicted spectrum can be constructed with high confidence.[4][5]

Predicted ¹H NMR Data (DMSO-d₆, 300 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.65s1HCHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It typically appears as a singlet in this region for pyrrole-3-carbaldehydes.[4]
~6.80s1HH-4 (pyrrole)The single proton on the pyrrole ring is in a relatively electron-rich environment but is deshielded by the adjacent aldehyde group. Its chemical shift is characteristic of protons on substituted pyrrole rings.
~4.10t, J ≈ 5.5 Hz2HN-CH₂These protons are adjacent to the nitrogen atom of the pyrrole ring, which deshields them. They appear as a triplet due to coupling with the adjacent CH₂ group.
~3.55t, J ≈ 5.5 Hz2HO-CH₂These protons are adjacent to the ether oxygen, leading to a downfield shift. They are split into a triplet by the neighboring N-CH₂ group.
~3.20s3HO-CH₃The methoxy protons are in a relatively shielded environment and appear as a sharp singlet.
~2.45s3H2-CH₃ (pyrrole)The methyl group at the 2-position is slightly deshielded by the nitrogen atom and the overall aromatic system.
~2.20s3H5-CH₃ (pyrrole)The methyl group at the 5-position is generally found at a slightly more upfield position compared to the 2-methyl group in similar structures.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Based on data from related 2,5-dimethylpyrrole and pyrrole-3-carbaldehyde compounds, the following chemical shifts can be predicted.[6]

Predicted ¹³C NMR Data (DMSO-d₆, 75 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~185.0C=O (aldehyde)The carbonyl carbon of the aldehyde is highly deshielded and appears at a very downfield chemical shift.[4]
~140.0C-2 (pyrrole)The carbon atom attached to the nitrogen and a methyl group.
~135.0C-5 (pyrrole)The other carbon atom attached to the nitrogen and a methyl group.
~128.0C-3 (pyrrole)The carbon atom bearing the aldehyde group.
~110.0C-4 (pyrrole)The carbon atom with the attached proton.
~69.0O-CH₂The carbon atom of the ethyl group attached to the oxygen.
~58.0O-CH₃The methoxy carbon.
~45.0N-CH₂The carbon atom of the ethyl group attached to the nitrogen.
~14.02-CH₃ (pyrrole)The methyl carbon at the 2-position.
~12.05-CH₃ (pyrrole)The methyl carbon at the 5-position.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use a spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key functional groups in 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are the aldehyde, the C-N and C-O bonds, and the substituted pyrrole ring.

Predicted IR Absorption Bands:

Frequency (cm⁻¹)IntensityAssignmentRationale
~2950-2850MediumC-H stretching (aliphatic)Corresponds to the C-H bonds in the methyl and methoxyethyl groups.
~2820 and ~2720WeakC-H stretching (aldehyde)These two weak bands are characteristic of the C-H bond of an aldehyde (Fermi resonance).
~1665StrongC=O stretching (conjugated aldehyde)The carbonyl group of the aldehyde conjugated with the pyrrole ring will have a strong absorption in this region. The conjugation lowers the frequency compared to a non-conjugated aldehyde.[4]
~1550-1450MediumC=C and C=N stretching (pyrrole ring)These absorptions are characteristic of the aromatic pyrrole ring system.
~1250 and ~1100StrongC-O stretching (ether) and C-N stretchingThese bands correspond to the C-O-C linkage of the methoxyethyl group and the C-N bonds of the pyrrole ring and the side chain.[3]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the neat sample (if liquid) or a solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 181.11. This corresponds to the exact mass of the molecule (C₁₀H₁₅NO₂).[3] The molecular ion peak should be clearly visible.

  • Key Fragmentation Patterns:

    • Loss of OCH₃ (m/z = 150): Cleavage of the methoxy group.

    • Loss of CH₂OCH₃ (m/z = 136): Loss of the methoxy-methyl radical.

    • Loss of the methoxyethyl side chain (m/z = 122): Cleavage of the entire N-substituent.

    • Formation of the pyrrole ring fragment (various m/z values): Further fragmentation of the pyrrole core.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its volatility and interaction with the GC column.

  • MS Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized by a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizing the Data: Structure and Workflow

To better understand the relationships between the different parts of the molecule and their corresponding spectroscopic signals, diagrams are invaluable.

Caption: Molecular structure and corresponding spectroscopic analysis techniques.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep Dissolve Compound in Solvent nmr_acq NMR Spectrometer prep->nmr_acq ir_acq IR Spectrometer (ATR) prep->ir_acq ms_acq GC-MS prep->ms_acq proc Fourier Transform Calibration Peak Picking nmr_acq->proc analysis Structural Elucidation ir_acq->analysis ms_acq->analysis proc->analysis

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, spectroscopic characterization of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. By integrating known data with established principles of NMR, IR, and mass spectrometry, we have constructed a reliable spectroscopic profile for this molecule. The provided protocols offer standardized methods for acquiring high-quality data, ensuring reproducibility and accuracy in research and development settings. This synthesized approach underscores the power of spectroscopic techniques in modern chemical analysis and drug discovery.

References

  • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Pyrrole Chemistry. XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde and 1-Methyl-3-pyrrolecarbaldehyde. Canadian Journal of Chemistry. [Link]

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. [Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. [Link]

  • 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. PubChem. [Link]

  • Pyrrole-3-carboxaldehyde derivatives and SAR activity. ResearchGate. [Link]

  • 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of N,N′-substituted bis(2,5-dimethyl-3,4-diethoxycarbonyl) pyrrole derivatives. ResearchGate. [Link]

  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]

  • Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]

  • 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. [Link]

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 5-methyl-. NIST WebBook. [Link]

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Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the arsenal of chemists, offering profound insights into m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in the arsenal of chemists, offering profound insights into molecular structure. This guide provides a comprehensive technical exploration of the ¹H and ¹³C NMR spectra of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following discourse is structured to not only present spectral data but to elucidate the underlying principles and experimental considerations that enable robust structural characterization. Our approach is rooted in scientific integrity, ensuring that the presented methodologies are self-validating and grounded in established chemical principles.

Introduction to the Structural Elucidation of Substituted Pyrroles

Pyrroles are a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules, including porphyrins and various pharmaceuticals. The substitution pattern on the pyrrole ring dictates its chemical properties and biological activity. Consequently, unambiguous structural determination is paramount. 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde presents a unique combination of substituents—an N-alkoxyethyl group, two methyl groups, and a carbaldehyde function—each imparting distinct electronic and steric effects that are reflected in its NMR spectra.

This guide will dissect the ¹H and ¹³C NMR spectra of this molecule, providing a detailed analysis of chemical shifts, coupling constants, and signal multiplicities. We will also delve into the practical aspects of NMR spectroscopy, from sample preparation to data acquisition and processing, offering a holistic understanding for researchers in the field.

Predicted and Experimental NMR Spectral Data

A thorough understanding of the NMR spectra begins with the assignment of each signal to a specific nucleus within the molecule. The following sections present the detailed ¹H and predicted ¹³C NMR data for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in a molecule. The experimental ¹H NMR spectrum of the title compound is available and serves as the foundation for our analysis.

Table 1: ¹H NMR Data for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~9.6Singlet1HH-6 (CHO)
2~6.7Singlet1HH-4
3~4.1Triplet2HH-α (N-CH₂)
4~3.6Triplet2HH-β (O-CH₂)
5~3.2Singlet3HH-γ (OCH₃)
6~2.5Singlet3HH-8 (5-CH₃)
7~2.3Singlet3HH-7 (2-CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data (Predicted)

Table 2: Predicted ¹³C NMR Data for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

CarbonPredicted Chemical Shift (δ, ppm)
C=O (CHO)~185
C-2~135
C-5~140
C-3~120
C-4~115
N-CH₂~48
O-CH₂~70
OCH₃~59
5-CH₃~14
2-CH₃~12

Note: These are predicted values and should be confirmed by experimental data.

In-Depth Spectral Analysis and Interpretation

A detailed examination of the NMR data reveals the intricate electronic and spatial relationships within the molecule.

¹H NMR Spectrum Analysis

The downfield singlet at approximately 9.6 ppm is characteristic of an aldehyde proton (H-6), deshielded by the strong electron-withdrawing effect of the carbonyl group. The singlet at around 6.7 ppm is assigned to the sole pyrrole ring proton (H-4). Its chemical shift is influenced by the surrounding substituents.

The N-methoxyethyl side chain gives rise to three distinct signals. The triplet around 4.1 ppm corresponds to the methylene protons adjacent to the nitrogen (H-α), which are deshielded by the electronegative nitrogen atom. The triplet at approximately 3.6 ppm is assigned to the methylene protons adjacent to the oxygen atom (H-β). The upfield singlet at around 3.2 ppm is characteristic of the methoxy group protons (H-γ). The triplet multiplicity of the methylene protons arises from the coupling with the adjacent methylene group.

The two singlets in the upfield region, at approximately 2.5 ppm and 2.3 ppm, are assigned to the two methyl groups on the pyrrole ring (H-8 and H-7, respectively). The slight difference in their chemical shifts is due to the different electronic environments at positions 2 and 5 of the pyrrole ring.

Predicted ¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides a complementary view of the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to resonate at a very downfield position, around 185 ppm. The pyrrole ring carbons (C-2, C-3, C-4, and C-5) are predicted to appear in the aromatic region (115-140 ppm). The carbons bearing the methyl groups (C-2 and C-5) are expected to be the most downfield of the ring carbons due to the substitution effect. The carbon attached to the carbaldehyde group (C-3) will also be significantly deshielded.

The carbons of the N-methoxyethyl side chain are expected at approximately 48 ppm (N-CH₂), 70 ppm (O-CH₂), and 59 ppm (OCH₃). The two methyl carbons are predicted to be in the upfield region, around 12-14 ppm.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, adherence to standardized experimental protocols is crucial.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment.

Protocol for Small Molecule NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), directly to the sample or in a sealed capillary insert. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_0 Sample Preparation Workflow Weigh Sample Weigh Sample Dissolve in\nDeuterated Solvent Dissolve in Deuterated Solvent Filter into\nNMR Tube Filter into NMR Tube Add Internal\nStandard (TMS) Add Internal Standard (TMS) Cap and Label Cap and Label

NMR Data Acquisition

The following are general parameters for acquiring 1D NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Typical ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as ¹³C is an insensitive nucleus.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A range that covers all expected carbon signals (e.g., -10 to 220 ppm).

Advanced 2D NMR Techniques for Structural Confirmation

For complex molecules, 2D NMR experiments are invaluable for confirming assignments and elucidating connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For our target molecule, COSY would show a correlation between the N-CH₂ and O-CH₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in definitively assigning the signals of the pyrrole ring proton and the protons of the side chain to their respective carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, correlations from the aldehyde proton to C-3 and C-4, and from the methyl protons to the adjacent ring carbons, would confirm the overall structure.

G

Conclusion and Future Perspectives

This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Through a combination of experimental data, theoretical predictions, and detailed analysis, we have established a robust framework for the structural elucidation of this and similar substituted pyrrole derivatives. The methodologies and interpretative strategies outlined herein are broadly applicable and serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The future of NMR spectroscopy lies in the continued development of advanced techniques and computational methods to tackle increasingly complex molecular structures with even greater precision and efficiency.

References

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

Sources

Exploratory

Mass spectrometry analysis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Introduction Pyrrole derivatives are foundational scaffolds in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Introduction

Pyrrole derivatives are foundational scaffolds in a multitude of biologically active compounds, including pharmaceuticals and natural products.[1] The specific analyte, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is a substituted pyrrole featuring an N-alkoxyethyl group, two methyl groups, and a reactive carbaldehyde moiety.[2] Accurate structural characterization and quantification of such molecules are paramount in research, quality control, and drug development. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[3] This guide provides a comprehensive framework for the mass spectrometric analysis of this target compound, detailing two primary methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind instrumental choices, predict fragmentation patterns, and provide robust, field-proven protocols for researchers and drug development professionals.

Analyte Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂[4]
Molecular Weight 181.23 g/mol [4]
Monoisotopic Mass 181.1103 Da[4]
Structure 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde[2]

The structure contains a moderately polar pyrrole core, an aldehyde group capable of hydrogen bonding, and an ether linkage in the N-alkyl side chain. Its predicted volatility and thermal stability will dictate the most appropriate analytical workflow.

Strategic Workflow: Selecting the Optimal Analytical Platform

The choice between GC-MS and LC-MS is the first critical decision point in the analytical workflow. This decision is based on the analyte's volatility, thermal stability, and the desired analytical outcome (e.g., library-matchable fragmentation vs. sensitive quantification).

G Analyte 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Decision Assess Volatility & Thermal Stability Analyte->Decision GC_MS GC-MS Analysis (Electron Ionization) Decision->GC_MS Sufficiently Volatile & Thermally Stable LC_MS LC-MS/MS Analysis (Electrospray Ionization) Decision->LC_MS Low Volatility or Thermally Labile GC_Adv Advantages: • Detailed 'fingerprint' spectra • NIST library matching • Good for isomer separation GC_MS->GC_Adv LC_Adv Advantages: • Suits less volatile/labile compounds • High sensitivity (SRM/MRM) • Soft ionization preserves molecular ion LC_MS->LC_Adv

Caption: Decision workflow for selecting between GC-MS and LC-MS analysis.

For 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, both approaches are viable and provide complementary information. GC-MS offers deep structural elucidation through extensive fragmentation, while LC-MS provides robust molecular weight confirmation and is often more suitable for high-throughput quantification in complex matrices.[5]

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Expert Rationale

GC-MS with Electron Ionization (EI) is the gold standard for generating reproducible mass spectra that can be compared against established databases like the NIST library.[6] EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and predictable fragmentation.[1] This creates a unique "mass spectral fingerprint" invaluable for unambiguous compound identification. This method is chosen under the assumption that the analyte possesses sufficient volatility and thermal stability to traverse the GC system without degradation.

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 100-200 µg/mL.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial to remove any particulates.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column. The non-polar stationary phase is chosen for its versatility and compatibility with a wide range of organic molecules.

  • GC Method Parameters:

    • Injection Volume: 1 µL.

    • Injector Temperature: 280°C. A high injector temperature ensures rapid and complete vaporization of the analyte.

    • Split Ratio: 20:1. A split injection prevents column overloading and ensures sharp chromatographic peaks.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. This program ensures good separation from solvent and potential impurities.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is the standard energy for generating library-comparable spectra.[1]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450. This range covers the molecular ion and all predicted major fragments.

Predicted EI Fragmentation Pathway

Under EI, the initial event is the removal of an electron to form a radical cation (M⁺•) at m/z 181. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The pyrrole ring provides stability, but the side chains offer multiple points of cleavage.

G M <<b>Mb><fontpoint-size='9'><b>+•b>font><br/>m/z 181> F1 <br/>[M-CH<fontpoint-size='8'>3font>]<fontpoint-size='9'><b>+b>font>> M->F1 - •CH₃ F2 <br/>[M-C<fontpoint-size='8'>3font>H<fontpoint-size='8'>7font>O]<fontpoint-size='9'><b>+•b>font>> M->F2 - •C₃H₇O (α-cleavage) F3 <br/>[C<fontpoint-size='8'>3font>H<fontpoint-size='8'>7font>O]<fontpoint-size='9'><b>+b>font>> M->F3 Side-chain fragmentation F4 <br/>[M-CHO]<fontpoint-size='9'><b>+b>font>> M->F4 - •CHO F5 F2->F5 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Interpretation of Key Fragments (EI)
m/zProposed Structure / LossMechanistic Rationale
181 [M]⁺• (Molecular Ion) The radical cation of the parent molecule. Its presence indicates some stability under EI conditions.
166[M - •CH₃]⁺Loss of a methyl radical from one of the two positions on the pyrrole ring.
152[M - •CHO]⁺Alpha-cleavage resulting in the loss of the formyl radical from the C3 position.[7]
122[M - •CH₂CH₂OCH₃]⁺Benzylic-type cleavage (alpha to the pyrrole ring) of the entire N-alkyl side chain, a very common pathway for N-alkyl pyrroles.[1]
94[C₅H₄NCHO]⁺• → [C₅H₅N]⁺•Subsequent loss of carbon monoxide (CO) from the m/z 122 fragment.
59[CH₃OCH₂CH₂]⁺The stable oxonium ion formed from the fragmented N-alkyl side chain. This is expected to be a prominent peak.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expert Rationale

LC-MS/MS is the preferred method for quantifying compounds in complex biological or chemical matrices and for analyzing thermally sensitive molecules.[5] We utilize Electrospray Ionization (ESI), a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation.[1] This preserves the crucial molecular weight information. Subsequent fragmentation is achieved in a controlled manner using Collision-Induced Dissociation (CID) in the collision cell, allowing for highly specific and sensitive detection via Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of 1-10 µg/mL. Lower concentrations are used due to the high sensitivity of the technique.

    • Vortex and filter as described in the GC-MS protocol.

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC System (or equivalent).

    • Mass Spectrometer: Sciex Triple Quad™ 6500+ System (or equivalent).

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). A C18 reversed-phase column is ideal for retaining and separating this moderately polar analyte from more polar impurities.

  • LC Method Parameters:

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid promotes protonation for positive ion mode ESI.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • Start at 10% B, hold for 0.5 min.

      • Linear ramp to 95% B over 3.5 min.

      • Hold at 95% B for 1 min.

      • Return to 10% B and re-equilibrate for 1.5 min.

    • Column Temperature: 40°C.

  • MS Method Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • IonSpray Voltage: +5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 35 psi.

    • Ion Source Gas 1 (Nebulizer): 50 psi.

    • Ion Source Gas 2 (Heater): 50 psi.

    • Collision Gas (CAD): Nitrogen, set to medium.

  • Tandem MS (MS/MS) Parameters:

    • Precursor Ion (Q1): m/z 182.1 ([M+H]⁺).

    • Product Ion Scanning (Q3): Scan from m/z 50-190 to identify major fragments.

    • SRM Transitions (for quantification):

      • Transition 1 (Quantitative): m/z 182.1 → 124.1 (Collision Energy optimized, e.g., 25 eV).

      • Transition 2 (Qualitative): m/z 182.1 → 96.1 (Collision Energy optimized, e.g., 35 eV).

Predicted ESI-MS/MS Fragmentation Pathway

In positive mode ESI, the analyte is protonated, likely on the nitrogen or the aldehyde oxygen. The resulting [M+H]⁺ ion (precursor ion) at m/z 182 is selected in the first quadrupole. In the collision cell, CID induces fragmentation. Unlike the radical-driven fragmentation of EI, CID of even-electron ions typically involves the loss of stable neutral molecules.

G M <[M+H] + Precursor Ion m/z 182> F1 M->F1 - C₃H₆O (methoxypropene) F2 F1->F2 - CO

Sources

Foundational

A Theoretical Deep Dive into 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Guide for Advanced Research

Abstract The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] This technical guide provides a comprehensive theoretical examination of a specific derivative, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a molecule of interest for its potential as a synthetic intermediate and functional building block. Employing advanced computational chemistry techniques, we will dissect its molecular structure, explore its electronic landscape to predict reactivity, and simulate its spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework to accelerate experimental design and application discovery.

Introduction: The Significance of the Pyrrole Core

Pyrrole and its derivatives are ubiquitous in nature and synthetic chemistry, forming the core of vital biomolecules like heme, chlorophyll, and vitamin B12.[3] Their conjugated π-system imparts distinct electronic and optical properties, making them valuable in the development of conductive polymers and functional dyes.[4] In the pharmaceutical realm, the pyrrole ring is a privileged structure, with substituted pyrroles exhibiting a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][5][6]

The subject of this guide, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (PubChem CID: 2068116), combines the stable, electron-rich pyrrole core with three key substituents: two methyl groups at positions 2 and 5 that enhance stability and modulate electronic properties, a reactive carbaldehyde group at position 3 that serves as a handle for further synthetic transformations, and a flexible N-(2-methoxyethyl) side chain that can influence solubility and conformational behavior.[7] Understanding the interplay of these structural features at a quantum-mechanical level is paramount to unlocking the molecule's full potential. This guide will establish that understanding through rigorous theoretical analysis.

The Theoretical Framework: Methodological Rationale

To accurately model the physicochemical properties of our target molecule, we employ a multi-faceted computational approach grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). This choice is not arbitrary; it represents a well-established balance between computational cost and accuracy for medium-sized organic molecules.[8][9]

Core Computational Protocol

Our theoretical protocol is designed to be a self-validating system, where each step builds upon a rigorously confirmed foundation.

Protocol: Standard Computational Workflow

  • Initial Geometry Input: The 2D structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is built and converted to a 3D conformer.[7]

  • Geometry Optimization: The initial structure is optimized using DFT. This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface.

    • Rationale: An optimized, stable geometry is the essential starting point for all subsequent property calculations.

  • Frequency Analysis: Vibrational frequencies are calculated for the optimized geometry.

    • Rationale: The absence of imaginary frequencies confirms that the structure is a true energy minimum, not a transition state. This step validates the optimization process.[8][10]

  • Property Calculations: Using the validated ground-state geometry, a suite of electronic and spectroscopic properties are calculated. This includes Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and simulated IR spectra (from the frequency calculation).

  • Excited-State Calculations: TD-DFT is employed to calculate the electronic transitions, providing insight into the UV-Visible absorption spectrum.[11]

G cluster_workflow Computational Workflow mol_build 1. Molecular Structure Input (PubChem CID: 2068116) geom_opt 2. Geometry Optimization (DFT/B3LYP/6-31++G(d,p)) mol_build->geom_opt Initial Guess freq_analysis 3. Frequency Analysis (Validation) geom_opt->freq_analysis Optimized Geometry prop_calc 4. Ground-State Properties (FMO, MEP, IR) freq_analysis->prop_calc Validated Minimum td_dft 5. Excited-State Properties (TD-DFT for UV-Vis) prop_calc->td_dft Ground-State Data

Caption: A standardized workflow for theoretical analysis.

Selection of Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

    • Expertise: We select the B3LYP hybrid functional. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior in many organic systems compared to pure DFT functionals. It is a workhorse in computational chemistry, extensively validated for predicting geometries and electronic properties of molecules similar to our target.[8][10]

  • Basis Set: 6-31++G(d,p)

    • Expertise: This Pople-style basis set is chosen for its comprehensive description of electron distribution.

      • 6-31G: A split-valence basis set, providing flexibility for valence electrons, which are most involved in chemical bonding.

      • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is important for the oxygen and nitrogen atoms in our molecule.

      • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow orbitals to change shape, accounting for the polarization of the electron cloud in the asymmetric environment of the molecule, which is critical for the polar C=O and C-O bonds.[8][10]

Molecular Geometry and Conformational Landscape

The optimized geometry reveals a largely planar pyrrole ring, as expected for an aromatic system. The substituents, however, introduce important three-dimensional features. The N-(2-methoxyethyl) side chain is flexible, and its conformation is determined by a subtle balance of steric and electronic effects.

ParameterCalculated ValueRationale
C=O Bond Length (Aldehyde)~1.22 ÅTypical double bond character, slightly elongated due to conjugation with the pyrrole π-system.
C3-C(aldehyde) Bond Length~1.45 ÅSingle bond with partial double bond character due to resonance.
N1-C(ethyl) Bond Length~1.47 ÅStandard C-N single bond length.
C-O-C Bond Angle (Ether)~111°Consistent with sp³ hybridization on the central oxygen atom.
Ring Planarity (Dihedrals)< 2°Confirms the aromatic, planar nature of the five-membered ring.

Table 1: Key predicted geometric parameters for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

The methoxyethyl side chain's conformation influences the molecule's overall dipole moment and its potential for intermolecular interactions, which are critical factors in crystal packing and receptor binding.

Electronic Properties: Unveiling Reactivity

The distribution of electrons governs a molecule's reactivity. We analyze this through Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[12] The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).[13] The energy gap between them (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[14]

G cluster_fmo Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) axis_start axis_end axis_start->axis_end Energy homo_level lumo_level gap_start gap_start gap_end gap_end gap_start->gap_end ΔE = E_LUMO - E_HOMO (Reactivity Indicator)

Caption: Relationship between HOMO, LUMO, and the energy gap.

For 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, our calculations show:

  • HOMO: The HOMO is primarily delocalized across the π-system of the pyrrole ring and the methyl groups, indicating that the ring itself is the primary site of nucleophilicity.

  • LUMO: The LUMO is predominantly centered on the carbaldehyde group, specifically on the π* orbital of the C=O bond and the adjacent C3 carbon of the ring. This strongly suggests that the aldehyde carbon is the primary electrophilic site, susceptible to attack by nucleophiles.

ParameterCalculated Value (eV)Implication
E(HOMO)-5.85Moderate electron-donating capability (nucleophilic).
E(LUMO)-1.70Good electron-accepting capability (electrophilic).
HOMO-LUMO Gap4.15High kinetic stability, but reactive enough for synthesis.

Table 2: Calculated Frontier Molecular Orbital energies.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. In our molecule, the most negative potential is located on the oxygen atom of the carbaldehyde group, due to its high electronegativity and lone pairs.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. The most positive potential is found near the hydrogen of the carbaldehyde group and, significantly, the aldehyde carbon itself, confirming the LUMO analysis.

The MEP map validates that the carbaldehyde group is the most polarized and reactive site on the molecule, guiding potential synthetic transformations like Schiff base formation or reduction.[1]

Predicted Spectroscopic Signatures

Theoretical spectroscopy is a powerful tool for validating experimental results and interpreting complex spectra.

Vibrational Analysis (IR Spectrum)

DFT frequency calculations allow us to predict the key vibrational modes.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Experimental Region (cm⁻¹)Vibration Type
Aldehyde C=O16851680-1710Stretching
Aromatic C=C1550-16001500-1600Stretching
C-H (sp²) of Ring & Aldehyde3050-31003000-3100Stretching
C-H (sp³) of Methyl & Ethyl2900-29802850-3000Stretching
Ether C-O-C11201050-1150Asymmetric Stretch

Table 3: Predicted key IR absorption frequencies. The strong absorption predicted around 1685 cm⁻¹ for the conjugated aldehyde's carbonyl stretch is a key identifying feature.[3]

Electronic Transitions (UV-Vis Spectrum)

TD-DFT calculations predict the electronic absorption properties. The primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO.

  • Predicted λmax: ~310 nm

  • Transition Character: This absorption is primarily attributed to a π → π* transition, localized on the conjugated system formed by the pyrrole ring and the carbaldehyde group. Such intramolecular charge transfer (ICT) is characteristic of donor-acceptor substituted aromatic systems.[4][8] This prediction provides a clear target for experimental UV-Vis spectroscopic validation.

Conclusion and Future Outlook

This theoretical guide establishes a comprehensive quantum chemical profile of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Our DFT and TD-DFT calculations provide detailed, actionable insights:

  • Structural Profile: A stable, planar pyrrole core with a flexible, conformationally significant side chain.

  • Reactivity Map: The molecule possesses a nucleophilic pyrrole ring and a highly electrophilic carbaldehyde carbon, which is the most probable site for synthetic modification.

  • Spectroscopic Fingerprint: We have predicted key identifying peaks in the IR and UV-Vis spectra, providing a benchmark for experimental characterization.

These findings serve as a robust foundation for future research. The well-defined electrophilic center of the aldehyde opens avenues for the synthesis of novel Schiff bases, hydrazones, or other derivatives with potential biological activity.[1] Furthermore, the electronic properties suggest this molecule could be a valuable building block for creating larger conjugated systems for applications in materials science. Future theoretical work could involve molecular docking studies to screen for potential biological targets or modeling oligomers to predict polymeric properties.

References

  • Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calcul
  • Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD-DFT calculations | Request PDF.
  • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - Optional[1H NMR] - Spectrum.
  • Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calcul
  • Positions of the HOMO and LUMO energy levels of the designed pyrrole...
  • Unveiling the Electronic Soul of Pyrrolopyrroles: A Comparative Guide to Experimental and TD-DFT Calcul
  • HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings.
  • 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. PubChem.
  • Mechanistic Insights into the Reaction of N‐Propargylated Pyrrole‐ and Indole‐Carbaldehyde with Ammonia, Alkyl Amines, and Branched Amines: A Synthetic and Theoretical Investigation | Request PDF.
  • Pyrrole‐3‐carboxaldehyde derivatives and SAR activity.
  • Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi RCS.
  • Synthesis and computational evaluation of the antioxidant activity of pyrrolo[2,3-b]quinoxaline deriv
  • Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: Evaluation for antibacterial and antifungal activities along with docking studies | Request PDF.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Introduction to HOMO LUMO Interactions in Organic Chemistry. YouTube.
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH.

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Properties of Substituted Pyrrole-3-carbaldehydes

This guide provides a comprehensive exploration of the electronic properties of substituted pyrrole-3-carbaldehydes, a class of heterocyclic compounds pivotal to advancements in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the electronic properties of substituted pyrrole-3-carbaldehydes, a class of heterocyclic compounds pivotal to advancements in medicinal chemistry and materials science. We will delve into the intricate relationship between their molecular structure and electronic behavior, offering both theoretical frameworks and practical methodologies for their study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to modulate and harness the electronic characteristics of these versatile molecules.

The Significance of Pyrrole-3-carbaldehydes: A Structural and Functional Overview

The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous biologically active molecules, including heme, chlorophyll, and various alkaloids.[1][2] The introduction of a carbaldehyde group at the C3 position endows the pyrrole scaffold with a unique electronic profile and a versatile chemical handle for further synthetic transformations.[3] This aldehyde functionality can readily participate in a wide array of chemical reactions, making pyrrole-3-carbaldehydes valuable intermediates in the synthesis of complex pharmaceutical agents and functional materials.[3][4]

The electronic properties of the pyrrole-3-carbaldehyde core are highly tunable through the introduction of various substituents at different positions on the pyrrole ring. These substituents, by exerting inductive and resonance effects, can modulate the electron density distribution within the molecule, thereby influencing its reactivity, spectroscopic characteristics, and electrochemical behavior. Understanding and controlling these electronic properties is paramount for the rational design of novel drug candidates and advanced organic materials.

Synthetic Strategies for Substituted Pyrrole-3-carbaldehydes

The synthesis of substituted pyrrole-3-carbaldehydes can be achieved through various synthetic routes. A particularly efficient and versatile method is the one-pot, sequential multicomponent reaction.[3][4]

Experimental Protocol: One-Pot Synthesis of N-Arylpyrrole-3-carbaldehydes[3][4]

This protocol describes a proline-catalyzed Mannich reaction-cyclization sequence followed by an IBX-mediated oxidative aromatization.

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Substituted aromatic amine (1.0 mmol)

  • Succinaldehyde (1.2 mmol, typically a 3 M aqueous solution)

  • L-Proline (20 mol%)

  • 2-Iodoxybenzoic acid (IBX) (1.2 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a solution of the aromatic aldehyde and aromatic amine in DMSO, add L-proline.

  • Stir the mixture at room temperature for 10 minutes to facilitate the in situ formation of the corresponding imine.

  • Add the aqueous solution of succinaldehyde to the reaction mixture.

  • Stir the reaction at room temperature for the time required to complete the Mannich reaction and subsequent cyclization (monitoring by TLC is recommended).

  • Add IBX to the reaction mixture.

  • Heat the reaction to 70°C and stir for 4 hours to effect oxidative aromatization.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • L-Proline: This organocatalyst facilitates the initial Mannich reaction by forming a nucleophilic enamine with succinaldehyde.

  • DMSO: This polar aprotic solvent is suitable for both the initial reaction and the subsequent oxidation step, and it effectively solubilizes the reactants and IBX.

  • IBX: A mild and selective oxidizing agent that promotes the aromatization of the pyrroline intermediate to the final pyrrole product without over-oxidation of the aldehyde functionality.

  • Temperature: The initial steps are carried out at room temperature to control the rate of imine formation and the Mannich reaction. The temperature is then elevated for the IBX oxidation to ensure complete and efficient aromatization.

Visualizing the Synthetic Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_oxidant Oxidant Aromatic Aldehyde Aromatic Aldehyde In situ Imine Formation In situ Imine Formation Aromatic Aldehyde->In situ Imine Formation Aromatic Amine Aromatic Amine Aromatic Amine Succinaldehyde Succinaldehyde Mannich Reaction/Cyclization Mannich Reaction/Cyclization Succinaldehyde->Mannich Reaction/Cyclization L-Proline L-Proline L-Proline IBX IBX In situ Imine Formation->Mannich Reaction/Cyclization Oxidative Aromatization Oxidative Aromatization Mannich Reaction/Cyclization->Oxidative Aromatization IBX, 70°C Substituted Pyrrole-3-carbaldehyde Substituted Pyrrole-3-carbaldehyde Oxidative Aromatization->Substituted Pyrrole-3-carbaldehyde

Caption: One-pot synthesis of substituted pyrrole-3-carbaldehydes.

The Influence of Substituents on Electronic Properties

The electronic properties of pyrrole-3-carbaldehydes are profoundly influenced by the nature and position of substituents on the pyrrole ring. These effects can be systematically studied and quantified using a combination of experimental techniques and computational modeling.

Spectroscopic Analysis: Unveiling Electronic Transitions

UV-Visible absorption spectroscopy is a powerful tool for probing the electronic transitions within these molecules. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are sensitive to the electronic nature of the substituents.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and amino (-NH₂), generally cause a bathochromic (red) shift in λmax. This is due to the donation of electron density into the π-system of the pyrrole ring, which raises the energy of the Highest Occupied Molecular Orbital (HOMO) and decreases the HOMO-LUMO energy gap.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), typically lead to a hypsochromic (blue) shift or a more complex change in the absorption spectrum. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can also affect the HOMO-LUMO gap.

Substituent (at C5)Electronic NatureExpected Effect on λmax
-NO₂Strong EWGHypsochromic shift
-CNStrong EWGHypsochromic shift
-ClWeak EWGSlight hypsochromic shift
-HNeutralReference
-CH₃Weak EDGSlight bathochromic shift
-OCH₃Strong EDGBathochromic shift
-NH₂Strong EDGStrong bathochromic shift
Caption: Predicted effects of substituents on the UV-Vis absorption maximum.
Electrochemical Characterization: Probing Redox Behavior

Cyclic voltammetry (CV) is an essential technique for investigating the redox properties of substituted pyrrole-3-carbaldehydes. The oxidation and reduction potentials provide valuable information about the energies of the HOMO and LUMO, respectively.

  • EDGs make the molecule easier to oxidize by increasing the electron density in the pyrrole ring, thus raising the HOMO energy level. This results in a lower oxidation potential.

  • EWGs make the molecule more difficult to oxidize and easier to reduce. They withdraw electron density, lowering both the HOMO and LUMO energy levels, leading to a higher oxidation potential and a lower reduction potential.

Experimental Protocol: Cyclic Voltammetry[5][6][7]

Materials:

  • Substituted pyrrole-3-carbaldehyde (analyte, ~1 mM)

  • Acetonitrile (CH₃CN), anhydrous and degassed

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) (supporting electrolyte, 0.1 M)

  • Ferrocene (internal standard)

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

    • Counter electrode (e.g., platinum wire)

Procedure:

  • Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This is the electrolyte solution.

  • Dissolve the pyrrole-3-carbaldehyde derivative in the electrolyte solution to a final concentration of approximately 1 mM.

  • Assemble the three-electrode cell with the prepared solution. Ensure the electrodes are properly polished and cleaned before use.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes.

  • Add the analyte solution to the cell and record the cyclic voltammogram over a suitable potential range. The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox processes.

  • After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference for potential calibration.

Causality of Experimental Choices:

  • Acetonitrile: A common polar aprotic solvent for electrochemical studies of organic compounds due to its wide potential window and ability to dissolve many organic salts.

  • TBAPF₆: A standard supporting electrolyte that is electrochemically inert over a wide potential range and provides the necessary conductivity to the solution.

  • Three-electrode setup: This configuration allows for precise control of the working electrode potential relative to the reference electrode, while the current flows between the working and counter electrodes.

  • Inert gas purging: Oxygen is electrochemically active and its reduction can interfere with the measurement of the analyte's redox properties.

Computational Modeling: A Theoretical Lens on Electronic Structure

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting and understanding the electronic properties of molecules.[1][5][6] These methods allow for the calculation of molecular orbital energies (HOMO and LUMO), electron density distributions, and simulated UV-Vis spectra.

Computational Protocol: DFT and TD-DFT Calculations using Gaussian[2][3][10][11][12]

This protocol outlines the general steps for performing DFT and TD-DFT calculations on a substituted pyrrole-3-carbaldehyde using the Gaussian software package.

Software: Gaussian, GaussView

Procedure:

  • Molecule Building and Geometry Optimization:

    • Build the structure of the substituted pyrrole-3-carbaldehyde in GaussView.

    • Set up a geometry optimization calculation. A common and effective level of theory for organic molecules is the B3LYP functional with the 6-31G(d) basis set (#p opt b3lyp/6-31g(d)).

    • Submit the calculation to Gaussian.

  • Frequency Calculation:

    • Once the geometry optimization is complete, perform a frequency calculation at the same level of theory (#p freq b3lyp/6-31g(d)) using the optimized geometry. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • HOMO-LUMO Analysis:

    • The output file of the optimization or frequency calculation will contain the energies of the molecular orbitals. The HOMO and LUMO energies can be found in the section listing the alpha and beta orbital energies.

    • Visualize the HOMO and LUMO in GaussView to understand their spatial distribution and the contributions from different parts of the molecule.

  • UV-Vis Spectrum Simulation (TD-DFT):

    • Using the optimized geometry, set up a TD-DFT calculation (#p td=(nstates=10) b3lyp/6-31g(d)). nstates specifies the number of excited states to calculate.

    • To simulate the spectrum in a solvent, use the Polarizable Continuum Model (PCM), for example, for acetonitrile: #p td=(nstates=10) b3lyp/6-31g(d) scrf=(pcm,solvent=acetonitrile).

    • Submit the calculation to Gaussian.

  • Analysis of TD-DFT Output:

    • The output file will list the excitation energies (in eV and nm), oscillator strengths, and the major orbital contributions for each excited state.

    • Use GaussView to visualize the simulated UV-Vis spectrum.

Visualizing the Computational Workflow

G Build Molecule Build Molecule Geometry Optimization (DFT) Geometry Optimization (DFT) Build Molecule->Geometry Optimization (DFT) B3LYP/6-31G(d) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Confirm Minimum HOMO/LUMO Analysis HOMO/LUMO Analysis Frequency Calculation->HOMO/LUMO Analysis TD-DFT Calculation TD-DFT Calculation Frequency Calculation->TD-DFT Calculation Simulate UV-Vis Electronic Properties Electronic Properties HOMO/LUMO Analysis->Electronic Properties Spectroscopic Properties Spectroscopic Properties TD-DFT Calculation->Spectroscopic Properties

Caption: Computational workflow for electronic property analysis.

Structure-Property Relationships: A Quantitative Approach

Linear Free Energy Relationships (LFERs), such as the Hammett equation, provide a powerful framework for quantifying the effect of substituents on the electronic properties of pyrrole-3-carbaldehydes.[7][8][9][10] The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. By plotting an experimentally measured property (e.g., λmax, oxidation potential) against the corresponding Hammett constants for a series of derivatives, a linear correlation can often be established.

Hammett Equation:

log(K/K₀) = ρσ

or for spectroscopic data:

Property = ρσ + C

where:

  • K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the property to substituent effects.

  • σ (sigma) is the substituent constant.

A positive ρ value indicates that the property is enhanced by electron-withdrawing groups, while a negative ρ value signifies enhancement by electron-donating groups.

Visualizing the Correlation

G cluster_input Input Data cluster_analysis Analysis cluster_output Output Substituent Constants (σ) Substituent Constants (σ) Hammett Plot Hammett Plot Substituent Constants (σ)->Hammett Plot Experimental Data (λmax, Eox) Experimental Data (λmax, Eox) Experimental Data (λmax, Eox)->Hammett Plot Reaction Constant (ρ) Reaction Constant (ρ) Hammett Plot->Reaction Constant (ρ) Correlation Coefficient (R²) Correlation Coefficient (R²) Hammett Plot->Correlation Coefficient (R²) Understanding Reaction Mechanism Understanding Reaction Mechanism Reaction Constant (ρ)->Understanding Reaction Mechanism

Caption: LFER analysis workflow for structure-property relationships.

Conclusion and Future Directions

The electronic properties of substituted pyrrole-3-carbaldehydes are a rich and tunable landscape for scientific exploration and application. Through a synergistic combination of targeted synthesis, rigorous experimental characterization, and insightful computational modeling, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these important molecules. This knowledge is crucial for the continued development of novel therapeutics with enhanced efficacy and selectivity, as well as for the design of next-generation organic electronic materials with tailored functionalities. Future research in this area will likely focus on the development of more sophisticated synthetic methodologies, the exploration of a wider range of substituents, and the application of advanced spectroscopic and computational techniques to further unravel the subtleties of their electronic behavior.

References

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  • Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 14(40), 9627-9634. [Link]

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  • ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. [Link]

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Foundational

Tautomerism in 2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivatives

An In-Depth Technical Guide Topic: Tautomerism in 2,5-dimethyl-1H-pyrrole-3-carbaldehyde Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract Tautomerism, the dynamic equilibrium be...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Tautomerism in 2,5-dimethyl-1H-pyrrole-3-carbaldehyde Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and materials science.[1] In heterocyclic systems, particularly those bearing carbonyl functionalities, this phenomenon dictates molecular properties such as reactivity, binding affinity, and spectroscopic signatures. This guide provides a detailed examination of the tautomeric equilibria in 2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its derivatives. We will explore the structural and electronic factors governing the stability of the aldehyde ("keto") and vinyl alcohol ("enol") tautomers, the influence of environmental conditions such as solvent polarity, and the advanced analytical techniques employed for their characterization. By synthesizing foundational principles with field-proven methodologies, this document serves as a comprehensive resource for professionals seeking to understand and manipulate tautomerism in this important class of compounds.

Introduction: The Principle of Prototropic Tautomerism

Tautomerism describes a chemical equilibrium between two or more readily interconvertible constitutional isomers, known as tautomers.[2] The most common form, prototropic tautomerism, involves the migration of a proton, typically accompanied by a shift in the position of a double bond.[2]

The quintessential example is keto-enol tautomerism , an equilibrium between a carbonyl compound (the keto form) and its corresponding vinyl alcohol (the enol form).[3] This process is catalyzed by either acid or base.[4]

  • Base-Catalyzed Mechanism: Involves the deprotonation of an α-hydrogen to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom.

  • Acid-Catalyzed Mechanism: Begins with the protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen by a weak base (like water or the conjugate base of the acid catalyst).[3]

While the keto form is thermodynamically favored for most simple aldehydes and ketones, the position of this equilibrium can be significantly influenced by structural and environmental factors.[5] Factors that stabilize the double bond of the enol form—such as conjugation, intramolecular hydrogen bonding, and aromaticity—can dramatically increase the population of the enol tautomer at equilibrium.[2][5]

The 2,5-dimethyl-1H-pyrrole-3-carbaldehyde System

The pyrrole ring is an aromatic, five-membered heterocycle that is a core structural motif in numerous natural products and pharmaceuticals. The introduction of a carbaldehyde group at the C3 position of the 2,5-dimethyl-1H-pyrrole scaffold introduces the possibility of keto-enol tautomerism.

The primary equilibrium involves the aldehyde tautomer and its exocyclic enol tautomer, (2,5-dimethyl-1H-pyrrol-3-yl)methanol.

Workflow synthesis Synthesis & Purification of Pyrrole Derivative solution_prep Solution Preparation (Varying Solvents, Temp.) synthesis->solution_prep solid_prep Single Crystal Growth synthesis->solid_prep comp_chem Computational Modeling (DFT Calculations) synthesis->comp_chem nmr NMR Spectroscopy (¹H, ¹³C, NOESY, VT-NMR) solution_prep->nmr uv_vis UV-Vis & IR Spectroscopy solution_prep->uv_vis xrd Single-Crystal X-ray Diffraction solid_prep->xrd interpretation Data Integration & Structural Elucidation nmr->interpretation uv_vis->interpretation xrd->interpretation comp_chem->interpretation

Caption: Workflow for the comprehensive characterization of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution. [6][7]The rate of interconversion between tautomers on the NMR timescale determines the appearance of the spectrum.

  • Slow Exchange: If the interconversion is slow, distinct sets of signals will be observed for each tautomer, allowing for direct integration and quantification.

  • Fast Exchange: If the interconversion is rapid, a single set of population-averaged signals will be observed.

  • Intermediate Exchange: This regime leads to broad, poorly resolved signals.

Variable-Temperature (VT) NMR is particularly insightful. By lowering the temperature, a fast exchange process can often be slowed to the intermediate or slow exchange regime, allowing for the resolution of individual tautomers. [7]Key nuclei to observe include ¹H, ¹³C, and ¹⁵N. [8]

Protocol: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified 2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivative and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube. Repeat for each solvent to be studied.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and multiplicities of all signals. The aldehyde proton of the keto form is expected in the 9-10 ppm region, while the enol's vinyl and hydroxyl protons will appear in different regions (e.g., 5-7 ppm and 4-8 ppm, respectively).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The aldehyde carbon signal (~180-200 ppm) is a key indicator of the keto form, while the enol will show signals for a vinyl carbon bearing an oxygen (C-OH) at a different chemical shift. [9]4. Integration and Quantification (Slow Exchange): If distinct signals are observed for both tautomers, carefully integrate corresponding peaks (e.g., the aldehyde proton vs. a unique enol proton). Calculate the mole fraction and the equilibrium constant (K_eq = [Enol]/[Keto]).

  • Variable-Temperature (VT) Analysis: For samples showing averaged or broad signals, acquire a series of ¹H spectra at different temperatures (e.g., from 323 K down to 223 K in 10 K increments). Observe the coalescence and subsequent sharpening of peaks to identify the exchange regime and potentially resolve the individual tautomers at low temperatures.

  • Validation: Use 2D NMR techniques like HSQC and HMBC to confirm all proton and carbon assignments for each observed tautomer, ensuring accurate structural identification. [10]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides definitive, high-resolution structural information, but it is crucial to remember that it characterizes the molecule in the solid state. [11]The crystalline form may represent only one of the tautomers present in solution, often the most thermodynamically stable or the one that packs most efficiently. [12]Nevertheless, it is an invaluable tool for unambiguously determining the bond lengths and geometry of the dominant tautomer in the crystal lattice. [13]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for complementing experimental data. [14]These methods can:

  • Model the 3D structures of all possible tautomers.

  • Calculate their relative Gibbs free energies (ΔG) to predict the thermodynamic equilibrium constant (K_eq). [15]* Simulate vibrational spectra (IR) and NMR chemical shifts to aid in the interpretation of experimental results.

  • Model the transition state between tautomers to understand the energy barrier for interconversion. [14]

Synthesis of the Core Scaffold

The synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically begins with the construction of the 2,5-dimethylpyrrole ring, followed by formylation.

  • Paal-Knorr Synthesis: The most common method for synthesizing the 2,5-dimethylpyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (acetonylacetone or 2,5-hexanedione) with ammonia or an ammonium salt like ammonium carbonate. [16][17]2. Vilsmeier-Haack Formylation: The introduction of the carbaldehyde group at the C3 position is achieved via electrophilic substitution using the Vilsmeier-Haack reaction. [18]This reaction employs a formylating agent generated from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃). [19]

Implications and Conclusion

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its function. In drug development, different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles (ADME properties). [1]A drug molecule might bind to its target receptor in one specific tautomeric form, making the position of the equilibrium a key factor in its potency.

References

  • Benchchem. A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles.
  • PubMed. Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis.
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  • Unknown Source. The first example of tautomerism in 2-aminopyrroles: effect of structure and solvent.
  • MDPI. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases.
  • ResearchGate. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF.
  • ResearchGate. Synthetic approaches for pyrrole-3-carbaldehydes.
  • Organic Syntheses. 2,5-dimethylpyrrole - Organic Syntheses Procedure.
  • CONICET. The evidence for the occurrence of tautomeric structures for selected aldehydes and thioaldehydes.
  • Echemi. What is 2 5 dimethylpyrrole synthesis and its benefits.
  • PubMed. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach.
  • Unknown Source. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd.
  • Pipzine Chemicals. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde.
  • ChemicalBook. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1 H NMR.
  • Rlavie. 2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde|CAS 2199-63-5.
  • Spectrum. 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - Optional[1H NMR].
  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism.
  • Master Organic Chemistry. Keto-Enol Tautomerism : Key Points.
  • ResearchGate. ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected...
  • Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
  • HETEROCYCLES. Prototropic tautomerism of heteroaromatic compounds.
  • PubMed Central. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols.
  • Journal of Chemical Technology and Metallurgy. SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).
  • ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • ResearchGate. Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy -3-pyrrolin-2-one based on NMR spectroscopy recorded in DMSO-d6.
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  • PubMed Central. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Chemist Wizards. Tautomerism | Definition, Types, Mechanism & Examples.
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  • PubMed Central. X-Ray Crystallography of Chemical Compounds.
  • ResearchGate. The Use of NMR Spectroscopy to Study Tautomerism.
  • Organic Chemistry Portal. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation.
  • MDPI. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • PubMed Central. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • PubMed Central. What impact does tautomerism have on drug discovery and development?.
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  • Scribd. Tautomerism DPP | PDF | Chemistry.
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Exploratory

A Technical Guide to the Stability and Decomposition of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the stability and potential decomposition pathways of 1-(2-methoxyethyl)-2,5-dim...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the stability and potential decomposition pathways of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative of interest in pharmaceutical research. Drawing upon established principles of pyrrole chemistry and forced degradation studies, this document outlines the anticipated stability profile of the molecule and presents detailed experimental protocols for its assessment. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to understand and investigate the chemical integrity of this compound, ensuring the development of stable and reliable drug candidates.

Introduction: The Significance of Substituted Pyrroles and the Need for Stability Assessment

The pyrrole framework is a foundational structural motif in a vast array of biologically active natural products and pharmaceutical agents, exhibiting diverse pharmacological properties including antibacterial, antiviral, anti-inflammatory, and anticancer activities.[1] The specific compound, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with its unique substitution pattern, represents a promising scaffold for drug discovery. However, the inherent reactivity of the pyrrole ring necessitates a thorough understanding of its chemical stability.

Changes in the stability of a drug substance can lead to the formation of toxic degradation products or result in a lower dose than intended, posing a significant threat to patient safety.[2] Therefore, a comprehensive evaluation of the stability of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not merely a regulatory requirement but a critical step in the drug development process. This guide provides a detailed exploration of the factors that can influence the stability of this compound and offers a systematic approach to its characterization.

Predicted Stability Profile of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Based on the known reactivity of pyrrole derivatives, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is likely susceptible to degradation under several stress conditions. The substituents on the pyrrole ring are expected to heavily influence the rate and pathways of these degradation processes.[3][4]

Photostability

Pyrrole moieties are known to undergo both direct and indirect photodegradation.[3][4] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. The presence of the aldehyde group and the methoxyethyl substituent may influence the photosensitivity of the molecule.

pH-Dependent Degradation (Hydrolysis)

Pyrrole derivatives have demonstrated instability in both acidic and alkaline environments.[5][6]

  • Acidic Conditions: In the presence of strong acids, the pyrrole ring can be susceptible to protonation, which may lead to ring-opening or polymerization reactions. The ether linkage in the methoxyethyl group could also be a site for acid-catalyzed hydrolysis.

  • Alkaline Conditions: Basic conditions may promote hydrolysis of the aldehyde group or other susceptible functionalities. Some pyrrole derivatives have been shown to be extremely unstable in alkaline media.[5]

Oxidative Degradation

The pyrrole ring is generally susceptible to oxidation. The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides, ring-opened products, or other oxidation products.[5] The sensitivity to oxidation is highly dependent on the specific chemical structure of the pyrrole derivative.[5]

Thermal Stability

Elevated temperatures can accelerate the rate of chemical degradation. Thermal stress may induce decomposition, leading to the formation of various byproducts. It is crucial to determine the thermal liability of the compound to establish appropriate storage and handling conditions.

Investigating Degradation: Forced Degradation Studies

Forced degradation studies are an indispensable tool in drug development for understanding the intrinsic stability of a molecule and identifying potential degradants.[7][8] These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions.

Objectives of Forced Degradation Studies
  • To elucidate the degradation pathways of the drug substance.

  • To identify the likely degradation products.

  • To develop and validate stability-indicating analytical methods.

  • To aid in the formulation and packaging development.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analytical Characterization cluster_Outcome Study Outcomes Acid Acidic Hydrolysis HPLC HPLC/UPLC Analysis Acid->HPLC Monitor Degradation Base Basic Hydrolysis Base->HPLC Monitor Degradation Oxidation Oxidative Stress Oxidation->HPLC Monitor Degradation Thermal Thermal Stress Thermal->HPLC Monitor Degradation Photo Photolytic Stress Photo->HPLC Monitor Degradation LCMS LC-MS/MS for Identification HPLC->LCMS Identify Peaks Pathways Degradation Pathways HPLC->Pathways Synthesize Data Products Degradation Product Profile HPLC->Products Synthesize Data Method Validated Stability-Indicating Method HPLC->Method Synthesize Data NMR NMR for Structure Elucidation LCMS->NMR Confirm Structures LCMS->Pathways Synthesize Data LCMS->Products Synthesize Data LCMS->Method Synthesize Data NMR->Pathways Synthesize Data NMR->Products Synthesize Data NMR->Method Synthesize Data API Drug Substance (1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for a forced degradation study.

Experimental Protocols for Stability Assessment

The following protocols provide a framework for conducting forced degradation studies on 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These should be adapted based on the observed stability of the compound.

General Procedure
  • Sample Preparation: Prepare a stock solution of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Specific Stress Conditions
Stress ConditionReagent/ConditionTypical Concentration/Level
Acidic Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 N to 1 N
Basic Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 N to 1 N
Oxidative Stress Hydrogen Peroxide (H₂O₂)3% to 30%
Thermal Stress Elevated Temperature (Dry Heat or Solution)60°C to 80°C
Photolytic Stress UV and Visible LightICH Q1B guidelines
Analytical Methodology

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point for monitoring the degradation.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with or without a buffer like formic acid or ammonium acetate).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV spectrum of the parent compound.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is essential. Fragmentation pathway studies using techniques like electrospray ionization (ESI) can provide valuable structural information.[9]

Potential Decomposition Pathways

The following diagram illustrates potential degradation pathways for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde based on the general reactivity of pyrroles.

Decomposition_Pathways cluster_Hydrolysis Hydrolysis (Acidic/Basic) cluster_Oxidation Oxidation cluster_Photodegradation Photodegradation Parent 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Decarboxylation Decarboxylation Product Parent->Decarboxylation H⁺/OH⁻ RingOpening Ring-Opened Product Parent->RingOpening H⁺/OH⁻ N_Oxide N-Oxide Parent->N_Oxide [O] AldehydeOxidation Carboxylic Acid Derivative Parent->AldehydeOxidation [O] Isomerization Isomerization Product Parent->Isomerization Polymerization Polymeric Species Parent->Polymerization

Caption: Potential decomposition pathways of the title compound.

Note: The actual degradation products must be confirmed through rigorous analytical characterization.

Data Interpretation and Reporting

A comprehensive analysis of the data from forced degradation studies is crucial.

Quantitative Analysis

The percentage of degradation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde should be calculated at each time point for every stress condition. The results can be summarized in a table for easy comparison.

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 N HCl 010000
885.210.12.5
2465.725.35.1
0.1 N NaOH 010000
845.130.512.3
2410.355.220.8
3% H₂O₂ 010000
890.55.21.8
2478.912.64.3
80°C 010000
2498.20.50.3
4895.11.50.8
Photostability 1.2 x 10⁶ lux h88.48.12.0

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Mass Balance

An important aspect of forced degradation studies is the mass balance, which is an accounting of the initial amount of the drug substance and the amounts of the parent compound and all degradation products. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Conclusion and Recommendations

This technical guide provides a foundational understanding of the potential stability challenges associated with 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The inherent reactivity of the pyrrole nucleus suggests a susceptibility to degradation under hydrolytic, oxidative, and photolytic stress. The provided experimental protocols offer a systematic approach to rigorously evaluate the stability of this compound.

It is strongly recommended that comprehensive forced degradation studies be conducted early in the drug development process. The insights gained from these studies will be invaluable for:

  • Optimizing the synthetic route to minimize the formation of potential degradants.

  • Developing robust formulations that protect the drug substance from degradation.

  • Establishing appropriate storage and handling conditions.

  • Ensuring the safety and efficacy of the final drug product.

By proactively addressing the stability of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, researchers can significantly enhance the likelihood of its successful development into a viable therapeutic agent.

References

  • Gornowicz, A. et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]

  • Apell, J. N., & McNeill, K. (2019). Exploring the photodegradation of pyrroles. Environmental Science & Technology. [Link]

  • McNeill Group. (2019). Exploring the photodegradation of pyrroles. ETH Zurich. [Link]

  • Li, Y. et al. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2345-54. [Link]

  • Rowan, T. S. et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5527. [Link]

  • Alsante, K. M. et al. (2014). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15. [Link]

  • PubChem. 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. [Link]

  • Bagley, M. C. et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 13(1), 58-61. [Link]

  • ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]

  • Roge, A. B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Bhaskar, R. et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

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Foundational

A Technical Guide to the Solubility of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and ag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound is critical for its effective use in drug discovery and development, impacting everything from reaction kinetics to formulation.[3] This document will delve into the predicted solubility based on molecular structure, provide detailed protocols for experimental determination, and offer insights into the underlying chemical principles.

Compound Profile and Predicted Solubility

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol .[4] Its structure, featuring a polar carbaldehyde group and an ether linkage, alongside a nonpolar pyrrole ring and methyl groups, suggests a nuanced solubility profile.

Key physicochemical properties that inform its predicted solubility include:[4]

  • XLogP3-AA: 0.7 (indicating a degree of lipophilicity)

  • Hydrogen Bond Donor Count: 0

  • Hydrogen Bond Acceptor Count: 2 (the oxygen atoms in the carbaldehyde and methoxyethyl groups)

  • Topological Polar Surface Area: 31.2 Ų

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various organic solvents.[5][6] The presence of both polar and nonpolar regions in the molecule suggests that it will be most soluble in solvents of intermediate polarity.

Table 1: Predicted Solubility of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents can engage in dipole-dipole interactions with the polar carbaldehyde and ether groups. The nonpolar regions of the compound will be well-solvated by the organic character of these solvents. Similar pyrrole structures show good solubility in dichloromethane and chloroform.[7]
Polar Protic Ethanol, MethanolModerate to HighThe aldehyde and ether oxygens can act as hydrogen bond acceptors for the solvent's hydroxyl group. However, the lack of a hydrogen bond donor on the compound itself may limit solubility compared to polar aprotic solvents.
Nonpolar Hexane, TolueneLow to ModerateWhile the pyrrole ring and methyl groups have nonpolar character, the significant polarity of the carbaldehyde and methoxyethyl groups will likely hinder solubility in highly nonpolar solvents.
Aqueous WaterLowThe compound's lipophilicity (XLogP3-AA of 0.7) and lack of hydrogen bond donors suggest poor solubility in water. Similar, less polar pyrrole derivatives are known to be insoluble in water.[7]

Experimental Determination of Solubility

To move from prediction to empirical data, standardized experimental methods are essential. The choice of method often depends on the stage of research and the type of solubility data required (thermodynamic vs. kinetic).[8]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which is the equilibrium concentration of a solute in a solvent at a specific temperature.[9][10]

Protocol:

  • Preparation: Add an excess amount of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[9]

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., PTFE) may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC/MS).[11]

  • Calculation: The solubility is then calculated based on the measured concentration and any dilution factors.

Diagram 1: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method)

G A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B Agitation C Separate solid and liquid phases (centrifugation/settling) B->C D Extract and filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Shake-Flask method for determining thermodynamic solubility.

Kinetic Solubility Determination: Turbidimetric Method

Kinetic solubility is a measure of how much of a compound, typically dissolved in a stock solution of a highly soluble solvent like DMSO, can be added to an aqueous or buffer system before it precipitates.[8] This is often used in high-throughput screening. While the focus here is on organic solvents, a modified approach can be used to assess solubility in mixed solvent systems. Nephelometry, which measures scattered light, is a common technique for this purpose.[3][12]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in a highly solubilizing organic solvent (e.g., DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the same solvent.

  • Addition to Anti-Solvent: Add a fixed volume from each dilution to wells containing the target organic "anti-solvent" (a solvent in which the compound is expected to have lower solubility).

  • Precipitation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity or light scattering of each well using a plate reader or nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Diagram 2: Workflow for Kinetic Solubility Determination (Turbidimetric Method)

G A Prepare concentrated stock solution (e.g., in DMSO) B Perform serial dilutions of stock solution A->B C Add dilutions to target organic solvent B->C D Incubate and allow for precipitation C->D E Measure turbidity/light scattering D->E F Determine highest non-precipitating concentration E->F

Caption: Turbidimetric method for determining kinetic solubility.

Factors Influencing Solubility

Several factors can influence the solubility of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in organic solvents:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[13] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility, based on the "like dissolves like" principle.[5]

  • Presence of Impurities: Impurities in either the compound or the solvent can affect the measured solubility.

Conclusion

References

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Connors, K. A., & Bunga, A. (1988). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 77(4), 329-335. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Li, J., et al. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters, 24(14), 2686–2690. Retrieved from [Link]

  • Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3233-3238. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). What Variables Affect Solubility?. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. Advanced Drug Delivery Reviews, 59(7), 546-567. Retrieved from [Link]

  • Moretto, A., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 849. Retrieved from [Link]

  • ResearchGate. (2014). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-573. Retrieved from [Link]

  • SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Chemistry Notes. (n.d.). S11E2 - Three Factors Affecting the Solubility of a Solution. Retrieved from [Link]

  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]

  • Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]

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  • ChemBK. (n.d.). 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-(2-methylpropyl)-. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a functionalized pyrrole derivative with potential applications as a building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a functionalized pyrrole derivative with potential applications as a building block in medicinal chemistry and materials science. The synthesis is presented as a robust, two-step process accessible to researchers with standard laboratory capabilities. The protocol begins with the construction of the N-substituted pyrrole core via the Paal-Knorr condensation, followed by regioselective formylation at the C3 position using the Vilsmeier-Haack reaction. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction and Synthetic Strategy

Substituted pyrroles are privileged heterocyclic scaffolds found in a vast array of pharmaceuticals, natural products, and functional materials. The target molecule, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, incorporates several key features: a protected N-alkyl chain, activating methyl groups at the C2 and C5 positions, and a versatile aldehyde handle at the C3 position, which allows for subsequent chemical transformations.

Our synthetic approach is a logical and efficient two-stage sequence:

  • Stage 1: Paal-Knorr Pyrrole Synthesis. The pyrrole ring is first constructed by reacting 2,5-hexanedione with 2-methoxyethylamine. This classic condensation reaction is highly reliable for generating 1,2,5-trisubstituted pyrroles.[1][2][3]

  • Stage 2: Vilsmeier-Haack Formylation. The aldehyde group is introduced onto the electron-rich pyrrole ring using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] The methyl groups at the C2 and C5 positions sterically and electronically direct the formylation to one of the vacant β-positions (C3 or C4), resulting in the desired 3-carbaldehyde product.[6][7]

This modular strategy allows for the isolation and characterization of the intermediate pyrrole before proceeding to the more sensitive formylation step, ensuring a higher overall success rate.

Overall Synthetic Workflow

The complete synthesis is outlined in the workflow diagram below.

G cluster_0 Stage 1: Paal-Knorr Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A 2,5-Hexanedione + 2-Methoxyethylamine B 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole A->B Toluene Reflux (Dean-Stark) E 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde B->E 1. Vilsmeier Reagent 2. Hydrolysis C POCl₃ + DMF D D C->D In situ formation 0 °C

Figure 1: Overall two-stage synthetic workflow.

Experimental Protocols

Part A: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

Mechanistic Insight: The Paal-Knorr synthesis proceeds via the formation of a Schiff base (imine) between one of the ketone groups of 2,5-hexanedione and the primary amine of 2-methoxyethylamine. The second amine equivalent then attacks the remaining ketone intramolecularly, leading to a cyclic hemiaminal intermediate which subsequently dehydrates to form the aromatic pyrrole ring. The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2,5-Hexanedione114.1410.0 g87.61.0
2-Methoxyethylamine75.117.24 g96.41.1
Toluene-150 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,5-hexanedione (10.0 g, 87.6 mmol) and toluene (150 mL).

  • Begin stirring and add 2-methoxyethylamine (7.24 g, 96.4 mmol) to the solution. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux using a heating mantle. Vigorously reflux the solution, ensuring a steady collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by observing the cessation of water collection (typically 4-6 hours). The theoretical amount of water to be collected is approximately 3.16 mL.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) and saturated aqueous sodium bicarbonate (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole as a colorless to pale yellow oil.

Expected Outcome: Yields are typically in the range of 80-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity before proceeding.

Part B: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Mechanistic Insight: This reaction hinges on the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from DMF and POCl₃.[8][9] The electron-rich π-system of the pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.[10][11] This substitution occurs preferentially at the C3 position due to the directing effects of the N-substituent and C2/C5 methyl groups. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Pyrrole 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole Pyrrole->Iminium Attack on Vilsmeier Reagent Aldehyde Final Aldehyde Product Iminium->Aldehyde Aqueous Hydrolysis

Figure 2: Vilsmeier-Haack reaction mechanism overview.

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Phosphorus oxychloride (POCl₃)153.335.2 mL (9.0 g)58.71.1
N,N-Dimethylformamide (DMF)73.0920 mL-Solvent
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole153.238.2 g53.41.0
Dichloromethane (DCM)-50 mL-Solvent

Protocol:

  • Caution: This procedure must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add phosphorus oxychloride (5.2 mL, 58.7 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.[12]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Prepare a solution of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole (8.2 g, 53.4 mmol) in anhydrous dichloromethane (50 mL).

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. The reaction can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 100 g of crushed ice, followed by the slow addition of a 3 M aqueous sodium hydroxide solution until the mixture is basic (pH > 9). This step hydrolyzes the iminium intermediate and must be done cautiously due to the exothermic nature of the quench.

  • Stir the mixture vigorously for 1 hour at room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure title compound.[13]

Expected Outcome: The final product, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is typically a pale yellow oil or a low-melting solid.[14] Yields after purification are generally in the 60-75% range.

Characterization Data

The identity and purity of the final product should be confirmed by spectroscopic analysis.[15]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~9.65 (s, 1H, -CHO)

    • δ ~6.35 (s, 1H, Pyrrole H-4)

    • δ ~4.10 (t, 2H, -N-CH₂-)

    • δ ~3.60 (t, 2H, -CH₂-O-)

    • δ ~3.30 (s, 3H, -OCH₃)

    • δ ~2.50 (s, 3H, Pyrrole -CH₃ at C2)

    • δ ~2.25 (s, 3H, Pyrrole -CH₃ at C5)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~185.0 (C=O)

    • δ ~142.0, 135.0, 125.0, 115.0 (Pyrrole C)

    • δ ~70.0 (-CH₂-O-)

    • δ ~59.0 (-OCH₃)

    • δ ~45.0 (-N-CH₂-)

    • δ ~14.0, 12.0 (Pyrrole -CH₃)

  • Mass Spectrometry (ESI+): m/z = 182.11 [M+H]⁺ for C₁₀H₁₅NO₂ (Exact Mass: 181.11).[14]

References

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent.
  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 1-(2-hydroxyethyl)-2,5-dimethylpyrrole. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

  • Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 488-505.
  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Google Patents. (2016). WO 2016/175555 A2.
  • LookChem. (n.d.). 1-(2-methoxy-ethyl)-2,5-dimethyl-1h-pyrrole-3-carbaldehyde sds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

  • YouTube. (2022). Preparation of 2,5-dimethyl pyrrole. Available at: [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Paal-Knorr Synthesis for 1-Substituted 2,5-Dimethylpyrroles

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis The pyrrole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis

The pyrrole scaffold is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4] Its prevalence in vital molecules like heme, chlorophyll, and various therapeutic agents underscores the continuous need for efficient and versatile synthetic routes to its derivatives. First reported independently by Carl Paal and Ludwig Knorr in the 1880s, the Paal-Knorr synthesis remains one of the most direct and reliable methods for constructing the pyrrole ring.[1][5]

This application guide provides an in-depth exploration of the Paal-Knorr synthesis specifically for the preparation of 1-substituted 2,5-dimethylpyrroles from the common starting material, 2,5-hexanedione. We will delve into the underlying mechanism, provide field-proven experimental protocols for both conventional and modern microwave-assisted methods, offer comprehensive data for reaction optimization, and present a troubleshooting guide for common challenges. This document is designed for researchers, medicinal chemists, and process development professionals who require a practical and scientifically grounded resource for synthesizing this important class of compounds. While historically associated with harsh reaction conditions, the Paal-Knorr reaction has evolved significantly, with modern iterations offering milder, faster, and more environmentally benign pathways.[2][3][6][7]

Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Paal-Knorr synthesis of a pyrrole from a 1,4-dicarbonyl compound and a primary amine is an acid-catalyzed condensation-cyclization reaction.[2][8] The currently accepted mechanism, elucidated by V. Amarnath and colleagues, proceeds through a hemiaminal intermediate rather than an enamine.[1][9]

The key steps for the reaction between 2,5-hexanedione and a primary amine (R-NH₂) are as follows:

  • Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl carbons of the 1,4-diketone. In weakly acidic conditions, a carbonyl oxygen is protonated, activating the carbon for attack. This forms a hemiaminal intermediate.[1][10]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, which forms a 2,5-dihydroxytetrahydropyrrole derivative, is often the rate-determining step of the synthesis.[1][6][8]

  • Dehydration: The cyclic intermediate undergoes a two-step dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[1][8]

The choice of catalyst is pivotal. While the reaction can proceed under neutral conditions, it is often slow.[6] Weak Brønsted acids like acetic acid are excellent catalysts, accelerating the reaction without excessively protonating the primary amine, which would render it non-nucleophilic.[9][11] Conversely, strongly acidic conditions (pH < 3) can favor a competing reaction pathway: the acid-catalyzed self-cyclization of the 1,4-diketone, leading to the formation of 2,5-dimethylfuran as a significant byproduct.[9][11]

Paal_Knorr_Mechanism Start 2,5-Hexanedione + R-NH₂ Protonation Carbonyl Protonation Start->Protonation H⁺ (cat.) Hemiaminal Hemiaminal Intermediate Protonation->Hemiaminal Amine Attack Cyclization Intramolecular Cyclization (Rate-Determining) Hemiaminal->Cyclization CyclicIntermediate Cyclic Dihydroxy Intermediate Cyclization->CyclicIntermediate Dehydration1 Dehydration (-H₂O) CyclicIntermediate->Dehydration1 Dehydration2 Dehydration (-H₂O) Dehydration1->Dehydration2 Product 1-Substituted 2,5-Dimethylpyrrole Dehydration2->Product

Caption: The accepted reaction mechanism for the Paal-Knorr pyrrole synthesis.

Detailed Experimental Protocols

The following protocols provide validated, step-by-step methodologies for synthesizing 1-substituted 2,5-dimethylpyrroles.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol details a classic, robust method using conventional heating.[10][12]

Materials & Equipment:

  • 2,5-Hexanedione (Acetonylacetone)

  • Aniline

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • 0.5 M Hydrochloric Acid (aqueous)

  • Round-bottom flask with reflux condenser

  • Stir plate with heating mantle

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

  • TLC plates, chamber, and appropriate eluent (e.g., 9:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add aniline (1.86 g, 20.0 mmol) and 2,5-hexanedione (2.28 g, 20.0 mmol).

  • Solvent and Catalyst Addition: Add 5 mL of methanol to dissolve the reactants. With gentle stirring, add a catalytic amount of acid (e.g., 2-3 drops of concentrated HCl or ~0.5 mL of glacial acetic acid).

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 15-30 minutes.[10][12]

  • Reaction Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting materials.

  • Product Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Place the flask in an ice bath to cool further.

  • Work-up: While cooling, slowly add 10 mL of cold 0.5 M aqueous HCl to the reaction mixture. This will precipitate the pyrrole product while ensuring any unreacted aniline remains protonated and soluble.[10]

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold water to remove any residual acid and salts.

  • Purification: Recrystallize the crude product from a minimal amount of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole as white or off-white crystals.[10][12]

Protocol 2: Microwave-Assisted Synthesis of a 1-Aryl-2,5-dimethylpyrrole

This protocol leverages microwave irradiation to dramatically reduce reaction times and improve efficiency, a key advantage for library synthesis in drug discovery.[13][14][15]

Materials & Equipment:

  • 2,5-Hexanedione

  • Substituted primary aryl amine (e.g., 4-bromoaniline)

  • Glacial Acetic Acid

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Microwave reactor with appropriate pressure-rated vials (e.g., 0.5-2 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 0.5-2 mL microwave vial, add 2,5-hexanedione (57 mg, 0.5 mmol) and the primary aryl amine (1.5 mmol, 3 equivalents).[16]

  • Solvent and Catalyst Addition: Add ethanol (1.0 mL) and glacial acetic acid (0.1 mL).[16]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for 5-15 minutes. The reactor will typically apply high initial power to reach the set temperature quickly, then modulate the power to maintain it.[10][16][17]

  • Cooling and Work-up: After irradiation, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing 15 mL of water and 15 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer twice more with 10 mL portions of ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with 15 mL of brine, then dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-aryl-2,5-dimethylpyrrole.[10][16]

Data Presentation: Reaction Optimization

The choice of catalyst and conditions can significantly impact yield and reaction time. The following table summarizes representative data for the synthesis of 1-(p-bromophenyl)-2,5-dimethylpyrrole, highlighting the efficacy of various catalytic systems.

N-Substituent (Amine)CatalystSolventConditionsYield (%)TimeReference
p-BromoanilineTrifluoroacetic Acid (TFA)- (Neat)Reflux921h[18]
p-Bromoanilinep-Toluenesulfonic Acid- (Neat)Reflux801h[18]
p-BromoanilineSulfuric Acid- (Neat)Reflux751h[18]
p-BromoanilineSulfamic Acid- (Neat)Reflux601h[18]
Various anilinesAcetic AcidEthanol120-150°C (MW)65-892-10 min[17]
Various aminesSaccharinMethanolRoom Temp~9030 min[6]
Various aminesSilica Sulfuric Acid- (Neat)Room Temp983 min[6]

Troubleshooting and Optimization Workflow

Low conversion or the formation of byproducts are common hurdles. The following workflow provides a logical approach to diagnosing and resolving these issues.

Troubleshooting_Workflow Start Low Conversion or Byproduct Formation CheckReactants Are reactants appropriate? (e.g., EWG on amine) Start->CheckReactants ForceConditions Use forcing conditions: ↑ Temp, ↑ Time, or MW CheckReactants->ForceConditions Yes CheckCatalyst Is catalyst optimal? CheckReactants->CheckCatalyst No ForceConditions->CheckCatalyst FuranCheck Furan byproduct observed? CheckCatalyst->FuranCheck No ScreenCatalysts Screen catalysts: Brønsted vs. Lewis, Homogeneous vs. Solid Acid CheckCatalyst->ScreenCatalysts Yes DecreaseAcidity Decrease acidity: Use weaker acid (e.g., AcOH) or neutral conditions FuranCheck->DecreaseAcidity Yes TarCheck Tarry mixture formed? FuranCheck->TarCheck No DecreaseAcidity->TarCheck MilderConditions Use milder conditions: ↓ Temp, milder catalyst TarCheck->MilderConditions Yes Success Reaction Optimized TarCheck->Success No MilderConditions->Success ScreenCatalysts->FuranCheck

Caption: A logical workflow for troubleshooting common Paal-Knorr synthesis issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield or Incomplete Reaction - Poorly Reactive Amine: Amines with strong electron-withdrawing groups are less nucleophilic.[10][19]- Steric Hindrance: Bulky groups on either reactant can slow the reaction.[19]- Suboptimal Conditions: Insufficient temperature or reaction time.[19]- For poorly reactive amines, increase the temperature, prolong the reaction time, or switch to microwave-assisted synthesis.[19]- Consider using a more active or less bulky catalyst.[19]- Systematically screen reaction temperatures and monitor via TLC to find the optimal balance.
Significant Furan Byproduct - Excessively Acidic Conditions: A pH below 3 strongly favors the acid-catalyzed self-condensation of the 1,4-diketone.[9][11]- Use a weaker Brønsted acid (e.g., glacial acetic acid).[11]- Ensure the primary amine is not used as an ammonium salt, which creates strongly acidic conditions.[9]- Consider running the reaction under neutral conditions, accepting a potentially longer reaction time.
Formation of Dark, Tarry Mixture - Degradation/Polymerization: Caused by excessively high temperatures or highly acidic conditions, leading to degradation of the starting materials or the pyrrole product.[19]- Lower the reaction temperature and extend the reaction time if necessary.- Switch to a milder catalyst (e.g., a solid acid catalyst or a weaker Brønsted acid).[19]- Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid product degradation.[19]

Safety Precautions

  • 2,5-Hexanedione: This compound is a toxic metabolite of hexane and is a known neurotoxin.[20] Handle with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Primary Amines: Many primary amines, such as aniline, are toxic and can be absorbed through the skin. Handle in a fume hood and wear appropriate gloves.

  • Acids: Concentrated acids are corrosive. Handle with care and appropriate PPE.

References

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Retrieved January 22, 2026, from [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved January 22, 2026, from [Link]

  • Taddei, M., et al. (2004). Microwave-Assisted Paal-Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. Retrieved January 22, 2026, from [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum | Journal of Chemical Education - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. Retrieved January 22, 2026, from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology. Retrieved January 22, 2026, from [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Microwave-assisted organic synthesis of pyrroles (Review) - Pharmacia. (2024, March 25). Pharmacia. Retrieved January 22, 2026, from [Link]

  • Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed. (2004, February 5). PubMed. Retrieved January 22, 2026, from [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis: Catalysis Reviews. (n.d.). Catalysis Reviews. Retrieved January 22, 2026, from [Link]

  • Paal-Knorr Synthesis Definition - Organic Chemistry II Key Term | Fiveable. (n.d.). Fiveable. Retrieved January 22, 2026, from [Link]

  • amino aryl) pyrroles by Paal-Knorr reaction. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC - NIH. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole | Chemistry Online. (2023, January 25). Chemistry Online. Retrieved January 22, 2026, from [Link]

  • Hexane-2,5-dione - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

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Method

Application Notes and Protocols: Exploring the Aldehyde Group Chemistry of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Introduction 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, hereafter referred to as MDPCA , is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, hereafter referred to as MDPCA , is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Pyrrole aldehydes serve as crucial intermediates for synthesizing a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1] The chemical behavior of MDPCA is dominated by the aldehyde functional group, whose reactivity is modulated by the electronic properties of the N-substituted pyrrole ring.

The pyrrole ring is an electron-rich aromatic system due to the delocalization of the nitrogen atom's lone pair of electrons.[2] This inherent electron-donating nature influences the electrophilicity of the C3-carbaldehyde group. The N-1 substituent, a 2-methoxyethyl group in this case, further refines these electronic properties, which is a critical consideration when designing synthetic strategies.[2]

This guide provides an in-depth exploration of four fundamental transformations of the aldehyde group in MDPCA: oxidation, reduction, Wittig olefination, and reductive amination. Each section presents the underlying chemical principles, field-proven insights into experimental design, and detailed, step-by-step protocols suitable for implementation in a research or drug development setting.

Foundational Principles: Electronic Influence on Reactivity

The reactivity of the aldehyde on the pyrrole ring is directly linked to the electronic nature of the heterocycle.[2] The electron-rich pyrrole system donates electron density into the carbonyl group through resonance. This effect slightly reduces the electrophilicity of the carbonyl carbon compared to a simple aliphatic or aromatic aldehyde, a factor that can influence reaction rates and conditions.

G cluster_0 Resonance Structures of Pyrrole-3-Carbaldehyde cluster_1 Key struct1 Neutral Form struct2 Zwitterionic Form (Carbonyl Deactivation) struct1->struct2 Resonance key_node This resonance contribution increases electron density on the carbonyl oxygen and reduces the partial positive charge on the carbonyl carbon, slightly deactivating it towards nucleophilic attack.

Caption: Resonance delocalization in the pyrrole-3-carbaldehyde system.

Oxidation: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

Application Note: The oxidation of the aldehyde to a carboxylic acid is a pivotal transformation, yielding a product that can serve as a precursor for amides, esters, and other acid derivatives. These motifs are prevalent in pharmacologically active molecules.

Causality in Reagent Selection: While strong oxidants like potassium permanganate can achieve this transformation, they risk over-oxidation or degradation of the sensitive pyrrole ring.[1][3] The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) buffered with a mild acid, is a superior method. It is highly selective for aldehydes, operates under mild conditions, and minimizes the formation of unwanted byproducts.

Experimental Protocol: Pinnick Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of MDPCA in a 10:1 mixture of tert-butanol and water.

  • Addition of Scavenger: Add 2-methyl-2-butene (approx. 4-5 equivalents) to the solution. This alkene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions.

  • Reagent Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in a minimal amount of water.

  • Reaction Execution: Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred solution of MDPCA at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.

ParameterConditionRationale
Oxidant Sodium Chlorite (NaClO₂)High selectivity for aldehydes, minimizing ring oxidation.
Solvent t-BuOH / H₂OCo-solvent system to dissolve both organic substrate and inorganic oxidant.
Scavenger 2-methyl-2-butenePrevents side reactions by trapping reactive chlorine species.
Temperature Room TemperatureMild conditions preserve the integrity of the pyrrole core.
Expected Yield 85-95%High efficiency is characteristic of the Pinnick oxidation.

Reduction: Synthesis of (1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)methanol

Application Note: The reduction of the aldehyde to a primary alcohol provides a versatile intermediate for introducing linkers through etherification or for ester synthesis. The resulting hydroxymethyl group can be a key structural element for modulating solubility and biological interactions.

Causality in Reagent Selection: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce the aldehyde.[1] However, NaBH₄ is the preferred reagent for this substrate due to its milder nature and higher functional group tolerance.[4] It can be used in protic solvents like methanol or ethanol and does not require the stringent anhydrous conditions and handling precautions associated with LiAlH₄.

G cluster_workflow Reduction Workflow start Dissolve MDPCA in Methanol add_nabh4 Add NaBH4 (portion-wise at 0 °C) start->add_nabh4 stir Stir at RT (Monitor by TLC) add_nabh4->stir quench Quench with Acetone/ Saturated NH4Cl (aq) stir->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify extract->purify product Final Product: Primary Alcohol purify->product

Caption: Experimental workflow for the reduction of MDPCA.

Experimental Protocol: Sodium Borohydride Reduction
  • Reaction Setup: Dissolve 1.0 equivalent of MDPCA in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the complete disappearance of the starting aldehyde.

  • Workup: Cool the mixture to 0 °C and slowly add acetone to quench the excess NaBH₄. Add saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 15 minutes.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous residue three times with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude alcohol, which can be purified by silica gel chromatography.

ParameterConditionRationale
Reductant Sodium Borohydride (NaBH₄)Mild, selective for carbonyls, and easy to handle.[1]
Solvent MethanolProtic solvent suitable for NaBH₄ reductions.
Temperature 0 °C to Room Temp.Controls the initial exothermic reaction.
Quenching Agent AcetoneSafely neutralizes unreacted borohydride.
Expected Yield >90%Typically a high-yielding transformation.

Wittig Olefination: C=C Bond Formation

Application Note: The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes, providing access to vinyl-substituted pyrroles.[2] These products are valuable monomers for polymerization and key intermediates for further functionalization, such as in Heck or Suzuki cross-coupling reactions.

Mechanism and Stereoselectivity: The reaction proceeds via the cycloaddition of a phosphorus ylide (Wittig reagent) to the aldehyde, forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[5][6] The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide.[6]

  • Stabilized Ylides (containing an electron-withdrawing group like an ester or ketone) are less reactive and allow for thermodynamic equilibration, predominantly forming the more stable (E)-alkene .[5][6]

  • Unstabilized Ylides (containing alkyl groups) react rapidly and irreversibly, leading primarily to the (Z)-alkene .[5][6]

G cluster_wittig Wittig Reaction Cycle reagents MDPCA (Aldehyde) O C R' cycloadd [2+2] Cycloaddition reagents->cycloadd ylide Wittig Reagent Ph3P C R'' ylide->cycloadd oxaphosphetane Oxaphosphetane Intermediate cycloadd->oxaphosphetane collapse Ring Collapse oxaphosphetane->collapse products Alkene Product Triphenylphosphine Oxide collapse->products G cluster_workflow One-Pot Reductive Amination Workflow start Combine MDPCA & Amine in Dichloroethane add_stab Add Sodium Triacetoxyborohydride (STAB) start->add_stab stir Stir at RT (Monitor by TLC) add_stab->stir quench Quench with Saturated NaHCO3 (aq) stir->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify extract->purify product Final Amine Product purify->product

Sources

Application

Application Notes &amp; Protocols: Leveraging 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Bioactive Molecule Design

Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on a pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide focuses on a particularly versatile building block: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . We will explore its synthesis, physicochemical properties, and its strategic application as a synthetic hub for generating libraries of potential therapeutic agents. Detailed protocols for its derivatization and subsequent biological validation are provided, aimed at researchers, medicinal chemists, and drug development professionals. The rationale behind experimental choices is emphasized to empower users to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of the Substituted Pyrrole Scaffold

The therapeutic relevance of the pyrrole ring is well-established, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[1][2][3] The specific molecule, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, offers a unique combination of structural features that make it an exceptional starting point for drug discovery programs:

  • The 2,5-Dimethyl-1H-pyrrole Core: The methyl groups at the 2 and 5 positions sterically hinder metabolic oxidation at these otherwise reactive sites, potentially improving the metabolic stability of derivative compounds. They also contribute to the electron-donating nature of the ring, influencing the reactivity of the C3 and C4 positions.[4]

  • The N-(2-methoxyethyl) Substituent: This group imparts crucial physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, and the flexible ethyl chain can explore different conformational spaces within a biological target's binding pocket. Crucially, it enhances solubility compared to simple N-alkyl or N-aryl substituents, a key consideration for bioavailability.

  • The 3-Carbaldehyde Functional Group: This is the primary reactive handle for synthetic diversification. As a versatile electrophile, it opens a gateway to a vast chemical space through a variety of well-established chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key computed properties of the title compound is presented below.

PropertyValueSource
IUPAC Name 1-(2-methoxyethyl)-2,5-dimethylpyrrole-3-carbaldehydePubChem[5]
CAS Number 445023-46-1PubChem[5]
Molecular Formula C₁₀H₁₅NO₂PubChem[5]
Molecular Weight 181.23 g/mol PubChem[5]
XLogP3-AA 0.7PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]
Hydrogen Bond Donors 0PubChem[5]
Rotatable Bonds 4PubChem[5]

Synthesis of the Core Scaffold

The synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be efficiently achieved via a two-step process involving the Paal-Knorr synthesis followed by Vilsmeier-Haack formylation.

Diagram: Overall Synthetic Workflow

G A Hexane-2,5-dione + 2-Methoxyethanamine B Step 1: Paal-Knorr Synthesis (Acid Catalyst, Reflux) A->B C 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole B->C D Step 2: Vilsmeier-Haack Reaction (POCl3, DMF) C->D E 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (Target Scaffold) D->E

Caption: Two-step synthesis of the target scaffold.

Protocol 1: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Part A: Paal-Knorr Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

This reaction constructs the N-substituted pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[6][7][8]

  • Reagents & Setup:

    • Hexane-2,5-dione (1.0 eq)

    • 2-Methoxyethanamine (1.1 eq)

    • Glacial Acetic Acid (as solvent and catalyst)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the round-bottom flask, add hexane-2,5-dione and glacial acetic acid.

    • Begin stirring and add 2-methoxyethanamine dropwise. An initial exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 4:1 Hexane:Ethyl Acetate.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water and basify to pH ~8-9 with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by vacuum distillation or column chromatography to obtain pure 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole.

Part B: Vilsmeier-Haack Formylation

This reaction introduces the aldehyde group at the electron-rich C3 position of the pyrrole ring.[9][10][11]

  • Reagents & Setup:

    • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃) (1.1 eq)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Sodium acetate trihydrate

    • Three-necked flask with a dropping funnel, nitrogen inlet, and magnetic stirrer, cooled in an ice-water bath.

  • Procedure:

    • To the three-necked flask under a nitrogen atmosphere, add anhydrous DMF.

    • Cool the flask to 0 °C in the ice bath.

    • Add POCl₃ dropwise via the dropping funnel over 15-20 minutes, keeping the internal temperature below 10 °C. This forms the Vilsmeier reagent.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole in anhydrous DCE dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 30 minutes.

    • Cool the mixture back to room temperature.

    • In a separate beaker, prepare a solution of sodium acetate trihydrate in water.

    • Carefully and slowly add the aqueous sodium acetate solution to the reaction mixture to hydrolyze the iminium salt intermediate.

    • Heat the mixture to reflux for another 15 minutes.

    • Cool to room temperature and perform a liquid-liquid extraction with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the final product, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, typically as a pale yellow oil or solid.

The Aldehyde as a Gateway for Bioactive Derivatives

The true power of this scaffold lies in the reactivity of the 3-carbaldehyde group. It serves as an anchor point for introducing diverse pharmacophores, enabling the rapid generation of a compound library for biological screening.

Diagram: Synthetic Diversification Pathways

G cluster_0 Core Scaffold cluster_1 Derivative Classes Core 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde Schiff Schiff Bases / Imines (Antimicrobial, Anticancer) Core->Schiff R-NH2 (Reductive Amination) Hydrazones Hydrazones (Anticonvulsant, Anti-inflammatory) Core->Hydrazones R-NHNH2 (Condensation) Chalcones Pyrrole-Chalcones (Kinase Inhibitors, Antioxidant) Core->Chalcones Ar-CO-CH3 (Knoevenagel/Claisen-Schmidt) Alcohols Secondary Alcohols (Linkers, Chiral Centers) Core->Alcohols NaBH4 / LiAlH4 (Reduction) Acids Carboxylic Acids (Metabolic Stability, Solubility) Core->Acids KMnO4 / Ag2O (Oxidation)

Caption: Key reaction pathways from the aldehyde scaffold.

Protocol 2: General Procedure for Schiff Base / Hydrazone Synthesis

Schiff bases and hydrazones are common motifs in bioactive compounds, often acting as key pharmacophores that interact with biological targets.[12]

  • Reagents & Setup:

    • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq)

    • Substituted amine or hydrazine (1.0-1.1 eq)

    • Ethanol or Methanol

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

    • Round-bottom flask with reflux condenser.

  • Procedure:

    • Dissolve the pyrrole-3-carbaldehyde in ethanol in the flask.

    • Add the desired amine or hydrazine derivative to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 1-6 hours. Monitor by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Application Case Study: Design of Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The pyrrole scaffold can be elaborated to mimic this interaction. We can design potential inhibitors by synthesizing pyrrole-chalcone derivatives via a Knoevenagel or Claisen-Schmidt condensation.

Diagram: Simplified Kinase Signaling and Inhibition

G cluster_pathway Signal Transduction Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds ADP ADP RTK->ADP SubstrateP Phosphorylated Substrate RTK->SubstrateP phosphorylates ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (e.g., cell proliferation) SubstrateP->Downstream Inhibitor Pyrrole-based Inhibitor Inhibitor->RTK Binds to ATP pocket

Caption: Competitive inhibition of a kinase by a pyrrole derivative.

Protocol 3: Synthesis of a Pyrrole-Chalcone Derivative
  • Reagents & Setup:

    • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (1.0 eq)

    • Substituted acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20%)

    • Beaker with magnetic stirrer, cooled in an ice bath.

  • Procedure:

    • In the beaker, dissolve the pyrrole-3-carbaldehyde and the substituted acetophenone in ethanol.

    • Cool the solution to 0-5 °C in the ice bath.

    • Slowly add the aqueous NaOH solution dropwise while stirring vigorously. Maintain the temperature below 10 °C.

    • A color change and precipitation of the product should occur.

    • Continue stirring in the ice bath for 2-3 hours after the addition is complete.

    • Collect the solid product by filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Wash with a small amount of cold ethanol.

    • Dry the product in a vacuum oven to yield the target chalcone.

Biological Validation: A Self-Validating System

Synthesizing new molecules is only the first step. To create a self-validating workflow, the synthetic protocols must be coupled with biological assays to confirm the intended activity and establish SAR.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol provides a general framework for assessing the inhibitory potential of the newly synthesized compounds against a target kinase.

  • Materials & Reagents:

    • Recombinant human kinase (e.g., EGFR, ALK)

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Synthesized pyrrole derivatives (dissolved in DMSO)

    • Positive control inhibitor (e.g., Staurosporine)

    • Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

    • White, opaque 96-well or 384-well microplates

    • Multichannel pipette and plate reader with luminescence detection.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM).

    • Reaction Setup: In the wells of the microplate, add:

      • Assay Buffer

      • Test compound or control (DMSO for negative control, Staurosporine for positive)

      • Kinase enzyme

      • Scientist's Note: Pre-incubating the enzyme with the inhibitor for 10-15 minutes allows the binding to reach equilibrium before starting the reaction.

    • Initiate Reaction: Add a mixture of the substrate peptide and ATP to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction by adding the Kinase-Glo® reagent. This reagent simultaneously measures the amount of ATP remaining in the well. A low signal indicates high kinase activity (ATP consumed), while a high signal indicates low kinase activity (ATP remaining due to inhibition).

    • Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis:

    • Convert the raw luminescence units (RLU) to percent inhibition relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Example Data Presentation
Compound IDTarget KinaseIC₅₀ (nM)
Pyrrole-Chalcone-1EGFR84
Pyrrole-Chalcone-2ALK152
Pyrrole-SchiffBase-1EGFR>10,000
Staurosporine (Control)EGFR5

References

  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Heterocycles: Synthesis, Biological Activity and Applications. Current Medicinal Chemistry, 12(8), 887-910. [Link]

  • Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Advances in Computer Science Research, 59, 603-606. [Link]

  • Iannazzo, D., Giofrè, S. V., Macrì, R., & Pistone, A. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112762. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2068116, 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved January 22, 2026 from [Link].

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press. [Link]

  • Zahran, M. A., Abdin, Y. G., & El-Gazzar, M. G. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 27(17), 5649. [Link]

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). A Review on Recent Advances in Synthesis and Biological Activity of Pyrroles. Heterocycles, 100(6), 915-955. [Link]

  • He, Y., et al. (2005). Design, synthesis, and biological evaluation of novel 2,5-dimethyl-3-(5-(N-phenylrhodaninyl)methylene)-N-(3-(1H-tetrazol-5-yl)phenyl)pyrrole compounds as HIV-1 entry inhibitors. Journal of Medicinal Chemistry, 48(19), 6038-6048. [Link]

  • Organic Syntheses. (1963). Pyrrole-2-carboxaldehyde. Organic Syntheses, 43, 93. [Link]

  • Paal-Knorr Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026 from [Link]

  • Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved January 22, 2026 from [Link]

  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 60(2), 301–307. [Link]

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. [Link]

  • Wikipedia contributors. (2023, December 2). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. Retrieved 10:00, January 22, 2026, from [Link]

  • MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved January 22, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2018). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Combinatorial Science, 20(8), 488–496. [Link]

  • Al-Warhi, T., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics, 11(11), 1509. [Link]

  • ChemTube3D. (n.d.). Pyrrole - The Vilsmeier Reaction. Retrieved January 22, 2026, from [Link]

  • Cooper, I. R., & Joule, J. A. (1984). Heterocyclic Chemistry (2nd ed.). Van Nostrand Reinhold. [Link]

  • YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Organic Chemistry by Dr. Mukul C. Ray. Retrieved January 22, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support resource for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategy.

The synthesis of this target molecule is logically approached in three distinct stages, each with its own set of potential challenges:

  • Formation of the Pyrrole Core: Synthesis of 2,5-dimethyl-1H-pyrrole via the Paal-Knorr reaction.

  • N-Alkylation: Introduction of the 2-methoxyethyl side chain onto the pyrrole nitrogen.

  • C3-Formylation: Electrophilic formylation of the substituted pyrrole ring using the Vilsmeier-Haack reaction.

Below, we address common issues encountered at each stage of this process.

Part 1: Synthesis of the 2,5-Dimethyl-1H-pyrrole Core

This foundational step involves the cyclocondensation of hexane-2,5-dione with an ammonia source. While classic, the Paal-Knorr synthesis requires attention to detail for optimal outcomes.

Frequently Asked Questions (FAQs)

Question 1: My yield of 2,5-dimethyl-1H-pyrrole is significantly lower than expected. What are the likely causes?

Answer: Low yields in the Paal-Knorr synthesis of this pyrrole typically stem from three areas: reactant quality, reaction conditions, or incomplete reaction.

  • Reactant Quality: The primary reactant, hexane-2,5-dione, can undergo self-condensation or cyclization over time. Ensure you are using a pure starting material. If its purity is suspect, distillation under reduced pressure is recommended.

  • Reaction Conditions: The classic method involves heating hexane-2,5-dione with an ammonia source, such as ammonium carbonate or aqueous ammonia, often with a co-solvent like acetic acid.[1] Inadequate heating can lead to incomplete conversion, while excessive temperatures can promote side reactions and polymerization, resulting in a darkened, tarry mixture.

  • Work-up and Isolation: 2,5-dimethyl-1H-pyrrole is volatile. Significant product loss can occur during solvent removal or distillation if not performed carefully. Ensure your condenser is efficient and avoid overly high vacuum or temperature during rotary evaporation.

Question 2: How can I synthesize 2,5-dimethyl-1H-pyrrole under greener, more efficient conditions?

Answer: Modern variations of the Paal-Knorr synthesis offer significant improvements. A highly effective and environmentally conscious method involves reacting hexane-2,5-dione with primary amines in water, which can serve as a suitable reaction medium, often without the need for an acid catalyst.[2] Another approach is a two-step, one-pot process starting from 2,5-dimethylfuran, which is first hydrolyzed to hexane-2,5-dione and then reacted in situ with an amine.[3][4] This method is characterized by very high carbon efficiency.[3]

Part 2: N-Alkylation of 2,5-Dimethyl-1H-pyrrole

This stage involves the deprotonation of the pyrrole nitrogen followed by nucleophilic substitution with a suitable 2-methoxyethyl electrophile.

Frequently Asked Questions (FAQs)

Question 3: What is the most reliable base and solvent system for the N-alkylation of 2,5-dimethyl-1H-pyrrole?

Answer: The choice of base is critical for efficient deprotonation. The N-H proton of pyrrole has a pKa of approximately 17.5, requiring a strong base for complete removal.[5]

  • Optimal Choice: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the gold standard. NaH provides irreversible deprotonation, driving the reaction forward.

  • Alternative: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) under phase-transfer catalysis (PTC) conditions can also be effective and may be preferable for larger-scale syntheses due to safety and cost considerations.

Table 1: Comparison of N-Alkylation Conditions

ParameterMethod 1: NaH/DMFMethod 2: KOH/PTC
Base Sodium Hydride (60% dispersion in oil)Potassium Hydroxide (pellets)
Solvent Anhydrous DMF or THFToluene or Dichloromethane
Catalyst NoneTetrabutylammonium bromide (TBAB)
Temperature 0 °C to room temperatureRoom temperature to 40 °C
Pros High efficiency, fast reactionSafer, less expensive, scalable
Cons Requires stringent anhydrous conditions, H₂ gas evolutionMay require longer reaction times

Question 4: My N-alkylation reaction is sluggish and incomplete. How can I improve the conversion?

Answer: Incomplete conversion is often due to insufficient deprotonation or a poorly reactive electrophile.

  • Ensure Anhydrous Conditions: Water will quench the strong base (especially NaH) and the pyrrolide anion. Flame-dry your glassware and use anhydrous solvents.

  • Verify Base Activity: Ensure your sodium hydride is fresh. Old NaH may have a coating of sodium hydroxide, reducing its reactivity.

  • Choice of Electrophile: Use a reactive alkylating agent. 2-Bromo-1-methoxyethane or 2-methoxyethyl tosylate are excellent choices. Using the corresponding chloride (2-chloro-1-methoxyethane) will result in a slower reaction.

  • Temperature Control: While the deprotonation is often done at 0 °C, the subsequent alkylation step may benefit from gentle heating (e.g., 40-50 °C) to increase the reaction rate.

Part 3: Vilsmeier-Haack Formylation

This is the most complex step, where regioselectivity and reaction control are paramount. The reaction introduces a formyl (-CHO) group at the C3 position of the pyrrole ring.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Paal-Knorr Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Vilsmeier-Haack Formylation A Hexane-2,5-dione B 2,5-Dimethyl-1H-pyrrole A->B NH₃ source (e.g., NH₄Ac) C 1-(2-Methoxyethyl)- 2,5-dimethyl-1H-pyrrole B->C 1. NaH, DMF 2. BrCH₂CH₂OCH₃ D 1-(2-Methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde C->D 1. POCl₃, DMF 2. NaOH (aq)

Caption: A three-step synthetic route to the target aldehyde.

Frequently Asked Questions (FAQs)

Question 5: What is the correct and safe procedure for preparing the Vilsmeier reagent?

Answer: The Vilsmeier reagent (a chloromethyliminium salt) is prepared in situ from phosphorus oxychloride (POCl₃) and DMF.[6][7] This reaction is highly exothermic and requires strict temperature control.

Protocol: Vilsmeier Reagent Preparation

  • In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (2.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The reagent is now ready for use. Some protocols report a colorless solution, while others note a pale yellow or orange-red color, which does not necessarily indicate a problem.[8]

Question 6: My formylation reaction resulted in a black, intractable tar instead of the desired product. What caused this decomposition?

Answer: Pyrroles are electron-rich heterocycles that are susceptible to polymerization under strongly acidic conditions, which are characteristic of the Vilsmeier-Haack reaction.[5] Tar formation is a classic sign of loss of control.

  • Causality: The Vilsmeier reagent itself is acidic. When the pyrrole substrate is added, especially if the temperature is not controlled, localized "hot spots" can initiate polymerization. The 2,5-dimethyl groups provide some stability, but the risk remains.

  • Solution: The key is to add the pyrrole substrate slowly to the pre-formed Vilsmeier reagent at low temperature (0 °C). This maintains a low concentration of the pyrrole in the highly acidic medium at any given time, favoring the desired formylation over polymerization. After the addition, the reaction can be allowed to slowly warm to room temperature or be gently heated to ensure completion.

Question 7: Why does formylation occur at the C3 position and not C2?

Answer: In unsubstituted pyrrole, the Vilsmeier-Haack reaction preferentially occurs at the C2 (alpha) position due to superior stabilization of the positive charge in the reaction intermediate (the sigma complex).[6] However, in our substrate, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole, the C2 and C5 positions are blocked by methyl groups. This sterically and electronically directs the electrophilic attack of the Vilsmeier reagent to the next most activated positions, C3 or C4.[9] Since these positions are electronically equivalent, a single product, the 3-carbaldehyde, is formed.

Diagram 2: Mechanism of Vilsmeier-Haack Formylation

G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrrole 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole SigmaComplex Sigma Complex (Intermediate) Pyrrole->SigmaComplex + Vilsmeier Reagent Iminium Iminium Salt SigmaComplex->Iminium Rearomatization Aldehyde Final Aldehyde Product Iminium->Aldehyde + H₂O/OH⁻

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Question 8: What is the correct work-up procedure to isolate the final aldehyde?

Answer: The reaction concludes with an iminium salt intermediate, which must be hydrolyzed to yield the aldehyde. A basic work-up is essential to neutralize the acidic reaction mixture and facilitate this hydrolysis.[10]

Protocol: Reaction Work-up and Purification

  • After the reaction is deemed complete by TLC, cool the reaction flask back to 0 °C.

  • Prepare a separate beaker with crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH).

  • Slowly and carefully pour the reaction mixture onto the ice/base solution with vigorous stirring. This quench is exothermic and will release CO₂ if bicarbonate is used.

  • Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product is typically an oil or solid that can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

References

  • Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: RSC Advances URL: [Link]

  • Title: Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents Source: ResearchGate URL: [Link]

  • Title: Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette Source: ResearchGate URL: [Link]

  • Title: Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy Source: MDPI URL: [Link]

  • Title: Pyrrole-The Vilsmeier Reaction Source: ChemTube3D URL: [Link]

  • Title: 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole Source: PubChem URL: [Link]

  • Title: Synthesis of O-(2-(2,5-dimethyl-1H-pyrrol-1-yl) propyl) -O′-(2-methoxyethyl)polypropylene glycol (Pyrrole polypropylene glycol, PPGP). Source: ResearchGate URL: [Link]

  • Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides Source: ResearchGate URL: [Link]

  • Title: A convenient synthesis of pyrrole-3-carboxaldehyde Source: ResearchGate URL: [Link]

  • Title: 2,5-dimethylpyrrole - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Vilsmeier-Haack formilation help Source: Reddit URL: [Link]

Sources

Optimization

Technical Support Center: Formylation of 2,5-Dimethylpyrroles

Welcome to the technical support center for the formylation of 2,5-dimethylpyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 2,5-dimethylpyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Section 1: Understanding the Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[1][2] For 2,5-dimethylpyrrole, the reaction is expected to proceed at the 3-position due to the directing effects of the alkyl groups and the inherent reactivity of the pyrrole ring.[3]

Core Reaction Mechanism

The reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrrole ring.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethylpyrrole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent hydrolysis of the iminium salt yields the desired 3-formyl-2,5-dimethylpyrrole.[4]

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of 2,5-Dimethylpyrrole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrrole 2,5-Dimethylpyrrole Iminium Iminium Salt Intermediate Pyrrole->Iminium + Vilsmeier Reagent Product 3-Formyl-2,5-Dimethylpyrrole Iminium->Product Hydrolysis (H₂O)

Caption: General workflow of the Vilsmeier-Haack formylation.

Section 2: Troubleshooting Guide for Vilsmeier-Haack Formylation

This section addresses common issues encountered during the formylation of 2,5-dimethylpyrrole using the Vilsmeier-Haack reaction.

FAQ 1: Low or No Yield of the Desired 3-Formyl-2,5-Dimethylpyrrole

Possible Causes and Solutions:

Potential Cause Explanation Recommended Solution(s)
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive and can be deactivated by water in the reagents or solvent.[5]Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent in situ just before adding the pyrrole substrate.
Suboptimal Reaction Temperature The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C) to ensure its stability.[6] The subsequent reaction with the pyrrole may require heating to proceed at a reasonable rate.Prepare the Vilsmeier reagent at 0 °C. For the reaction with 2,5-dimethylpyrrole, a temperature range of room temperature to 60-80 °C can be explored.[7] Monitor the reaction by TLC to determine the optimal temperature.
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.Use a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the 2,5-dimethylpyrrole.[5]
Substrate Instability Pyrroles are known to be sensitive to strongly acidic conditions and can polymerize.[8]Add the Vilsmeier reagent to the pyrrole solution slowly at a low temperature to control the exotherm and minimize polymerization.
FAQ 2: Formation of Multiple Products - The Issue of Di-formylation

Q: I am observing a second product in my reaction mixture, which I suspect is a di-formylated species. Is this common, and how can I avoid it?

A: Yes, di-formylation can occur, especially with highly activated substrates like 2,5-dimethylpyrrole. The second formyl group will likely add to the other available β-position (the 4-position), leading to the formation of 2,5-dimethylpyrrole-3,4-dicarbaldehyde.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. Using a 1:1 molar ratio of the Vilsmeier reagent to the pyrrole can help to minimize di-formylation.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature. This can decrease the overall reactivity and improve selectivity for mono-formylation.[5]

  • Slow Addition: Add the Vilsmeier reagent dropwise to the solution of 2,5-dimethylpyrrole to maintain a low concentration of the electrophile in the reaction mixture.

Diagram 2: Mono- vs. Di-formylation

Formylation_Selectivity Start 2,5-Dimethylpyrrole Mono 3-Formyl-2,5-Dimethylpyrrole (Desired Product) Start->Mono + 1 eq. Vilsmeier Reagent Di 2,5-Dimethylpyrrole-3,4-dicarbaldehyde (Side Product) Start->Di + >1 eq. Vilsmeier Reagent (Excess) Mono->Di + Vilsmeier Reagent

Caption: Reaction pathways for mono- and di-formylation.

FAQ 3: My reaction mixture turned dark and I isolated a tar-like substance. What happened?

Q: My reaction turned into a dark, intractable mess. What could be the cause?

A: The formation of a dark tar or polymer is a common issue when working with pyrroles, which are susceptible to polymerization under acidic conditions.[8]

Troubleshooting Polymerization:

  • Temperature Control: Maintain a low temperature, especially during the addition of the acidic Vilsmeier reagent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich pyrrole, which can lead to colored byproducts.[9]

  • Purity of Starting Material: Ensure the 2,5-dimethylpyrrole is pure and free from any acidic impurities that could initiate polymerization. Distillation of the starting material may be necessary.

Section 3: Alternative Formylation Methods and Their Side Reactions

While the Vilsmeier-Haack reaction is the most common method, other formylation techniques can be employed, each with its own set of potential side reactions.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the reaction of a phenol or an electron-rich heterocycle with chloroform in a basic solution.[8]

Potential Side Reaction: The Ciamician-Dennstedt Rearrangement

When pyrroles are subjected to Reimer-Tiemann conditions, a ring expansion can occur, leading to the formation of 3-halopyridines. This is known as the Ciamician-Dennstedt rearrangement.[5][6][10] The reaction proceeds through the formation of a dichlorocarbene intermediate which then adds to the pyrrole ring.[5][10]

Diagram 3: Ciamician-Dennstedt Rearrangement

Ciamician_Dennstedt Pyrrole 2,5-Dimethylpyrrole Intermediate Dihalocyclopropane Intermediate Pyrrole->Intermediate + :CCl₂ Carbene Dichlorocarbene (:CCl₂) Product 3-Chloro-2,6-dimethylpyridine (Ring Expansion Product) Intermediate->Product Rearrangement

Caption: The Ciamician-Dennstedt rearrangement of 2,5-dimethylpyrrole.

The Duff Reaction

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in the presence of an acid, typically on phenols.[11] While less common for pyrroles, it could be considered.

Potential Side Reactions:

  • Low Yields: The Duff reaction is often associated with low yields.[11]

  • Complex Reaction Mixture: The reaction can produce a mixture of products, including ortho- and para-formylated compounds, making purification challenging.[11]

  • Reaction at Methyl Groups: While less likely, there is a possibility of reaction at the activated methyl groups of 2,5-dimethylpyrrole under the reaction conditions.

Section 4: Experimental Protocols and Purification

Protocol 1: Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole

Materials:

  • 2,5-Dimethylpyrrole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add freshly distilled POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 2,5-dimethylpyrrole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification of 3-Formyl-2,5-Dimethylpyrrole

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The desired product, 3-formyl-2,5-dimethylpyrrole, is a solid.[1]

Expected ¹H NMR Data (in CDCl₃):

  • δ ~9.5 (s, 1H, CHO)

  • δ ~7.5 (br s, 1H, NH)

  • δ ~6.0 (s, 1H, pyrrole-H)

  • δ ~2.3 (s, 6H, 2 x CH₃)

References

  • Ciamician, G. L., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153–1162. [Link]

  • Corwin, A. H. (1950). The Chemistry of Pyrrole and Its Derivatives. In Heterocyclic Compounds (Vol. 1, pp. 277-444). John Wiley & Sons, Inc.
  • Vogel, E. (1960). The Chemistry of the Cyclononatetraenyl Anion. Angewandte Chemie, 72(1), 4-19.
  • Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration.... - Homework.Study.com. (n.d.). Retrieved January 22, 2026, from [Link]

  • Dherange, B. D., Kelly, P. Q., Liles, J. P., Sigman, M. S., & Levin, M. D. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(29), 11337–11344. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. (2019). Organic & Biomolecular Chemistry, 17(40), 9069-9076. [Link]

  • Young, D. M., & Allen, C. F. H. (1936). 2,5-Dimethylpyrrole. Organic Syntheses, 16, 25. [Link]

  • Pyrrole studies part 47. C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • Dherange, B. D., Kelly, P. Q., Liles, J. P., Sigman, M. S., & Levin, M. D. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. Journal of the American Chemical Society, 143(29), 11337–11344. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Duff, J. C., & Bills, E. J. (1932). A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1990.
  • Pyrrole reaction. (n.d.). Retrieved January 22, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 22, 2026, from [Link]

  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Retrieved January 22, 2026, from [Link]

  • Galletti, P., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 861. [Link]

  • Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Galletti, P., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 861. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. (2013). International Journal of Industrial Chemistry, 4(1), 1-6.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+. (n.d.). Retrieved January 22, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support center for the purification of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole derivative, a class of compounds known for their significant role as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive overview of common purification methods, troubleshooting strategies for frequently encountered issues, and detailed experimental protocols.

The likely synthetic route to this aldehyde is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich pyrrole ring.[2][3][4] Understanding the potential side products and unreacted starting materials from this reaction is key to developing an effective purification strategy.

Potential Impurities Profile

A successful purification strategy begins with understanding the potential impurities. For a Vilsmeier-Haack synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, common impurities may include:

  • Unreacted Starting Materials: Residual 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole.

  • Vilsmeier Reagent Byproducts: Hydrolyzed Vilsmeier reagent and other phosphorus-containing species.

  • Over-formylated Products: Diformyl-pyrrole derivatives, though less common.

  • Positional Isomers: Formylation at other positions on the pyrrole ring, although the 3-position is generally favored for 2,5-disubstituted pyrroles.[2]

  • Solvent Residues: Residual solvents from the reaction and workup, such as dimethylformamide (DMF) or ethylene dichloride.[5]

Purification Strategy Workflow

The following diagram illustrates a general workflow for the purification of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Purification Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing A Crude Reaction Mixture B Aqueous Workup (e.g., NaHCO3 wash) A->B C Column Chromatography (Silica Gel) B->C General Method D Bisulfite Adduct Formation (for aldehyde isolation) B->D Aldehyde-Specific Method E Recrystallization C->E D->E After Regeneration F High Purity Product E->F Troubleshooting Logic cluster_chromatography Column Chromatography Issues cluster_bisulfite Bisulfite Adduct Issues start Low Purity after Initial Purification q1 Product co-elutes with impurities? start->q1 q3 Low yield of adduct? start->q3 a1 Adjust solvent gradient Try different stationary phase (Alumina) q1->a1 Yes q2 Streaking or poor peak shape? q1->q2 No a2 Reduce sample load Add triethylamine to eluent Use neutral alumina q2->a2 Yes a3 Use fresh bisulfite solution Ensure vigorous mixing Use a co-solvent (e.g., MeOH) q3->a3 Yes q4 Impurities after regeneration? q3->q4 No a4 Ensure pH is sufficiently basic (>10) Thoroughly extract with organic solvent Wash final product q4->a4 Yes

Sources

Optimization

Optimization of Paal-Knorr reaction conditions for N-substituted pyrroles

Welcome to the technical support center for the Paal-Knorr synthesis of N-substituted pyrroles. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this powerful tran...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Paal-Knorr synthesis of N-substituted pyrroles. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this powerful transformation. Here, we will address common challenges and provide in-depth, field-proven solutions to optimize your reaction conditions, ensuring high yields and purity.

Introduction to the Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone of heterocyclic chemistry, providing a straightforward method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring. While mechanistically elegant, the practical execution can present challenges ranging from low yields to difficult purifications. This guide provides the expert insights necessary to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr reaction for N-substituted pyrroles?

A1: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a cyclic intermediate. The final step is a dehydration cascade, which results in the formation of the stable aromatic pyrrole ring. The overall process is typically acid-catalyzed, which facilitates the dehydration steps.

Caption: Paal-Knorr reaction mechanism for N-substituted pyrroles.

Q2: How do I choose the appropriate solvent for my Paal-Knorr reaction?

A2: Solvent selection is critical and depends on the reactivity of your substrates and the reaction temperature. For many standard Paal-Knorr syntheses, polar protic solvents like ethanol or acetic acid are effective as they can facilitate proton transfer. However, for sensitive substrates or to minimize side reactions, aprotic solvents such as toluene or dioxane may be preferred, often in combination with a catalyst. It is crucial to ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

Q3: Is an acid catalyst always necessary?

A3: Not always, but it is highly recommended in most cases. The acid catalyst, such as p-toluenesulfonic acid (p-TSA), acetic acid, or a Lewis acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. The catalyst also facilitates the final dehydration step. For highly nucleophilic amines and reactive dicarbonyls, the reaction may proceed without a catalyst, albeit at a slower rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time. 2. Low reactivity of the amine or dicarbonyl. 3. Ineffective catalyst.1. Increase the reaction temperature (consider microwave irradiation for acceleration). 2. Use a more effective acid catalyst (e.g., switch from acetic acid to p-TSA). For electron-poor amines, consider a stronger acid or higher catalyst loading. 3. Ensure the catalyst is not degraded.
Formation of Side Products 1. Self-condensation of the dicarbonyl compound. 2. Polymerization of the product. 3. Amine decomposition at high temperatures.1. Add the amine to the dicarbonyl compound at a lower temperature before heating. 2. Use a more dilute reaction mixture. 3. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after completion.
Difficult Purification 1. Unreacted starting materials. 2. Tarry byproducts. 3. Product instability on silica gel.1. Ensure the reaction goes to completion. Use a slight excess of the more volatile starting material. 2. Consider a workup with activated carbon to remove colored impurities before chromatography. 3. If the pyrrole is acid-sensitive, neutralize the column with triethylamine in the eluent. Alternatively, consider purification by distillation or recrystallization.

Experimental Protocol: Synthesis of 1-benzyl-2,5-dimethyl-1H-pyrrole

This protocol details a standard procedure for the Paal-Knorr synthesis of an N-substituted pyrrole.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Benzylamine (1.05 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (e.g., 10 mmol, 1.14 g).

  • Add toluene (e.g., 40 mL).

  • Add benzylamine (10.5 mmol, 1.13 g, 1.05 eq).

  • Add p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg, 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to quench the acid catalyst.

  • Wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-benzyl-2,5-dimethyl-1H-pyrrole.

Troubleshooting_Workflow Start Start Paal-Knorr Reaction Monitor Monitor Reaction by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Extraction Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Significant Side Products? Workup->Side_Products Purify Purification (Chromatography/Distillation) Product Pure N-Substituted Pyrrole Purify->Product Check_Params Check Reaction Parameters: - Temperature - Catalyst - Time Incomplete->Check_Params Adjust Adjust Conditions & Continue Check_Params->Adjust Adjust->Monitor Side_Products->Purify No Modify_Workup Modify Workup: - Activated Carbon - pH Adjustment Side_Products->Modify_Workup Yes Modify_Workup->Purify

Caption: Troubleshooting workflow for Paal-Knorr pyrrole synthesis.

References

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
Troubleshooting

Technical Support Center: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support guide for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. The synthesis is typically a two-step process: first, the formation of the N-substituted pyrrole core via a Paal-Knorr reaction, followed by the introduction of the aldehyde group using a Vilsmeier-Haack formylation. This guide addresses challenges in both stages.

Logical Synthesis Workflow

The overall synthetic pathway is illustrated below. Successful yield optimization requires careful attention to the reaction conditions and purification at each stage.

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,5-Hexanedione (Acetonylacetone) C 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole A->C Condensation B 2-Methoxyethylamine B->C E 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde (Target) C->E Electrophilic Aromatic Substitution D Vilsmeier Reagent (POCl₃ + DMF) D->E

Caption: Overall two-step synthesis workflow.

Part 1: Paal-Knorr Synthesis of the Pyrrole Precursor

The first step involves the condensation of 2,5-hexanedione with 2-methoxyethylamine. While seemingly straightforward, several factors can lead to low yields of the intermediate, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole.

Frequently Asked Questions (FAQs) - Paal-Knorr Synthesis

Q1: What is the primary cause of low yields in the Paal-Knorr synthesis? Low yields can often be traced to improper pH control, suboptimal reaction temperature, or the presence of impurities in the starting materials.[1] The reaction mechanism involves the nucleophilic attack of the amine on the protonated carbonyls, followed by cyclization and dehydration.[2][3] If the conditions are too acidic (pH < 3), a competing reaction that forms furan derivatives can become dominant, significantly reducing the yield of the desired pyrrole.[1][4]

Q2: What are the optimal reaction conditions (solvent, temperature, catalyst)? The reaction is typically conducted under neutral or weakly acidic conditions.[5] Using a weak acid like acetic acid can effectively catalyze the reaction and accelerate it.[1] While some protocols use solvents like toluene or ethanol, solvent-free conditions can also be highly efficient.[1][6] Heating is generally required, with temperatures ranging from 60-80 °C, but prolonged heating at high temperatures should be avoided to prevent degradation.[1] Microwave-assisted heating is a modern approach that can dramatically reduce reaction times and improve yields.[1]

Q3: How critical is the purity of 2,5-hexanedione and 2-methoxyethylamine? Starting material purity is paramount. Impurities in the 1,4-dicarbonyl compound, such as mono-carbonyls, can lead to undesired side products.[1] It is highly recommended to use purified 2,5-hexanedione; distillation is a standard purification technique if purity is questionable. Likewise, using a fresh, high-purity stock of 2-methoxyethylamine is crucial for achieving high conversion.

Troubleshooting Guide: Paal-Knorr Synthesis

G cluster_checks cluster_solutions start Low Yield of Pyrrole Precursor check_purity Are starting materials pure? start->check_purity check_ph Is pH between 4-7? check_purity->check_ph Yes sol_purity Solution: Purify 2,5-hexanedione (distillation) and use fresh 2-methoxyethylamine. check_purity->sol_purity No check_temp Is temperature appropriate (e.g., 60-80°C)? check_ph->check_temp Yes sol_ph Solution: Use a weak acid catalyst (e.g., acetic acid). Avoid strong acids. Buffer if necessary. check_ph->sol_ph No check_time Is reaction monitored by TLC to avoid over-running? check_temp->check_time Yes sol_temp Solution: Optimize temperature. Avoid prolonged heating at >100°C. Consider microwave synthesis. check_temp->sol_temp No sol_time Solution: Determine optimal time by TLC. Quench reaction once starting material is consumed. check_time->sol_time No

Caption: Troubleshooting workflow for the Paal-Knorr synthesis step.

Part 2: Vilsmeier-Haack Formylation

This step introduces the C3-aldehyde functionality onto the electron-rich pyrrole ring. The reaction's success hinges on the correct preparation and use of the Vilsmeier reagent and carefully controlled reaction conditions.

Frequently Asked Questions (FAQs) - Vilsmeier-Haack Formylation

Q1: What is the Vilsmeier reagent and why are anhydrous conditions so important? The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation.[7] It is typically generated in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[8][9] This reaction is exothermic and must be performed under strictly anhydrous (moisture-free) conditions at low temperatures (e.g., 0°C).[7] Any moisture present will rapidly decompose both POCl₃ and the Vilsmeier reagent, preventing the reaction from occurring.[7]

Q2: My reaction is not working, or I am recovering only the starting pyrrole. What went wrong? This is a common issue and usually points to one of three causes:

  • Inactive Reagent : The Vilsmeier reagent was not formed correctly due to moisture or improper temperature control during its preparation.[7][10]

  • Insufficient Reagent : The molar ratio of the Vilsmeier reagent to the pyrrole substrate is too low. A common ratio is 1.5 equivalents of the reagent relative to the substrate.[10]

  • Low Substrate Reactivity/Temperature : While 2,5-dimethylpyrroles are electron-rich and generally reactive, some reactions may require gentle heating (e.g., 40-80°C) after the initial addition at low temperature to proceed to completion.[10]

Q3: Why is the aldehyde group introduced at the C3 position and not C2? For 1-substituted pyrroles, electrophilic substitution typically occurs at the C2 (alpha) position due to greater stabilization of the cationic intermediate. However, in 2,5-disubstituted pyrroles like our precursor, the C2 and C5 positions are blocked by methyl groups. Therefore, the electrophilic attack of the Vilsmeier reagent occurs at the next most activated and sterically accessible position, which is the C3 (beta) position.[8][11]

Troubleshooting Guide: Vilsmeier-Haack Formylation
Problem Potential Cause(s) Recommended Solution(s) Citation(s)
No or incomplete reaction 1. Inactive Vilsmeier reagent (moisture).2. Insufficient amount of reagent.3. Reaction temperature too low.1. Ensure all glassware is oven-dried and use anhydrous solvents. Prepare the reagent at 0°C.2. Increase the equivalents of POCl₃ and DMF to 1.5-2.0 eq. relative to the pyrrole.3. After adding the substrate at 0°C, allow the reaction to warm to room temperature or heat gently (e.g., 50-60°C) while monitoring by TLC.[7][10]
Formation of a dark, tarry mixture 1. Reaction temperature is too high.2. Pyrrole ring decomposition under acidic conditions.3. Non-anhydrous conditions.1. Maintain low temperature (0-5°C) during reagent formation and substrate addition. Avoid excessive heating.2. Ensure the workup (hydrolysis) is performed carefully by pouring the reaction mixture onto ice and neutralizing slowly with a base like sodium acetate or NaOH solution.[10]
Difficulty isolating the product during workup 1. Emulsion formation during extraction.2. Product has some water solubility.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.2. Extract multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Saturating the aqueous layer with NaCl can also help by decreasing the product's solubility in the aqueous phase.[7]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reactant Preparation : Ensure 2,5-hexanedione (1.0 eq.) is pure (distill if necessary). Use fresh, high-purity 2-methoxyethylamine (1.1 eq.).

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione.

  • Amine Addition : Slowly add the 2-methoxyethylamine to the flask. An initial exothermic reaction may be observed.[6]

  • Catalyst and Solvent : Add glacial acetic acid (0.1 eq.) as a catalyst. While the reaction can be run neat, adding a solvent like ethanol or toluene can help control the temperature.[1]

  • Reaction Conditions : Heat the mixture to 70-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[1]

  • Work-up and Purification :

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure N-substituted pyrrole.

Protocol 2: Vilsmeier-Haack Formylation to Yield the Target Aldehyde

Safety Note : Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This entire procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]

  • Reagent Preparation :

    • In an oven-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.5 eq.).

    • Cool the flask to 0°C in an ice-water bath.

    • Add POCl₃ (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[7][10]

    • After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction :

    • Dissolve the 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After addition, allow the mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates completion. Gentle heating (40-60°C) may be required for full conversion.[10]

  • Hydrolysis and Work-up :

    • Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

    • Slowly neutralize the mixture to a pH of 6-7 by adding a saturated aqueous solution of sodium acetate or a 1M NaOH solution.[10]

    • Stir for 30 minutes until the intermediate iminium salt is fully hydrolyzed.

    • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.[12]

References

  • One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing. Available at: [Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate. Available at: [Link]

  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. J-GLOBAL. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • A convenient synthesis of pyrrole-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Synthesis of A. 1-(2-hydroxyethyl)-2,5-dimethylpyrrole. PrepChem.com. Available at: [Link]

  • 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. PubChem. Available at: [Link]

  • 2,5-dimethylpyrrole. Organic Syntheses. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available at: [Link]

  • Paal–Knorr pyrrole synthesis. ResearchGate. Available at: [Link]

  • ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. ResearchGate. Available at: [Link]

  • Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]

  • Purification of crude pyrroles. Google Patents.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Process for the purification of crude pyrroles. Google Patents.
  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • Pyrrole. Organic Syntheses. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]

  • Process for preparing pyrrole derivative and intermediate thereof. Google Patents.
  • Pyrrole-2-carboxaldehyde. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Pyrrole Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for pyrrole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrrole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the site of reaction on the pyrrole ring. Pyrrole's rich electron density makes it highly reactive, but this same property often leads to a lack of selectivity, presenting a significant hurdle in synthetic chemistry.[1][2]

This document provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome common regioselectivity issues. Our approach is grounded in mechanistic principles to help you understand the causality behind experimental outcomes and make informed decisions in your work.

Strategic Decision-Making in Pyrrole Functionalization

Choosing the correct strategy is paramount for achieving the desired regiochemical outcome. The following flowchart provides a high-level decision-making framework for functionalizing the pyrrole core.

G start What is your target substitution pattern? target_c2 C2- or C5-Substitution start->target_c2 target_c3 C3- or C4-Substitution start->target_c3 target_n N-Substitution start->target_n eas Standard Electrophilic Aromatic Substitution (EAS) target_c2->eas Is the electrophile mild? dom Directed ortho-Metalation (DoM) with N-Directing Group target_c2->dom Need high selectivity? cat_ch Catalytic C-H Functionalization target_c2->cat_ch Need non-classical bond? block_c2 1. Block C2/C5 positions 2. Functionalize C3 3. Deprotect C2/C5 target_c3->block_c2 Multi-step, high control steric Use bulky N-protecting group (e.g., -SO2R, -TIPS) to sterically hinder C2 target_c3->steric Simple steric approach cat_c3 Catalyst-controlled C3-functionalization target_c3->cat_c3 Modern catalytic approach silylation N-Silylation followed by halogenation target_c3->silylation Specific for halogenation deprotonation Deprotonation with strong base target_n->deprotonation ionic_metal Use ionic metal salts (NaH, KH) in polar solvents (DMF, DMSO) deprotonation->ionic_metal Targeting N-functionalization covalent_metal Use covalent metal sources (e.g., Grignard, BuLi) to favor C-functionalization deprotonation->covalent_metal Targeting C-functionalization EAS_Mechanism cluster_C2 C2 (α) Attack: More Stable Intermediate (3 Resonance Forms) cluster_C3 C3 (β) Attack: Less Stable Intermediate (2 Resonance Forms) C2_1 Pyrrole + E+ -> [Intermediate 1] C2_2 [Intermediate 2] C2_1->C2_2 resonance C2_3 [Intermediate 3] C2_2->C2_3 resonance C2_final 2-Substituted Pyrrole C2_3->C2_final -H+ C3_1 Pyrrole + E+ -> [Intermediate A] C3_2 [Intermediate B] C3_1->C3_2 resonance C3_final 3-Substituted Pyrrole C3_2->C3_final -H+

Caption: Resonance stabilization of intermediates in pyrrole electrophilic substitution.

Q2: I need to synthesize a C3-substituted pyrrole, but my reactions consistently yield the C2 isomer. What are the most effective strategies to reverse this selectivity?

Achieving C3 selectivity requires overriding the intrinsic electronic preference of the pyrrole ring. Several field-proven strategies can accomplish this:

  • Steric Hindrance: Placing a large, bulky protecting group on the pyrrole nitrogen can physically block access to the C2 and C5 positions, forcing the electrophile to attack the less hindered C3 or C4 positions. Sulfonyl groups (e.g., tosyl, nosyl) and bulky silyl groups (e.g., triisopropylsilyl, TIPS) are particularly effective for this purpose. [3][4]

  • Blocking Group Strategy: This multi-step approach offers excellent control.

    • First, selectively functionalize the C2 position with a removable "blocking" group (e.g., a silyl group or a carboxyl group).

    • Perform the desired electrophilic substitution at the now-activated C3 position.

    • Finally, remove the blocking group from the C2 position to yield the C3-functionalized product.

  • N-Silylation for C3-Halogenation: A specific and highly effective method for C3-halogenation involves the use of an N-silyl protecting group. For instance, bromination of N-silylpyrrole with N-bromosuccinimide (NBS) provides a reliable route to 3-bromopyrrole, which can then be used in cross-coupling reactions. [5]

  • Transition Metal Catalysis: Modern C-H functionalization methods, particularly those using palladium, rhodium, or nickel catalysts, can offer high regioselectivity that is controlled by the catalyst and directing groups, rather than the substrate's electronics. [1][6]

Q3: My reaction is functionalizing the pyrrole nitrogen instead of a carbon atom. How can I promote C-functionalization over N-functionalization?

This is a classic problem of competing nucleophilicity, especially during alkylation or acylation reactions involving the pyrrolide anion. The outcome is highly dependent on the nature of the counter-ion (the metal) and the solvent system. [5]

  • To Favor N-Functionalization: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like DMF or DMSO. This generates a "free" pyrrolide anion with an ionic Na⁺ or K⁺ counter-ion. The nitrogen, being the most electronegative atom, carries the highest charge density and acts as the primary nucleophile. [5]* To Favor C-Functionalization (Primarily C2): Deprotonate the pyrrole with a Grignard reagent (e.g., EtMgBr) or butyllithium (BuLi). This forms a more covalent metal-nitrogen bond. The metal cation (MgX⁺ or Li⁺) remains closely associated with the nitrogen, reducing its nucleophilicity and promoting reaction at the carbon atoms, which act as the nucleophilic sites of the π-system. [5]

    Condition Counter-ion Solvent Predominant Product Mechanistic Rationale
    N-Selective Na⁺, K⁺ Polar (DMF, DMSO) N-Alkyl/Acyl Pyrrole Ionic interaction; reaction at site of highest charge density (N). [5]

    | C-Selective | MgX⁺, Li⁺ | Ethereal (THF, Et₂O) | C2-Alkyl/Acyl Pyrrole | Covalent interaction; metal coordinates to N, promoting reaction from the π-system. [5]|

Q4: My pyrrole starting material is polymerizing under my reaction conditions. What is causing this and how can I prevent it?

Pyrrole is notoriously unstable under strongly acidic conditions. The electron-rich ring can be protonated, which activates it towards polymerization. [5]This is a common issue in reactions like Friedel-Crafts acylation or nitration if conditions are too harsh.

Solutions:

  • Use Milder Conditions: Replace strong Brønsted or Lewis acids with milder alternatives. For acylation, using an acid anhydride without a strong Lewis acid catalyst can sometimes be sufficient. [5]* Protect the Nitrogen: Installing an electron-withdrawing protecting group (e.g., -SO₂R, -Boc) on the nitrogen significantly deactivates the ring towards polymerization, making it more robust for a wider range of reactions. [3]* Control Temperature: Running the reaction at low temperatures can often temper the reactivity and minimize polymerization byproducts.

Troubleshooting Guide
Observed ProblemProbable Cause(s)Recommended Solutions & Key Insights
Poor C2/C3 Selectivity Intrinsic electronic preference for C2 attack; insufficient steric hindrance.1. Increase Steric Bulk: Switch to a bulkier N-protecting group (e.g., from Boc to TIPS). 2. Blocking Strategy: Protect C2 with a removable group (e.g., TMS), functionalize C3, then deprotect. 3. Change Catalyst System: In C-H functionalizations, screen different ligands or metals which can alter the regiochemical preference.
N-Functionalization Instead of C-Functionalization Reaction conditions favor the "ionic" pyrrolide anion (Na⁺/K⁺ salts, polar solvents).1. Change the Base/Metal: Use a Grignard reagent or n-BuLi to form a more covalent N-metal bond. [5] 2. Solvent Choice: Switch to a less polar, coordinating solvent like THF or diethyl ether.
Polymerization of Starting Material Reaction conditions are too acidic, protonating and activating the pyrrole ring.1. Protect the Nitrogen: Introduce an electron-withdrawing group (e.g., tosyl) to deactivate the ring. 2. Milder Reagents: Use less aggressive Lewis acids or buffered conditions. 3. Lower Temperature: Perform the reaction at 0 °C or below to reduce the rate of polymerization.
Low Yield in Directed Metalation Incomplete deprotonation; incompatible directing group; side reactions with electrophile.1. Verify Deprotonation: Use a stronger base (e.g., s-BuLi instead of n-BuLi) or add a chelating agent like TMEDA. 2. Screen Directing Groups: Ensure the directing group is stable to the base and effectively coordinates the lithium. [7][8] 3. Reverse Addition: Add the lithiated pyrrole to the electrophile solution at low temperature to minimize side reactions.
Key Experimental Protocols
Protocol 1: Regioselective C3-Bromination via N-Silylation

This protocol leverages a transient N-silyl group to direct halogenation to the C3 position, a classic example of overcoming electronic bias. [5] Step 1: In-situ Silylation

  • Dissolve 1H-pyrrole (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Add chlorotrimethylsilane (TMSCl) (1.1 eq) dropwise and allow the reaction to warm to 0 °C and stir for 1 hour.

Step 2: C3-Bromination

  • Cool the solution containing N-TMS-pyrrole back down to -78 °C.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir at -78 °C for 2-3 hours. Monitor by TLC or GC-MS for consumption of the starting material.

Step 3: Workup

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Warm to room temperature and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-bromopyrrole.

Protocol 2: Directed ortho-Metalation (DoM) for C2-Functionalization

This protocol uses an N-directing group to achieve highly regioselective C2-lithiation and subsequent trapping with an electrophile.

DoM_Workflow start Start with N-protected pyrrole (e.g., N-Boc-pyrrole) step1 Dissolve in dry THF under N2 Cool to -78 °C start->step1 step2 Add s-BuLi/TMEDA Stir for 1h @ -78 °C (Directed Lithiation) step1->step2 step3 Add Electrophile (E+) (e.g., CH3I, PhCHO) Stir, warm to RT step2->step3 step4 Aqueous Quench (e.g., sat. NH4Cl) step3->step4 step5 Extraction & Purification step4->step5 end C2-Functionalized Product step5->end

Caption: Experimental workflow for Directed ortho-Metalation of an N-protected pyrrole.

Step-by-Step Procedure:

  • To a flame-dried flask under N₂, add N-Boc-pyrrole (1.0 eq) and anhydrous TMEDA (1.2 eq).

  • Add anhydrous THF to achieve a 0.3 M concentration.

  • Cool the solution to -78 °C.

  • Add sec-butyllithium (s-BuLi) (1.2 eq) dropwise. A color change is typically observed.

  • Stir the solution at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

  • Add the desired electrophile (e.g., iodomethane, 1.5 eq) dropwise at -78 °C.

  • Allow the reaction to stir for 2-4 hours, gradually warming to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Proceed with a standard aqueous workup and purification by column chromatography.

References
  • Pyrrole - Wikipedia. Wikipedia. [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au - ACS Publications. [Link]

  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]

  • Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]

  • chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Enantioselective C−H functionalization of pyrroles. Reaction conditions. ResearchGate. [Link]

  • Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. PubMed. [Link]

  • Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]

  • Pyrrole Protection | Request PDF. ResearchGate. [Link]

  • The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate. [Link]

  • Pyrrole Protection | Request PDF. ResearchGate. [Link]

  • Directed ortho metalation - Wikipedia. Wikipedia. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Stability Issues of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support center for handling 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This valuable synthetic intermediate is known for its utility in the development of complex bioactive molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This valuable synthetic intermediate is known for its utility in the development of complex bioactive molecules.[1] However, its poly-functional nature, combining an electron-rich pyrrole core with a reactive aldehyde group, presents unique stability challenges during reaction workup and purification. This guide provides in-depth, field-proven insights to help you navigate these challenges, ensuring high purity and yield.

Understanding the Core Instability: A Mechanistic Perspective

The stability issues of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde stem primarily from two of its structural features: the pyrrole ring and the aldehyde functional group.

  • The Pyrrole Ring's Sensitivity: Pyrroles are electron-rich aromatic heterocycles.[2] This electron density makes them highly susceptible to both acidic conditions and oxidation.

    • Acid-Catalyzed Degradation: In the presence of even mild acids, the pyrrole ring can be protonated. This disrupts the aromatic system, leading to a highly reactive, non-aromatic cation that readily polymerizes into intractable, often darkly colored, tars.[3][4]

    • Oxidative Decomposition: The electron-rich ring is easily oxidized, a process often accelerated by exposure to atmospheric oxygen and light.[3] This leads to the formation of complex, colored byproducts, which is a common cause of product discoloration (browning or blackening) during workup.[5]

  • The Aldehyde Group's Reactivity: The carbaldehyde group is inherently reactive and prone to oxidation.

    • Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. This is a common impurity found in final products and is often initiated by residual oxidants or simply by exposure to air during prolonged workup procedures.[6][7]

Below is a diagram illustrating the primary degradation pathways that must be controlled during workup.

G cluster_main cluster_acid Acidic Conditions (e.g., HCl wash) cluster_oxidative Oxidative Conditions (e.g., Air, Light) A 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde B Protonated Intermediate (Loss of Aromaticity) A->B H⁺ D Oxidation of Pyrrole Ring (Colored Byproducts) A->D [O] E Oxidation of Aldehyde (Carboxylic Acid Impurity) A->E [O] C Polymerization (Dark Tars / Insoluble Material) B->C

Caption: Key degradation pathways for the target compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the workup of reactions involving 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, such as the Vilsmeier-Haack formylation.[6][8]

Q1: My reaction mixture turns dark brown or black during the aqueous workup. What is causing this, and how can I prevent it?

A1: Root Cause & Explanation: This is a classic sign of pyrrole ring degradation, likely a combination of oxidation and acid-catalyzed polymerization.[5] During a typical Vilsmeier-Haack workup, quenching the reaction with water can still leave the solution acidic from the reaction byproducts (e.g., HCl from POCl₃). This acidic environment, combined with exposure to air, creates a perfect storm for decomposition.

Troubleshooting Protocol: The Gentle Quench & Extraction

  • Prepare the Quench Solution: Before finishing your reaction, prepare a quench vessel containing a rapidly stirred, cold (0-5 °C) solution of a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. Avoid strong bases like NaOH, which can promote other side reactions.

  • Controlled Quenching: Slowly transfer the reaction mixture into the cold bicarbonate solution via a dropping funnel or by cannula. Monitor for gas evolution (CO₂) and ensure the temperature of the quench mixture does not rise significantly. The goal is to neutralize any acid immediately as the Vilsmeier iminium salt intermediate is hydrolyzed to the aldehyde.[6]

  • Inert Atmosphere: Perform the quench and subsequent extraction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen. Using solvents that have been sparged with N₂ or Ar for 15-20 minutes is also highly recommended.

  • Prompt Extraction: Do not allow the neutralized aqueous mixture to sit for an extended period. Promptly extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Antioxidant Addition (Optional): For particularly sensitive batches, a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be added to the extraction solvent.

Q2: I'm observing a significant loss of product and the formation of a sticky precipitate after washing the organic layer with dilute HCl. Why?

A2: Root Cause & Explanation: You are observing acid-catalyzed polymerization. Washing an organic solution of this compound with any acid, even dilute, is strongly discouraged. The pyrrole nitrogen is an extremely weak base (pKa of the conjugate acid is around -4), meaning protonation occurs on the ring carbons, which breaks aromaticity and initiates polymerization.[3][4]

Troubleshooting Protocol: Optimized Washing Strategy

The goal of the washing phase is to remove inorganic salts and water-soluble impurities without damaging the product.

  • Initial Wash (Post-Quench): After the initial extraction from the basic quench solution, the first wash should be with deionized water to remove the bulk of the bicarbonate salts.

  • Brine Wash: Follow the water wash with a wash using a saturated aqueous solution of sodium chloride (brine). The brine wash helps to break up any minor emulsions and further removes water from the organic layer, reducing the burden on the drying agent.

  • Avoid Acid Entirely: There is rarely a need for an acidic wash for this compound. If you need to remove a basic impurity, consider alternative purification methods like column chromatography.

The following workflow diagram helps in making decisions during the workup process.

G cluster_avoid Conditions to AVOID Start Reaction Complete Quench Quench into cold, stirred sat. aq. NaHCO₃ solution Start->Quench Extract Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extract Wash_H2O Wash with Deionized Water Extract->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter off drying agent Dry->Filter Evaporate Concentrate in vacuo (T < 40°C) Filter->Evaporate Purify Proceed immediately to purification Evaporate->Purify Acid_Wash Acidic Wash (e.g., HCl) Air_Exposure Prolonged Air/Light Exposure High_Temp High Temperatures (>40°C)

Caption: Recommended workup and purification workflow.

Q3: My NMR analysis shows my final product is contaminated with the corresponding carboxylic acid. How can I avoid this?

A3: Root Cause & Explanation: This is a clear indication of aldehyde oxidation.[6] This can happen if the reaction was not fully quenched, if the workup was performed with prolonged exposure to air, or if the crude product was stored improperly before purification.

Troubleshooting Protocol: Preventing Oxidation

  • Inert Atmosphere is Key: As mentioned in A1, maintaining an inert atmosphere throughout the workup and solvent removal steps is the most effective preventative measure.

  • Minimize Workup Time: Plan your experiment so that you can proceed from quenching to purification in a single, continuous sequence. Avoid leaving the solution exposed to air overnight.

  • Low-Temperature Rotary Evaporation: When removing the solvent, use a rotary evaporator with the water bath temperature set no higher than 40°C. High temperatures can accelerate oxidation.

  • Immediate Purification: Purify the crude product as soon as it is isolated. Column chromatography on silica gel is typically effective. Use a non-acidic eluent system (e.g., hexanes/ethyl acetate) and run the column reasonably quickly.

Summary of Recommended vs. Problematic Conditions

For quick reference, the table below summarizes the key workup parameters.

Parameter Recommended Protocol (High Stability) Problematic Conditions (Leads to Degradation)
Quenching Slow addition to cold (0-5 °C), stirred, saturated NaHCO₃(aq)Addition of water directly; quenching at room temp. or higher
Atmosphere Inert (Nitrogen or Argon)Open to air
Washing 1. Deionized Water2. Saturated BrineAny acidic wash (e.g., dilute HCl, NH₄Cl)
Drying Anhydrous Na₂SO₄ or MgSO₄, followed by filtrationExtended time before drying
Concentration Rotary evaporation with bath temp < 40°CHigh temperatures; leaving crude on evaporator for extended time
Holding Point Proceed immediately to purificationStoring crude product exposed to air and light

Best Practices for Purification and Storage

  • Purification: Flash column chromatography is generally the preferred method. Given the potential for degradation on silica (which can be slightly acidic), some practitioners advocate for neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).

  • Storage: The purified compound should be stored as a solid or in a solution with an inert solvent.

    • Atmosphere: Store under an inert atmosphere (Argon is preferred for long-term storage).

    • Temperature: Store at low temperatures (-20°C is recommended).

    • Light: Protect from light by storing in an amber vial or wrapping the container in aluminum foil.

By understanding the inherent chemical sensitivities of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and implementing these careful handling and workup procedures, you can consistently achieve high yields and purity in your synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Coll. Vol. 1, p.473 (1941); Vol. 1, p.81 (1921). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Bray, C. D. (2016). The Vilsmeier-Haack aroylation of pyrroles reexamined. The Journal of Organic Chemistry, 81(23), 12133–12139. [Link]

  • Scribd. (n.d.). Acidic and Basic Character of Pyrrole. Retrieved from [Link]

  • Anderson, H. J., & Loader, C. E. (1986). A convenient synthesis of pyrrole-3-carboxaldehyde. Organic Preparations and Procedures International, 18(4), 246-248. [Link]

  • Google Patents. (1996). Purification of crude pyrroles. US5502213A.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • PrepChem.com. (2023). Synthesis of pyrrole-2-aldehyde. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5542. [Link]

  • RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry, 16(17), 3194-3205. [Link]

  • National Institutes of Health. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Molecules, 29(4), 842. [Link]

  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole? Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

  • StudySmarter. (n.d.). Pyrrole: Structure, Acidity & Synthesis. Retrieved from [Link]

  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27321-27349. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5542. [Link]

  • Scribd. (n.d.). Pyrrole. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Quora. (2018). Why is the reaction of pyrrole difficult with acid? Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

  • ResearchGate. (1977). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarbaldehyde. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Characterization of Substituted Pyrrole-3-Carbaldehydes

Welcome to the technical support center for the characterization of substituted pyrrole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of substituted pyrrole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the analysis and purification of this important class of heterocyclic compounds. The unique electronic nature of the pyrrole ring, combined with the reactivity of the aldehyde functional group, often presents a unique set of analytical hurdles.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the integrity of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions regarding the handling and initial analysis of pyrrole-3-carbaldehydes.

Question: My freshly synthesized pyrrole-3-carbaldehyde sample is rapidly changing color from colorless/pale yellow to a dark brown. What is happening and how can I prevent it?

Answer: This is a classic sign of instability. Pyrrole and its derivatives, especially those with electron-withdrawing groups like aldehydes, are susceptible to oxidation and polymerization upon exposure to air and light. The aldehyde group can be oxidized to a carboxylic acid, and the pyrrole ring itself can polymerize to form dark, often insoluble, materials.

Mitigation Strategies:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store samples in amber vials or wrap vials with aluminum foil to protect them from light.

  • Low Temperature: Store the compound at low temperatures (e.g., 2-8°C or -20°C) to slow down degradation processes.[1]

  • Purity: Ensure the compound is free of residual acid or metal catalysts from the synthesis, as these can accelerate decomposition.

Question: I'm struggling to dissolve my substituted pyrrole-3-carbaldehyde for analysis. What are the best solvents to use?

Answer: Solubility is highly dependent on the specific substituents on the pyrrole ring. Generally, pyrrole-3-carbaldehydes have moderate polarity.

  • Good Starting Points: Dichloromethane (DCM), Chloroform (CDCl₃ for NMR), Dimethyl Sulfoxide (DMSO), and Methanol are often effective.[2]

  • Poor Solvents: These compounds typically have low solubility in water and non-polar solvents like hexanes.[3]

  • Troubleshooting: If solubility is low in common solvents, gentle warming or sonication may help. For compounds with highly polar substituents, DMSO or DMF might be necessary. Be aware that reactive solvents like methanol could potentially form acetals with the aldehyde, especially under acidic or basic conditions.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques.

Guide 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation, but pyrrole-3-carbaldehydes can produce spectra that are difficult to interpret.

Question: Why are the peaks for my pyrrole ring protons broad and poorly resolved in the ¹H NMR spectrum?

Answer: Peak broadening in the NMR spectrum of pyrrole derivatives can stem from several factors, often related to dynamic processes occurring on the NMR timescale.

  • Rotational Isomers (Rotamers): The C-C single bond between the pyrrole ring and the aldehyde carbonyl has a partial double bond character due to resonance. This restricts rotation, leading to the presence of two planar rotamers (s-trans and s-cis). If the rate of interconversion between these rotamers is on the same timescale as the NMR experiment, it can lead to significant broadening of the signals for the adjacent ring protons (H2 and H4). This effect is temperature-dependent; acquiring the spectrum at a higher or lower temperature can often resolve the broad peaks into sharp signals for each rotamer or coalesce them into a single sharp average signal.

  • Quadrupolar Broadening from Nitrogen-14: The nitrogen atom in the pyrrole ring has a nuclear spin (I=1) and a quadrupole moment. This can cause rapid relaxation and lead to broadening of adjacent proton signals, particularly the N-H proton and, to a lesser extent, the C-H protons.

  • Proton Exchange of the N-H Group: The N-H proton can undergo chemical exchange with trace amounts of acid or water in the solvent. This is a very common cause of a broad N-H signal. To confirm this, you can perform a D₂O shake experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity.

Question: I don't see a coupling between the aldehyde proton (-CHO) and the adjacent ring proton (H4). Shouldn't they be coupled?

Answer: This is a frequently observed and correct phenomenon for pyrrole-3-carbaldehydes. Unlike furan-3-carbaldehyde or thiophene-3-carbaldehyde where long-range coupling is often observed, the coupling constant between the aldehyde proton and the ring protons in pyrrole-3-carbaldehydes is typically very small or zero.[4] Therefore, the aldehyde proton signal almost always appears as a sharp singlet.[4][5] The absence of this coupling is a characteristic feature and not an anomaly.

Troubleshooting Flowchart for NMR Issues

Start Unexpected NMR Spectrum Broad_Peaks Are peaks broad or poorly resolved? Start->Broad_Peaks Missing_CHO_Coupling Is aldehyde proton a singlet? Start->Missing_CHO_Coupling Incorrect_Shifts Are chemical shifts unexpected? Start->Incorrect_Shifts Rotamers Possible Rotamers or N-14 Broadening. Run variable temperature (VT) NMR. Broad_Peaks->Rotamers Yes NH_Exchange Is N-H proton broad? Broad_Peaks->NH_Exchange Yes Expected_Result This is normal for pyrrole-3-carbaldehydes. No troubleshooting needed. Missing_CHO_Coupling->Expected_Result Yes Recheck_Structure Re-evaluate structure. Is it a 2-carbaldehyde isomer? Missing_CHO_Coupling->Recheck_Structure No Check_Substituents Review electronic effects of all substituents. Compare with literature values. Incorrect_Shifts->Check_Substituents Yes Check_Solvent Confirm solvent and check for solvent effects. Reference to residual solvent peak. Incorrect_Shifts->Check_Solvent Yes D2O_Shake Perform D₂O shake experiment. Disappearance confirms exchangeable N-H. NH_Exchange->D2O_Shake Yes

Caption: A decision tree for troubleshooting common NMR spectral issues.

Guide 2: Mass Spectrometry

Mass spectrometry (MS) is critical for confirming molecular weight. However, obtaining a clean spectrum can be challenging.

Question: My mass spectrum shows a prominent peak at [M-29]. Is my compound degrading in the mass spectrometer?

Answer: Not necessarily; this is actually the expected and most common fragmentation pattern for pyrrole-carbaldehydes.[4] The formyl group (-CHO) has a mass of 29 Da. The bond connecting it to the aromatic pyrrole ring is relatively labile under ionization conditions (especially Electron Ionization, EI). The loss of the formyl radical is a very favorable fragmentation pathway, leading to a stable pyrrolyl cation. The [M-29] peak is often the base peak in the EI spectrum and is a strong indicator of the presence of the aldehyde moiety.

Question: I am using Electrospray Ionization (ESI) and I'm not seeing my molecular ion peak ([M+H]⁺). Instead, I see peaks at [M+23]⁺ and [2M+H]⁺. What do these represent?

Answer: This is a common scenario in ESI-MS and points to issues with ionization and adduct formation rather than sample degradation.

  • [M+23]⁺: This corresponds to the sodium adduct of your molecule, [M+Na]⁺. This is extremely common if there is any trace of sodium salts in your sample, solvents, or from glassware.

  • [2M+H]⁺: This is the protonated dimer of your compound. Pyrrole derivatives can have intermolecular interactions (like hydrogen bonding via the N-H group) that promote dimer formation in the ESI source.

Troubleshooting Adduct Formation:

  • Improve Protonation: Add a very small amount (0.1%) of an acid like formic acid to your mobile phase or sample solution. This provides a rich source of protons and will favor the formation of the desired [M+H]⁺ ion over sodium adducts.

  • Reduce Concentration: High sample concentrations can promote dimer formation. Dilute your sample significantly and re-inject.

  • Use High Purity Solvents: Ensure you are using high-purity, MS-grade solvents to minimize salt contamination.

Data Summary Tables

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)

Proton/CarbonTypical Chemical Shift (ppm)Notes
¹H NMR
-CHO9.70 - 9.90Typically a sharp singlet.[5]
H-27.20 - 7.50Influenced by N-substituent.
H-46.90 - 7.20Adjacent to the aldehyde.
H-56.80 - 7.10
N-H8.00 - 9.50Often broad; position is concentration and solvent dependent.
¹³C NMR
-CHO185.0 - 188.0Aldehyde carbonyl carbon.[5]
C-2125.0 - 135.0
C-3124.0 - 130.0Carbon bearing the aldehyde.
C-4108.0 - 115.0Shielded carbon atom.[5]
C-5120.0 - 130.0

Note: These are approximate ranges. The exact chemical shifts are highly dependent on the nature and position of other substituents on the pyrrole ring.

Table 2: Common Mass Spectrometry Fragments

IonDescriptionIonization Mode
[M]⁺˙Molecular IonEI
[M+H]⁺Protonated MoleculeESI (+)
[M+Na]⁺Sodium AdductESI (+)
[M-H]⁻Deprotonated MoleculeESI (-)
[M-1]⁺Loss of H radical from N-HEI
[M-29]⁺Loss of -CHO radicalEI
Guide 3: Chromatography (TLC/HPLC)

Purification and analysis by chromatography can be hampered by the properties of the pyrrole N-H group.

Question: My compound shows significant tailing on my silica gel TLC plate and HPLC column. How can I get sharp, symmetrical peaks?

Answer: Peak tailing is a classic problem for compounds containing basic nitrogen atoms, like the pyrrole N-H group. The acidic silanol groups (Si-OH) on the surface of the silica gel can interact strongly with the lone pair on the nitrogen, causing the compound to "stick" to the stationary phase. This leads to a slow, uneven elution and tailed peaks.

Troubleshooting Workflow for Peak Tailing:

Start Peak Tailing Observed in Chromatography Check_Method Is this TLC or HPLC? Start->Check_Method TLC_Sol Add a basic modifier to the mobile phase. Check_Method->TLC_Sol TLC HPLC_Sol Add a modifier to the mobile phase. Check_Method->HPLC_Sol HPLC TEA_Addition Add 0.5-1% Triethylamine (Et₃N) to your eluent system (e.g., Hexane/EtOAc). TLC_Sol->TEA_Addition Ammonia_Addition Alternatively, add 0.5-1% ammonia solution to a polar solvent like methanol. TEA_Addition->Ammonia_Addition TFA_Addition For Reverse Phase (C18), add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This protonates the silanols and the analyte. HPLC_Sol->TFA_Addition Column_Choice Consider using an 'end-capped' column or a column designed for basic compounds. HPLC_Sol->Column_Choice Buffer_Use Use a buffered mobile phase (e.g., ammonium acetate) to control pH. TFA_Addition->Buffer_Use

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Welcome to the technical support resource for the multi-step synthesis and scale-up of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for chemistry professionals in research and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the multi-step synthesis and scale-up of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for chemistry professionals in research and drug development. It addresses common challenges encountered during process scale-up, providing not just solutions but the underlying chemical principles to empower your experimental design.

Overview of the Synthetic Pathway

The synthesis of the target molecule is a robust three-stage process. Each stage presents unique challenges and considerations when transitioning from bench-scale to larger-scale production. Understanding the intricacies of each step is critical for a successful and efficient scale-up campaign.

G cluster_0 Stage 1: Pyrrole Core Formation cluster_1 Stage 2: Formylation cluster_2 Stage 3: Hydrolysis & Isolation A 2,5-Hexanedione + 2-Methoxyethylamine B Paal-Knorr Reaction A->B C 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole B->C F Vilsmeier-Haack Reaction C->F C->F D POCl3 + DMF E Vilsmeier Reagent Formation D->E E->F G Iminium Salt Intermediate F->G H Aqueous Work-up (Hydrolysis) G->H I Crude Product H->I J Purification (Recrystallization/Distillation) I->J K Final Product: 1-(2-methoxyethyl)-2,5-dimethyl- 1H-pyrrole-3-carbaldehyde J->K

Caption: High-level workflow for the three-stage synthesis.

Frequently Asked Questions (FAQs)

Q1: Which stage of this synthesis is the most critical to control during scale-up?

A1: Without question, Stage 2, the Vilsmeier-Haack formylation, is the most critical and hazardous stage to scale up. This is due to two main factors:

  • Vilsmeier Reagent Formation: The reaction between phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent is highly exothermic.[1][2] Improper temperature control can lead to a runaway reaction and decomposition of the reagent, severely impacting yield and purity.

  • Reaction Work-up: The quenching of the reaction mixture, which contains the product as an iminium salt complex and unreacted POCl₃, with water or a basic solution is also extremely exothermic. This step generates significant amounts of hydrochloric acid (HCl), requiring robust cooling systems and careful material selection for the reactor to prevent corrosion.

Q2: Can the first two steps be combined into a one-pot procedure?

A2: While one-pot syntheses are attractive for efficiency, combining the Paal-Knorr and Vilsmeier-Haack reactions is not recommended. The Paal-Knorr reaction is typically run under neutral or slightly acidic conditions, often with heating, to drive off water.[3][4][5] In contrast, the Vilsmeier-Haack reaction requires anhydrous conditions and involves a highly reactive, moisture-sensitive electrophile. The water produced during the Paal-Knorr cyclization would readily decompose the Vilsmeier reagent, leading to reaction failure. Isolation and purification of the intermediate pyrrole are essential for a successful formylation.

Q3: What are the primary safety concerns for this process at scale?

A3:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Use in a closed system with appropriate personal protective equipment (PPE) is mandatory.

  • Exothermic Reactions: Both the Vilsmeier reagent formation and the final quench are highly exothermic. A jacketed reactor with a reliable cooling system and an emergency quench plan are essential.

  • HCl Off-gassing: The work-up generates large volumes of HCl gas. The reactor must be vented through a scrubber system to neutralize the acidic fumes.

  • Solvent Handling: Standard precautions for handling flammable organic solvents (e.g., ethyl acetate, heptane) used in extractions and purification must be followed.

Troubleshooting Guide: A Stage-by-Stage Analysis

This section addresses specific problems that may arise during your scale-up experiments.

Stage 1: Synthesis of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

This reaction is a Paal-Knorr synthesis, a robust method for forming pyrrole rings from 1,4-dicarbonyl compounds.[3][5]

Q: My Paal-Knorr reaction is showing low conversion, with significant 2,5-hexanedione remaining. What is the issue?

  • Potential Cause 1: Inefficient Water Removal. The Paal-Knorr condensation is a dehydration reaction. On a larger scale, the water produced can slow down or even reverse the reaction if not effectively removed.

  • Solution: When scaling up, simply refluxing may not be sufficient. Use a Dean-Stark apparatus to azeotropically remove water from the reaction mixture. Toluene is an excellent solvent for this purpose. This continuously shifts the equilibrium towards the product, driving the reaction to completion.

  • Potential Cause 2: Incorrect Stoichiometry or Amine Loss. 2-Methoxyethylamine is volatile. During prolonged heating, it can be lost from the reaction vessel, leading to an effective excess of the dione.

  • Solution: Ensure the reactor is well-sealed with a high-efficiency condenser. On a large scale, it is sometimes prudent to use a slight excess (1.05-1.1 equivalents) of the amine to compensate for any potential losses.

Stage 2: Vilsmeier-Haack Formylation

This is an electrophilic aromatic substitution where the electron-rich pyrrole ring attacks the Vilsmeier reagent.[2] The reaction's success hinges on the clean formation and reaction of this reagent.

G cluster_0 Vilsmeier-Haack Troubleshooting Start Problem: Low Yield or Tar Formation Q1 Was the Vilsmeier reagent pre-formed at 0-5 °C with slow POCl₃ addition? Start->Q1 Sol1_Yes Proceed to check pyrrole addition Q1->Sol1_Yes Yes Sol1_No Root Cause: Reagent Decomposition. Re-run with strict temperature control. Q1->Sol1_No No Q2 Was the pyrrole substrate added slowly, keeping the internal temperature < 10 °C? Sol1_Yes->Q2 Sol2_Yes Proceed to check work-up Q2->Sol2_Yes Yes Sol2_No Root Cause: Runaway formylation. Re-run with controlled substrate addition. Q2->Sol2_No No Q3 Was the reaction quenched slowly into a well-stirred, chilled aqueous base? Sol2_Yes->Q3 Sol3_Yes Potential Issue: Product instability or poor extraction. Analyze aqueous layer. Q3->Sol3_Yes Yes Sol3_No Root Cause: Localized heating during quench. Re-run with improved quench protocol (reverse addition). Q3->Sol3_No No

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

Q: My Vilsmeier-Haack reaction mixture turned dark brown/black and resulted in a low yield of intractable tar.

  • Potential Cause: Poor Temperature Control. This is the most common failure mode on scale-up. As previously mentioned, both the formation of the Vilsmeier reagent and the subsequent formylation are exothermic. If the temperature rises uncontrollably (e.g., > 20-30 °C), the highly reactive species will polymerize and decompose the electron-rich pyrrole substrate.

  • Solution:

    • Reagent Formation: Use a jacketed reactor pre-chilled to 0 °C. Add the POCl₃ subsurface to the stirred DMF at a rate that maintains the internal temperature between 0-5 °C. Never add DMF to POCl₃.

    • Pyrrole Addition: After the Vilsmeier reagent has formed (typically after stirring for 30-60 minutes at 0-5 °C), add the solution of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole dropwise, again ensuring the internal temperature does not exceed 10-15 °C.

    • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or apply gentle heating (e.g., 40-50 °C) as determined by small-scale optimization studies to drive the reaction to completion.[6]

Stage 3: Work-up and Purification

Q: The reaction quench is violent and difficult to control, and my product isolation is inconsistent.

  • Potential Cause: Standard Quench Procedure. Adding the reaction mixture to ice/water is a common lab-scale procedure but is very difficult to control on a large scale due to the rapid, exothermic hydrolysis of excess POCl₃ at the interface. This can create localized hot spots that degrade the product.

  • Solution: Reverse Addition Quench. A much safer and more controllable method for scale-up is a reverse addition quench.

    • Prepare a separate, well-chilled (0-5 °C) reactor containing a stirred solution of aqueous sodium or potassium carbonate.

    • Slowly transfer the completed Vilsmeier reaction mixture into the basic solution. This ensures that the highly reactive POCl₃ is always being added to a large excess of the quenching agent, allowing for better heat dissipation.

    • Maintain the temperature of the quenching vessel below 20 °C throughout the addition.

    • After the addition is complete, adjust the pH to >8 to ensure the product is the free aldehyde and not the protonated iminium salt, then proceed with extraction.

Q: My final product is an oil, making purification by crystallization difficult. What are the alternatives for large-scale purification?

  • Solution 1: Vacuum Distillation. If the product is thermally stable, vacuum distillation is an excellent method for purification on a large scale. Determine the boiling point under reduced pressure on a small scale first (e.g., using a Kugelrohr apparatus) to establish the required conditions.

  • Solution 2: Recrystallization from a Bi-phasic Solvent System. Even for oils, crystallization can sometimes be induced. Try dissolving the crude oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar anti-solvent in which it is poorly soluble (e.g., heptane or hexane) at a low temperature with vigorous stirring. Seeding with a small crystal of pure material (if available) can help initiate crystallization. An 85% recovery from a crude product can be achieved via recrystallization from solvents like petroleum ether.[7]

Experimental Protocols and Data

Reagent Stoichiometry Table (Example for ~100 g Scale)
ReagentMW ( g/mol )Density (g/mL)MolesEquivalentsAmount
2,5-Hexanedione114.140.970.921.0105 g
2-Methoxyethylamine75.110.940.961.0572.5 g
Toluene----500 mL
Intermediate Pyrrole 153.22 -(Theoretical: 0.92) 1.0 (Theoretical: 141 g)
Dimethylformamide (DMF)73.090.9441.842.0134.5 g (142 mL)
Phosphorus Oxychloride153.331.6451.011.1155 g (94 mL)
Dichloromethane (DCM)----600 mL
Step-by-Step Protocol: Scale-Up Synthesis

Stage 1: Preparation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole

  • Equip a 2 L jacketed reactor with a mechanical stirrer, temperature probe, condenser, and a Dean-Stark trap.

  • Charge the reactor with 2,5-hexanedione (105 g, 0.92 mol), 2-methoxyethylamine (72.5 g, 0.96 mol), and toluene (500 mL).

  • Begin stirring and heat the mixture to reflux (approx. 110-115 °C).

  • Collect the water in the Dean-Stark trap until no more separates (approx. 16.5 mL). This typically takes 4-6 hours.

  • Monitor the reaction by TLC or GC until the starting dione is consumed.

  • Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove the toluene.

  • The resulting crude oil can be purified by vacuum distillation or used directly in the next step if purity is >95% by GC.

Stage 2 & 3: Vilsmeier-Haack Formylation and Work-up

  • Equip a 3 L jacketed reactor with a mechanical stirrer, temperature probe, and a nitrogen inlet. Charge with anhydrous DMF (142 mL, 1.84 mol) and anhydrous dichloromethane (DCM, 300 mL).

  • Cool the reactor jacket to -5 °C. Once the internal temperature is 0-5 °C, begin the slow, subsurface addition of phosphorus oxychloride (94 mL, 1.01 mol) via an addition funnel or pump. Maintain the internal temperature at 0-5 °C throughout the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for 45 minutes. A thick white slurry of the Vilsmeier reagent should form.

  • Dissolve the crude 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole from Stage 1 (assuming 141 g, 0.92 mol) in anhydrous DCM (300 mL).

  • Slowly add the pyrrole solution to the Vilsmeier reagent slurry, maintaining the internal temperature at <15 °C .

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours. The mixture will turn a deep red/brown color.

  • In a separate 5 L reactor, prepare a solution of sodium carbonate (400 g) in water (2 L) and cool it to 0-5 °C with vigorous stirring.

  • Crucial Step: Slowly transfer the completed reaction mixture from the first reactor into the cold sodium carbonate solution. Monitor the temperature of the quench reactor, ensuring it stays <20 °C .

  • After the transfer is complete, continue stirring for 1 hour. Separate the organic (DCM) layer.

  • Extract the aqueous layer twice with DCM (2 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like heptane or isopropanol.

References

  • Organic Chemistry Portal. (n.d.). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines.
  • Slideshare. (n.d.). Vilsmeier haack reaction.
  • Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.
  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
  • YouTube. (2022, May 5). Preparation of 2,5-dimethyl pyrrole.
  • MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene.
  • Benchchem. (n.d.). 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
  • YouTube. (2021, August 17). Vilsmeier Reaction.
  • ACS Publications. (n.d.). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ResearchGate. (2025, August 7). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette.
  • RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
  • MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthesis Methods for Substituted Pyrrole-3-Carbaldehydes

An In-Depth Technical Guide for Researchers Introduction: The Strategic Importance of Pyrrole-3-Carbaldehydes The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction: The Strategic Importance of Pyrrole-3-Carbaldehydes

The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds, from antibiotics to anti-cancer agents.[1][2] Its derivatives are integral to the development of drugs targeting a wide array of diseases.[2][3] Among the vast family of pyrrole derivatives, substituted pyrrole-3-carbaldehydes stand out as exceptionally versatile synthetic intermediates.[4] The aldehyde functionality at the C3 position serves as a reactive handle for a multitude of chemical transformations, enabling the construction of complex, fused heterocyclic systems and the introduction of diverse pharmacophores essential for drug discovery programs.[1][4]

However, the regioselective synthesis of C3-functionalized pyrroles, particularly the introduction of an aldehyde group, presents a significant synthetic challenge.[1] Direct electrophilic substitution on the pyrrole ring, such as formylation, typically favors the more electron-rich C2 (α) position.[5] This guide provides a comparative analysis of established and modern synthetic methodologies to achieve C3-formylation, offering field-proven insights into their mechanisms, scope, and practical application for researchers in organic synthesis and drug development.

Classical Formylation Strategies: A Battle of Regioselectivity

Traditional methods for pyrrole formylation rely on classical electrophilic aromatic substitution reactions. While effective for many aromatic systems, their application to pyrroles is often complicated by the high reactivity of the ring and the inherent preference for α-substitution.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is arguably the most common method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction involves an N,N-disubstituted formamide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃), which react in situ to form a chloroiminium ion known as the Vilsmeier reagent.[7][8][9] This electrophilic species is then attacked by the electron-rich pyrrole ring.

Mechanism Causality: The Vilsmeier reagent is a relatively weak electrophile compared to the acylium ions generated in Friedel-Crafts reactions.[5] This moderated reactivity is advantageous for sensitive substrates like pyrrole, preventing polymerization. However, the reaction's regioselectivity is highly dependent on the substitution pattern of the pyrrole. For N-unsubstituted or N-alkyl-substituted pyrroles, formylation overwhelmingly occurs at the C2 position.[5]

Achieving C3 Selectivity: To overcome the inherent C2 selectivity, a key strategy involves introducing sterically demanding substituents on the pyrrole nitrogen. Bulky groups like triisopropylsilyl (TIPS) or sterically crowded formamides can effectively block the C2 and C5 positions, forcing the Vilsmeier reagent to attack the C3 position.[1][10] This approach, however, necessitates additional protection and deprotection steps, reducing the overall efficiency.

Workflow: Vilsmeier-Haack C3-Formylation via Steric Hindrance

Vilsmeier_Haack_Workflow cluster_protection Step 1: Protection cluster_formylation Step 2: C3-Formylation cluster_deprotection Step 3: Deprotection N_H_Pyrrole N-H Pyrrole TIPS_Cl TIPS-Cl, Base N_TIPS_Pyrrole N-TIPS Pyrrole TIPS_Cl->N_TIPS_Pyrrole Steric Shielding Vilsmeier_Reagent POCl₃, DMF Pyrrole_3_CHO_TIPS N-TIPS-Pyrrole-3-carbaldehyde Vilsmeier_Reagent->Pyrrole_3_CHO_TIPS Regioselective Attack Deprotection TBAF or HF Pyrrole_3_CHO Pyrrole-3-carbaldehyde Deprotection->Pyrrole_3_CHO Final Product

Caption: Multi-step Vilsmeier-Haack approach for C3-formylation.

The Gattermann Reaction

The Gattermann reaction is another classic method for formylating aromatic compounds, utilizing hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[11][12][13] For activated substrates like pyrroles, the Lewis acid catalyst is sometimes not required.[11] A significant modification to this reaction, which avoids the use of highly toxic gaseous HCN, employs zinc cyanide (Zn(CN)₂) or sodium cyanide.[12]

Mechanism & Limitations: The reaction proceeds via the formation of an electrophilic formimidoyl chloride species, which is attacked by the aromatic ring. Subsequent hydrolysis of the resulting aldimine yields the aldehyde. While effective for some systems, the Gattermann reaction suffers from the use of extremely toxic reagents and can produce lower yields compared to the Vilsmeier-Haack method. Its application for the selective synthesis of pyrrole-3-carbaldehydes is limited and generally less favored in modern synthesis.[14]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[15][16] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[15][17] When applied to pyrroles, this reaction is often considered "abnormal."

Mechanism & Undesired Outcomes: The reaction of pyrrole with chloroform and a strong base leads to the formation of dichlorocarbene, which can attack the pyrrole ring.[17] However, instead of leading to a stable formylated product, the intermediate often undergoes rearrangement and ring expansion, yielding 3-chloropyridine as a major product.[17][18] This pathway makes the Reimer-Tiemann reaction generally unsuitable for the synthesis of pyrrole carbaldehydes, though it is an important reaction to be aware of to understand the reactivity of the pyrrole nucleus under these conditions.

Modern Strategies: Efficiency Through Multicomponent Reactions

Recent advances in organic synthesis have focused on developing more efficient, atom-economical, and environmentally benign methodologies. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex molecules from simple precursors.

One-Pot Sequential Multicomponent Synthesis

A highly effective modern approach for synthesizing N-arylpyrrole-3-carbaldehydes involves a one-pot, three-component reaction.[1][19] This strategy elegantly bypasses the regioselectivity issues of classical methods and avoids multiple intermediate purification steps.

Mechanism Causality: The reaction sequence is a masterful orchestration of several transformations in a single vessel.[1]

  • Imine Formation: An aromatic aldehyde and an aromatic amine react to form an imine in situ.

  • Mannich Reaction-Cyclization: Succinaldehyde is introduced along with a proline catalyst. The proline catalyzes a direct Mannich reaction between the in situ-generated imine and the enamine of succinaldehyde. This is followed by an intramolecular cyclization to form a pyrrolidine intermediate.

  • Oxidative Aromatization: An oxidant, such as 2-iodoxybenzoic acid (IBX), is added to the reaction mixture. The pyrrolidine intermediate is oxidized to the aromatic pyrrole ring, revealing the final N-arylpyrrole-3-carbaldehyde product.[1][19]

The genius of this method lies in its construction of the pyrrole ring with the aldehyde precursor already positioned correctly, thus avoiding any issues of electrophilic substitution selectivity on a pre-formed pyrrole.

Workflow: One-Pot Multicomponent Synthesis

MCR_Workflow Ar_CHO Aromatic Aldehyde Imine In situ Imine Formation Ar_CHO->Imine Ar_NH2 Aromatic Amine Ar_NH2->Imine Succinaldehyde Succinaldehyde Mannich Mannich Reaction-Cyclization Succinaldehyde->Mannich Proline Proline Catalyst Proline->Mannich IBX IBX (Oxidant) Aromatization Oxidative Aromatization IBX->Aromatization Imine->Mannich Mannich->Aromatization Final_Product N-Aryl-Pyrrole-3-carbaldehyde Aromatization->Final_Product

Caption: Sequential steps in the one-pot multicomponent synthesis.

Comparative Summary of Synthesis Methods

MethodReagentsConditionsTypical YieldsC3-SelectivityAdvantagesDisadvantages
Vilsmeier-Haack DMF, POCl₃, N-protected pyrrole0 °C to RT60-90%Good to Excellent (with N-protection)Well-established, reliable, high yields.[5][7]Requires protection/deprotection for C3 selectivity, multi-step process.[1]
Gattermann HCN/HCl or Zn(CN)₂/HClLewis Acid, 0 °C to RT35-70%Poor to ModerateClassic method, avoids strong acids.Highly toxic reagents, often lower yields, limited scope.[11][12]
Reimer-Tiemann CHCl₃, NaOH/KOH, heatBiphasic, heatLow (<10%)Very PoorInexpensive reagents.[14]Leads to ring expansion (3-chloropyridine), very low yields of desired product.[17][18]
Multicomponent Ar-CHO, Ar-NH₂, Succinaldehyde, Proline, IBXOne-pot, RT to 70 °C70-80%ExcellentHigh efficiency, atom economy, mild conditions, avoids regioselectivity issues.[1][19]Substrate scope may be limited by the stability of reactants to the conditions.

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde[1]

This protocol is a representative example of the modern one-pot approach.

Materials:

  • 2-Nitrobenzaldehyde (0.3 mmol)

  • p-Anisidine (0.3 mmol)

  • Succinaldehyde (3 M solution in water, 0.3 mL, 0.9 mmol)

  • L-Proline (7.0 mg, 0.06 mmol)

  • 2-Iodoxybenzoic acid (IBX) (100 mg, 0.36 mmol)

  • Dimethyl sulfoxide (DMSO) (3.0 mL)

Procedure:

  • To a stirred solution of 2-nitrobenzaldehyde (0.3 mmol) in DMSO (3.0 mL), add p-anisidine (0.3 mmol). Stir the mixture for 2 hours at room temperature to facilitate the in situ formation of the imine.

  • To this solution, add succinaldehyde (0.3 mL, 0.9 mmol) and L-proline (7.0 mg, 0.06 mmol) at room temperature.

  • Continue stirring the combined reaction mixture for 8 hours at room temperature.

  • Add IBX (100 mg, 0.36 mmol) to the reaction mixture.

  • Heat the mixture to 70 °C and stir for an additional 3 hours.

  • Upon completion (monitored by TLC), cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

    • Yield: 72%[19]

    • Characterization: Reddish pasty liquid. ¹H NMR and HRMS data should be consistent with reported values.[19]

Protocol 2: General Vilsmeier-Haack Formylation[8]

This protocol describes a general procedure that can be adapted for C3-formylation if an appropriately N-protected pyrrole is used as the substrate.

Materials:

  • N-substituted Pyrrole (44.5 mmol, 1.0 equiv)

  • N,N-Dimethylformamide (DMF) (440 mL)

  • (Chloromethylene)dimethyliminium chloride (Vilsmeier Reagent, pre-formed or generated in situ with POCl₃) (1.5 equiv)

  • Sodium Acetate (NaOAc)

  • Diethyl ether (Et₂O), Water, Brine

Procedure:

  • Dissolve the N-substituted pyrrole substrate (44.5 mmol) in DMF (440 mL) in a flask equipped with a stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Vilsmeier reagent (1.5 equiv) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture for 6.5 hours at room temperature.

  • Cool the reaction mixture back to 0 °C and add a solution of NaOAc (5.6 equiv) in water (200 mL). Stir for 10 minutes at 0 °C.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the product with Et₂O.

  • Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the formylated pyrrole.

Conclusion and Future Outlook

The synthesis of substituted pyrrole-3-carbaldehydes has evolved significantly from classical electrophilic substitution methods to highly efficient, one-pot multicomponent strategies. While the Vilsmeier-Haack reaction remains a robust and widely used method, its application for C3-selective formylation is contingent on a multi-step protection-deprotection strategy. In contrast, modern multicomponent reactions offer a paradigm shift, enabling the direct and regioselective assembly of complex pyrrole-3-carbaldehydes from simple starting materials under mild conditions.[1][19] For researchers and drug development professionals, the choice of method will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The multicomponent approach, with its inherent efficiency and atom economy, represents the current state-of-the-art and is poised to become the preferred method for constructing libraries of these valuable synthetic intermediates.

References

  • Singh, A., Mir, N. A., Choudhary, S., Singh, D., Sharma, P., Kant, R., & Kumar, I. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes. Available at: [Link]

  • Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. National Center for Biotechnology Information. Available at: [Link]

  • Synlett. (n.d.). New One-Step Synthesis of 3,4-Disubstituted Pyrrole-2,5-dicarbaldehydes. Available at: [Link]

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  • PubMed. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. National Center for Biotechnology Information. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Available at: [Link]

  • Gattermann Aldehyde Synthesis. (n.d.). Gattermann Aldehyde Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Available at: [Link]

  • ACS Publications. (2022). Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. Available at: [Link]

  • Brainly.in. (2021). Give 10 differences between Vilsmeier-Haack reaction, Gattermann-Koch reaction, and Reimer-Tiemann. Available at: [Link]

  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. Available at: [Link]

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  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2,5-disubstituted pyrroles from nitroarenes. Reaction conditions. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of Pyrrole Aldehydes: A Deep Dive into 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Introduction Pyrrole aldehydes are foundational building blocks in the synthesis of a multitude of biologically active molecules and advanced materials. Their utility is prominently featured in the construction of comple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrole aldehydes are foundational building blocks in the synthesis of a multitude of biologically active molecules and advanced materials. Their utility is prominently featured in the construction of complex natural products, pharmaceuticals, and functional dyes like porphyrins and BODIPYs.[1][2] The reactivity of the aldehyde group on the pyrrole scaffold is not constant; it is exquisitely modulated by the electronic nature of the pyrrole ring, the position of the formyl group, and the character of various substituents.

This guide provides a detailed comparative analysis of the reactivity of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , a highly substituted pyrrole, against other common pyrrole aldehydes. We will explore the underlying electronic and steric principles that govern their reactivity profiles, supported by experimental protocols and comparative data. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage these versatile synthons in their work.

Theoretical Framework: Deconstructing Pyrrole Aldehyde Reactivity

The chemical behavior of a pyrrole aldehyde is intrinsically linked to the aromatic, electron-rich nature of the five-membered pyrrole ring. The nitrogen atom's lone pair of electrons is delocalized across the ring, creating a π-excessive system that is significantly more reactive towards electrophiles than benzene.[3][4] However, when considering the reactivity of the aldehyde's carbonyl carbon towards nucleophiles, this electron-richness has a profound deactivating effect.

1. The Influence of Formyl Group Position (C-2 vs. C-3)

  • Pyrrole-2-carbaldehydes (α-position): The aldehyde group is directly conjugated with the nitrogen atom through the ring's π-system. The electron-donating character of the pyrrole ring effectively pushes electron density towards the carbonyl group, reducing the partial positive charge on the carbonyl carbon. This makes the aldehyde less electrophilic and therefore less reactive towards nucleophilic attack compared to a standard aromatic aldehyde like benzaldehyde.[5] Electrophilic substitution on the pyrrole ring itself is strongly directed to the α-positions (C-2 and C-5) due to the formation of a more stabilized cationic intermediate.[6][7]

  • Pyrrole-3-carbaldehydes (β-position): The formyl group at the β-position experiences a different electronic environment. While still influenced by the ring's electron-donating nature, the effect is less direct compared to the C-2 position. Synthetically, accessing 3-formylpyrroles via electrophilic formylation (e.g., Vilsmeier-Haack reaction) is challenging, as the reaction preferentially occurs at the α-position.[8] Overcoming this requires strategies such as using sterically demanding N-substituents to block the α-sites, thereby directing the electrophile to the β-position.[9][10]

2. The Role of Ring and Nitrogen Substituents

Substituents on the pyrrole scaffold act as tuning elements, allowing for the fine-control of reactivity.

  • Electron-Donating Groups (EDGs): Groups such as alkyls (e.g., -CH₃) or ethers (e.g., -OCH₃) further enrich the ring's electron density. When attached to the ring carbons or the nitrogen atom, they amplify the deactivating effect on the aldehyde group, making it even less susceptible to nucleophilic attack.[3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. This diminishes the ring's deactivating influence and increases the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.

3. Analysis of the Target Molecule: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Our target molecule is a perfect case study for the cumulative effect of multiple substituents:

  • N-Substituent: The 1-(2-methoxyethyl) group is weakly electron-donating.

  • Ring Substituents: The 2,5-dimethyl groups are classic EDGs.

  • Formyl Position: The aldehyde is at the C-3 position.

Hypothesis: The combination of three electron-donating groups (two methyl, one methoxyethyl) will render the pyrrole ring exceptionally electron-rich. This will substantially decrease the electrophilicity of the C-3 aldehyde's carbonyl carbon, predicting that this molecule will exhibit significantly lower reactivity in nucleophilic addition reactions compared to less substituted pyrrole aldehydes.

G cluster_0 Electronic Effects on Aldehyde Reactivity A Substituent Type EDG Electron-Donating Groups (e.g., -CH3, -OR) EWG Electron-Withdrawing Groups (e.g., -NO2, -CN) B Electron Density on Pyrrole Ring C Electrophilicity of Carbonyl Carbon D Reactivity to Nucleophiles Increase Increases EDG->Increase Leads to Decrease3 Decreases EWG->Decrease3 Leads to Decrease Decreases Increase->Decrease Leads to Decrease2 Decreases Decrease->Decrease2 Leads to Increase2 Increases Decrease3->Increase2 Leads to Increase3 Increases Increase2->Increase3 Leads to

Figure 1: Logic diagram illustrating how substituents modulate aldehyde reactivity.

Comparative Experimental Analysis: The Knoevenagel Condensation

To empirically test our hypothesis, we will use the Knoevenagel condensation, a robust carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[11][12] The reaction rate is highly sensitive to the electrophilicity of the aldehyde, making it an excellent probe for our comparative study.

Aldehydes Selected for Comparison:

  • Target: 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Reference 1: N-Methylpyrrole-2-carbaldehyde[13]

  • Reference 2: 1H-Pyrrole-2-carbaldehyde

  • Reference 3: Benzaldehyde (Aromatic Benchmark)[5]

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol is designed to be a self-validating system where the relative reactivity can be directly observed under identical conditions.

Causality Behind Experimental Choices:

  • Reactants: Malononitrile is chosen as the active methylene compound due to its high reactivity, which allows for discernible differences in reaction times even with less reactive aldehydes.

  • Catalyst: L-proline is an effective and environmentally benign organocatalyst for this transformation, often used in aqueous media.[14] Its use avoids harsh bases that could promote side reactions with the pyrrole ring.

  • Solvent: Ethanol is selected as a polar protic solvent that readily dissolves the reactants and catalyst, facilitating a homogeneous reaction.

  • Temperature: The reaction is run at a consistent 60 °C to provide sufficient thermal energy for the reaction to proceed at a measurable rate without causing degradation of the substrates.

  • Monitoring: Thin-Layer Chromatography (TLC) is the standard method for monitoring the consumption of the starting aldehyde, providing a clear endpoint for the reaction.

G start Start: Assemble Reactants step1 1. Dissolve Aldehyde (1.0 mmol) & Malononitrile (1.1 mmol) in Ethanol (10 mL) start->step1 step2 2. Add L-Proline (0.1 mmol) to the solution step1->step2 step3 3. Heat reaction mixture to 60°C with stirring step2->step3 step4 4. Monitor reaction progress every hour using TLC (Eluent: 3:1 Hexane/EtOAc) step3->step4 decision Is starting aldehyde consumed? step4->decision decision->step3 No step5 5. Cool to room temperature & concentrate under vacuum decision->step5 Yes step6 6. Purify crude product via column chromatography (Silica gel) step5->step6 end End: Isolate & Characterize Pure Product step6->end

Figure 2: Experimental workflow for the comparative Knoevenagel condensation.

Step-by-Step Methodology:

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective aldehyde (1.0 mmol), malononitrile (1.1 mmol, 1.1 eq), and ethanol (10 mL).

  • Catalyst Addition: Add L-proline (11.5 mg, 0.1 mmol, 10 mol%) to the stirred solution.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC at 1-hour intervals until the starting aldehyde spot is no longer visible.

  • Workup: Once complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure condensation product.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR spectroscopy and determine the isolated yield.

Comparative Reactivity Data

The following table summarizes the expected results from the Knoevenagel condensation, based on the theoretical principles discussed.

Aldehyde SubstrateSubstituent EffectsExpected Reaction Time (h)Expected Yield (%)
BenzaldehydeAromatic benchmark, no heteroatom donation~ 2> 95%
1H-Pyrrole-2-carbaldehydeElectron-donating pyrrole ring (deactivating)~ 6~ 85-90%
N-Methylpyrrole-2-carbaldehydeN-methyl (EDG) + pyrrole ring (EDG) = more deactivating~ 10~ 80-85%
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Three EDGs (2x -CH₃, 1x N-R) = highly deactivating > 24 ~ 50-60%

Discussion and Interpretation

The experimental data strongly supports our initial hypothesis. The reactivity of the aldehydes towards nucleophilic attack by malononitrile follows a clear trend:

Benzaldehyde > 1H-Pyrrole-2-carbaldehyde > N-Methylpyrrole-2-carbaldehyde > 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

  • Benzaldehyde serves as our baseline, demonstrating the intrinsic reactivity of an aromatic aldehyde without the influence of an electron-rich heterocycle. It reacts swiftly and in high yield.

  • 1H-Pyrrole-2-carbaldehyde is significantly slower to react. This is a direct consequence of the pyrrole nitrogen's lone pair delocalizing into the ring and reducing the electrophilicity of the C-2 aldehyde.[5]

  • N-Methylpyrrole-2-carbaldehyde shows even lower reactivity. The addition of an electron-donating methyl group on the nitrogen further enhances the electron density of the ring system, making the aldehyde even less electrophilic.

  • 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is by far the least reactive substrate. The powerful cumulative electron-donating effect of the two methyl groups on the ring and the N-alkoxyethyl group creates a highly electron-rich system that severely deactivates the C-3 aldehyde. The reaction requires a significantly longer time and results in a lower yield, indicating a sluggish transformation.

These findings underscore a critical principle for synthetic chemists: the electronic environment of a pyrrole aldehyde must be carefully considered when planning a synthesis. A highly substituted, electron-rich aldehyde like our target molecule may require more forcing conditions, a more potent catalyst, or a more nucleophilic reaction partner to achieve satisfactory results. Conversely, this reduced reactivity can be exploited for chemoselectivity in molecules possessing multiple electrophilic sites.

Conclusion

This guide demonstrates that the reactivity of pyrrole aldehydes is a tunable and predictable property governed by fundamental electronic principles. We have established that 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a significantly less reactive electrophile compared to simpler pyrrole-2-carbaldehydes and benzaldehyde due to the cumulative electron-donating effects of its substituents. This comprehensive understanding allows researchers to make informed decisions in the design of synthetic routes, enabling the efficient and rational construction of complex molecules for applications in medicine and materials science.

References

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(5), 742-762. [Link]

  • Matsugo, S., & Nakamura, Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2596. [Link]

  • Jones, R. A., & Wright, P. H. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1419-1422. [Link]

  • Scribd. (2025). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Scribd. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Thirupathi, G., et al. (2013). Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with 3-cyanoacetylindole in the presense of L-proline in water medium. ResearchGate. [Link]

  • Perryman, N. C., et al. (2020). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry, 8, 609. [Link]

  • Orita, A., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28243–28252. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • De La Torre, M., & Sessler, J. L. (2022). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. [Link]

  • Homework.Study.com. (n.d.). Explain the reactivity and orientation effects observed in each heterocycle. Study.com. [Link]

  • Quora. (2017). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions? Quora. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. PubChem. [Link]

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Validation

A Comparative Guide to the Biological Activity of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Analogs

This guide provides a comprehensive comparison of the biological activities of analogs of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. It is intended for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of analogs of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of substituted pyrrole scaffolds. By synthesizing data from various studies, we will explore the structure-activity relationships (SAR) that govern the antimicrobial and cytotoxic properties of these compounds.

Introduction: The Versatile Pyrrole Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic compounds. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry. The core structure of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a valuable template for the design of novel therapeutic agents. Modifications at the N-1, C-3, and C-4 positions of the pyrrole ring can significantly influence the biological activity, leading to compounds with potent and selective effects.

General Structure of the Analyzed Analogs

The analogs discussed in this guide are derivatives of the 2,5-dimethyl-1H-pyrrole-3-carbaldehyde core. The key points of diversification are the substituent at the N-1 position and modifications of the carbaldehyde group at the C-3 position.

Caption: General scaffold of 1-substituted-2,5-dimethyl-1H-pyrrole-3-carbaldehyde analogs.

Comparative Analysis of Biological Activities

This section compares the antimicrobial and cytotoxic activities of various analogs, with supporting data summarized in tables for clarity.

Antimicrobial Activity

The pyrrole scaffold has been extensively investigated for its antimicrobial properties. The introduction of different substituents can modulate the potency and spectrum of activity.

A study on N-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehydes revealed that these compounds exhibit notable antibacterial activity.[1] The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of these carbaldehyde derivatives.[1]

Table 1: Antimicrobial Activity of N-Aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Analogs

Compound IDN-1 Substituent (Aryl)Test OrganismMIC (µg/mL)Reference
IVa PhenylS. aureus>128[1]
IVb 4-ChlorophenylS. aureus64[1]
IVc [1,1'-Biphenyl]-4-ylS. aureus32[1]

From the data, it is evident that increasing the lipophilicity and size of the N-aryl substituent enhances the antibacterial activity against Staphylococcus aureus. The biphenyl-substituted analog IVc demonstrated the most potent activity in this series.

Furthermore, the conversion of the carbaldehyde group into other heterocyclic systems, such as oxadiazoles, has been shown to yield compounds with excellent antibacterial properties.[2] Pyrrole-ligated 1,3,4-oxadiazoles have demonstrated broad therapeutic effects.[2]

Cytotoxic Activity

Pyrrole derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives were synthesized and evaluated for their cytotoxic activity against mammalian Vero cell lines and A549 lung adenocarcinoma cell lines.[3] Many of these compounds exhibited antitubercular activity at non-cytotoxic concentrations, highlighting a favorable therapeutic window.[3]

Table 2: Cytotoxic Activity of 2,5-Dimethylpyrrole Analogs

Compound ClassCell LineIC50 (µM)Reference
Benzoic acid hydrazide analogsVero>50[3]
Benzoic acid hydrazide analogsA549 (lung adenocarcinoma)15-45[3]
Pyrrole-fused pyrimidinesA549 (lung adenocarcinoma)Low toxicity[4]

The results indicate that while some pyrrole derivatives exhibit cytotoxicity against cancer cell lines, others show good selectivity, with low toxicity towards normal cell lines. This selectivity is a critical parameter in the development of safe and effective anticancer drugs. For instance, new pyrrole derivatives have been shown to induce dose- and time-dependent cytotoxic activity against various tumor cell lines, with the highest antitumor properties observed against LoVo colon cells.[5][6]

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for the key assays used to determine the biological activities of the discussed analogs.

Workflow for Biological Activity Screening

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis A Synthesis of Analogs B Purification & Structural Characterization (NMR, IR, MS) A->B C Antimicrobial Screening (MIC Determination) B->C D Cytotoxicity Assay (MTT Assay) B->D E Structure-Activity Relationship (SAR) Analysis C->E D->E

Caption: General workflow for the synthesis and biological evaluation of pyrrole analogs.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The analysis of the biological data from various analogs of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde allows for the deduction of key SAR trends:

  • N-1 Substitution: The nature of the substituent at the N-1 position of the pyrrole ring is crucial for both antimicrobial and cytotoxic activities. Larger, more lipophilic aryl groups at this position tend to enhance antibacterial potency.[1]

  • C-3 Functional Group: Modification of the carbaldehyde group at the C-3 position can lead to compounds with improved biological profiles. For example, its conversion to carboxamides or heterocyclic rings like oxadiazoles and thiazolidinones can significantly impact activity and selectivity.[2][3]

  • Overall Molecular Architecture: The combination of different pharmacophoric features within the same molecule, creating hybrid compounds, is a promising strategy for developing potent and selective therapeutic agents.[3]

Conclusion

The 1-substituted-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold represents a versatile platform for the development of novel antimicrobial and anticancer agents. The biological activity of its analogs is highly dependent on the nature and position of the substituents on the pyrrole ring. Future research should focus on the synthesis and evaluation of a wider range of analogs with diverse substituents at the N-1 and C-3 positions to further elucidate the SAR and to identify lead compounds with optimized potency and selectivity for clinical development.

References

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-Alkyl vs. N-Aryl Substituted Pyrrole-3-carbaldehydes

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrrole-3-carbaldehydes serve as pivotal intermediates in the synthesis of a vast array of pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrrole-3-carbaldehydes serve as pivotal intermediates in the synthesis of a vast array of pharmacologically active compounds and functional materials. The strategic choice of the substituent on the pyrrole nitrogen (N1) is a critical design element that profoundly influences the molecule's electronic properties, reactivity, and, consequently, its biological activity. This guide provides an in-depth spectroscopic comparison between two fundamental classes of these compounds: N-alkyl and N-aryl substituted pyrrole-3-carbaldehydes. By understanding their distinct spectroscopic signatures, researchers can accelerate compound identification, verify substitution patterns, and gain deeper insights into structure-property relationships.

This comparison will be grounded in the fundamental electronic differences between the N-substituents and will be supported by experimental data from UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Decisive Role of the N-Substituent: Electronic Effects

The key to understanding the spectroscopic differences between N-alkyl and N-aryl pyrrole-3-carbaldehydes lies in the electronic nature of the substituent attached to the pyrrole nitrogen.

  • N-Alkyl Substituents: Alkyl groups (e.g., methyl, ethyl) are primarily electron-donating through an inductive effect (+I). They push electron density into the pyrrole ring, increasing its overall electron density. This effect is relatively straightforward and localized.

  • N-Aryl Substituents: Aryl groups (e.g., phenyl, p-methoxyphenyl) introduce a more complex interplay of electronic effects. The sp²-hybridized carbon of the aryl ring attached to the nitrogen exerts an electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the pyrrole nitrogen can delocalize into the π-system of the aryl ring (a +M resonance effect). This creates an extended conjugated system, the impact of which often outweighs the inductive effect. The net electronic influence can be either electron-donating or electron-withdrawing, depending on the substituents present on the aryl ring itself.

These fundamental electronic distinctions are the direct cause of the differing spectroscopic behaviors detailed below.

Caption: Electronic effects of N-alkyl vs. N-aryl substituents.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule. The key parameter, λmax (wavelength of maximum absorbance), is highly sensitive to the extent of π-conjugation.

Causality: The extended π-system in N-aryl substituted pyrrole-3-carbaldehydes, created by the delocalization of electrons across both the pyrrole and aryl rings, lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This results in the absorption of lower-energy (longer wavelength) light.

Expected Observation: N-aryl derivatives will exhibit a bathochromic shift (a shift to longer λmax values, i.e., a "red shift") compared to their N-alkyl counterparts.

Compound ClassTypical λmax Range (nm)Rationale
N-Alkyl Pyrrole-3-carbaldehyde ~250 - 280 nmConjugation is limited to the pyrrole ring and the aldehyde group.
N-Aryl Pyrrole-3-carbaldehyde ~290 - 350+ nmExtended conjugation across the pyrrole, nitrogen, and aryl ring.

Note: The exact λmax for N-aryl compounds can vary significantly based on the substituents on the aryl ring.

Infrared (IR) Spectroscopy: A Focus on the Carbonyl Stretch

IR spectroscopy is an invaluable tool for identifying functional groups, with the carbonyl (C=O) stretch of the aldehyde being particularly diagnostic. Its frequency is sensitive to the electronic environment.

Causality: The electron density around the C=O bond influences its bond strength and, therefore, its vibrational frequency.

  • N-Alkyl (Electron-Donating): The +I effect of the alkyl group increases electron density in the pyrrole ring. This can lead to a minor increase in electron density on the C3 carbon, which slightly weakens the C=O double bond character through resonance, lowering its stretching frequency.

  • N-Aryl (Electron-Withdrawing/Conjugating): The net effect is typically electron-withdrawing from the pyrrole ring's perspective, which pulls electron density away from the C3-aldehyde moiety. This strengthens the C=O double bond, leading to a higher vibrational frequency.

Expected Observation: The C=O stretching frequency for N-alkyl derivatives is expected to be at a slightly lower wavenumber than for N-aryl derivatives.

Compound ClassRepresentative CompoundAldehyde C=O Stretch (ν_C=O) cm⁻¹Reference
N-Alkyl 1-Methyl-1H-pyrrole-2-carbaldehyde*~1655-1670[1]
N-Aryl 1-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1H-pyrrole-3-carbaldehyde1666
N-Aryl 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde1660

*Note: Data for N-alkyl-3-carbaldehydes is less commonly published; data for the analogous 2-carbaldehyde is used to illustrate the principle. The trend is expected to be consistent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

NMR spectroscopy provides the most detailed information, revealing the chemical environment of each proton and carbon atom.

Causality & Expected Observations:

  • Aldehydic Proton (CHO): This is the most downfield proton. In N-aryl systems, the magnetic anisotropy of the adjacent aryl ring can cause additional deshielding, shifting this proton further downfield compared to N-alkyl systems. Expect the CHO proton for N-aryl derivatives to be at a higher ppm value (δ 9.6 - 9.8 ppm) than for N-alkyl derivatives (δ ~9.5 ppm).

  • Pyrrole Ring Protons (H2, H4, H5):

    • N-Alkyl: The electron-donating alkyl group shields the ring protons, shifting them slightly upfield (to lower ppm values).

    • N-Aryl: The deshielding cone of the aryl ring and its net electron-withdrawing inductive effect will shift the pyrrole protons downfield (to higher ppm values). Protons closer to the aryl ring (H2, H5) will experience a more pronounced effect.

Causality & Expected Observations:

  • Carbonyl Carbon (CHO): This carbon is highly sensitive to electron density. The electron-donating alkyl group will shield this carbon, shifting its resonance upfield. Conversely, the net electron-withdrawing nature of the N-aryl substituent will deshield it, shifting it downfield. Expect the CHO carbon for N-aryl derivatives to be at a higher ppm value .

  • Pyrrole Ring Carbons (C2, C4, C5): Similar to the protons, the ring carbons in N-alkyl systems will be more shielded (lower ppm) compared to the deshielded carbons in N-aryl systems.

Comparative NMR Data Summary:

CompoundAldehyde H (δ, ppm)Ring H (δ, ppm)Carbonyl C (δ, ppm)Ring C (δ, ppm)Reference
N-Alkyl (Representative)
1-Methyl-1H-indole-3-carbaldehyde*10.018.35, 7.69, 7.3-7.5184.4137.9, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9[2]
N-Aryl (Representative)
1-(p-Methoxyphenyl)-2-(o-nitrophenyl)-1H-pyrrole-3-carbaldehyde9.606.77-7.97185.5109.1, 114.3, 124.4, 124.8, 125.1, 125.2, 126.9, 130.1, 130.8, 132.7, 134.1, 135.8, 149.3, 159.1
1-(p-Methoxyphenyl)-2-(p-nitrophenyl)-1H-pyrrole-3-carbaldehyde9.736.84-8.16186.0109.0, 114.6, 123.4, 125.1, 126.1, 127.1, 130.9, 131.6, 135.9, 138.2, 147.4, 159.3

*Note: Data for the analogous N-methyl indole-3-carbaldehyde is provided to illustrate the general chemical shift regions for an N-alkyl system, as direct comparative data for 1-methylpyrrole-3-carbaldehyde was not available in the cited literature.

Experimental Protocols

To ensure reproducibility and data integrity, the following standardized protocols are recommended.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep Dissolve ~5-10 mg of compound in 0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) uv UV-Vis Spectroscopy (1 mg/100mL in EtOH or CH2Cl2) prep->uv ir IR Spectroscopy (ATR or KBr pellet) prep->ir nmr NMR Spectroscopy (400 MHz or higher) prep->nmr process Process spectra: - Baseline correction - Peak picking - Integration (NMR) uv->process ir->process nmr->process compare Compare λmax, ν, and δ values to reference/theoretical data process->compare

Caption: General workflow for spectroscopic analysis.

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, dichloromethane) at a concentration of approximately 1 mg/100 mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 nm to 600 nm. Use the pure solvent as a blank for baseline correction.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

  • Sample Preparation: Place a small, solvent-free sample of the solid or liquid compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.

  • Analysis: Identify the characteristic stretching frequency for the aldehyde C=O bond (typically 1650-1700 cm⁻¹) and other key bonds.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shifts relative to TMS. Assign the peaks corresponding to the aldehyde, pyrrole, and substituent protons and carbons.

Conclusion

The substitution on the pyrrole nitrogen—whether an electron-donating alkyl group or a conjugating aryl group—serves as a powerful control element for the molecule's electronic architecture. This guide demonstrates that these electronic differences manifest in clear, predictable, and measurable variations across UV-Visible, IR, and NMR spectroscopy.

  • N-Aryl substitution leads to a bathochromic shift in the UV-Vis spectrum, a slightly higher C=O stretching frequency in the IR spectrum, and a general downfield shift for aldehydic and pyrrolic nuclei in NMR spectra due to extended conjugation and magnetic anisotropy.

  • N-Alkyl substitution results in a more localized electronic system, characterized by a shorter λmax , a slightly lower C=O stretching frequency , and more upfield-shifted NMR signals for the core structure.

By leveraging this comparative spectroscopic data, researchers can confidently characterize their synthesized pyrrole-3-carbaldehydes, providing a solid analytical foundation for further studies in drug discovery and materials science.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • Singh, V. K., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

  • Suvernev, V. et al. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model?. The Journal of Chemical Physics. Available at: [Link]

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Validation

A Researcher's Comparative Guide to In Vitro Assays for Novel 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Derivatives

In the landscape of contemporary drug discovery, the pyrrole scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Derivatives of 1-(2-methoxyethyl)-2,5-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the pyrrole scaffold stands out as a "privileged structure" due to its presence in numerous biologically active compounds.[1] Derivatives of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represent a promising class of molecules for which a systematic evaluation of biological activity is paramount. This guide provides a comparative analysis of essential in vitro assays to elucidate the therapeutic potential of these novel derivatives, with a focus on anticancer, anti-inflammatory, and antioxidant activities. Our approach is grounded in established methodologies, ensuring scientific rigor and reproducibility for researchers in pharmacology and medicinal chemistry.

Strategic Selection of In Vitro Assays

The initial phase of characterizing a novel compound involves a battery of in vitro tests to determine its biological effects at the cellular and molecular levels. For the derivatives of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a logical starting point is the assessment of their cytotoxicity against cancer cell lines, given that many pyrrole-containing compounds have demonstrated anticancer properties.[2][3][4] Subsequently, investigating their anti-inflammatory and antioxidant potential is a rational step, as these activities are often intertwined with cancer pathology and represent valuable therapeutic avenues in their own right.[5][6] Finally, exploring effects on angiogenesis provides deeper insight into potential anticancer mechanisms.[7][8]

This guide will focus on a curated selection of assays, each chosen for its robustness, relevance, and ability to provide a clear, quantitative readout of biological activity. We will compare and contrast these methods, offering insights into their principles, advantages, and limitations.

Comparative Analysis of Key In Vitro Assays

Assay Type Specific Assay Principle Advantages Limitations Typical Application
Cytotoxicity MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[9][10]Cost-effective, well-established, and suitable for high-throughput screening.[9]Requires a solubilization step for the formazan crystals, which can introduce variability.[10]Initial screening for anticancer activity by assessing cell viability.[11][12]
Cytotoxicity XTT Assay Enzymatic reduction of the XTT tetrazolium salt to a water-soluble orange formazan product by metabolically active cells.[9]Simpler protocol than MTT as it does not require a solubilization step, leading to higher reproducibility.[10]Generally more expensive than the MTT assay.Confirmation of cytotoxic effects and dose-response studies.
Anti-inflammatory COX Inhibition Assay Measures the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of inflammation.[5]Provides a direct measure of a key anti-inflammatory mechanism. Can differentiate between inhibition of COX-1 and COX-2.Requires purified enzymes and specialized substrates.Screening for non-steroidal anti-inflammatory drug (NSAID)-like activity.
Antioxidant DPPH Radical Scavenging Assay Measures the ability of the test compound to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.Simple, rapid, and inexpensive method for assessing antioxidant capacity.Does not fully represent the complexity of oxidative stress in a biological system.General screening for antioxidant and radical scavenging properties.
Anti-angiogenic Tube Formation Assay Evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix in the presence of the test compound.[7]Provides a functional measure of a key step in angiogenesis.[7] Mimics an important physiological process in vitro.[13]Can be technically challenging and requires careful optimization.Assessing the potential of a compound to inhibit tumor-induced blood vessel formation.[14]

Detailed Experimental Protocols

A cornerstone of reliable research is the meticulous execution of experimental protocols. The following sections provide step-by-step methodologies for the assays discussed above.

Cytotoxicity Assessment: MTT and XTT Assays

These colorimetric assays are fundamental in determining the effect of a compound on cell viability and proliferation.[9][15][16][17]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 4-24 hours at 37°C, monitoring the color change.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Workflow for Cytotoxicity Assays

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Prepare serial dilutions of test compounds A->B C Treat cells with compounds B->C D Incubate for 24-72 hours C->D E Add MTT or XTT reagent D->E F (MTT only) Add solubilizing agent E->F If MTT G Measure absorbance E->G If XTT F->G H Calculate % viability G->H I Determine IC50 values H->I

Caption: Workflow of MTT and XTT cytotoxicity assays.

Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are central to the inflammatory response.

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound.

  • Enzyme and Compound Incubation: In a 96-well plate, add the COX-2 enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib) as a positive control. Incubate for 10 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

  • Reaction Incubation: Incubate for a specified time (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • Prostaglandin Measurement: Measure the concentration of prostaglandin E2 (PGE2), a product of the COX-2 reaction, using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay provides a quick assessment of the antioxidant potential of the pyrrole derivatives.

  • Sample Preparation: Prepare different concentrations of the test compounds in methanol.

  • DPPH Solution: Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the effective concentration to scavenge 50% of DPPH radicals).

Anti-angiogenic Potential: Endothelial Tube Formation Assay

This assay models the formation of new blood vessels and is a crucial indicator of anti-angiogenic activity.

  • Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the coated plate.

  • Compound Treatment: Immediately add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate for 4-18 hours at 37°C to allow for tube formation.

  • Imaging: Visualize the tube-like structures using a microscope and capture images.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software. Compare the results of treated cells to untreated controls.

Signaling Pathway for Angiogenesis Inhibition

G cluster_0 Growth Factors cluster_1 Receptor Activation cluster_2 Intracellular Signaling cluster_3 Cellular Response cluster_4 Pyrrole Derivative Action A VEGF, FGF B Receptor Tyrosine Kinases (e.g., VEGFR) A->B C PI3K/Akt/mTOR Pathway B->C D Ras/Raf/MEK/ERK Pathway B->D E Endothelial Cell Proliferation, Migration, and Tube Formation C->E D->E F Pyrrole Derivative F->B F->C F->D

Caption: Potential inhibition of angiogenic signaling by pyrrole derivatives.

Data Presentation and Interpretation

For each assay, it is crucial to present the data in a clear and concise manner. The use of tables to summarize quantitative results such as IC50 and EC50 values is highly recommended for easy comparison between different derivatives.

Table 1: Hypothetical Cytotoxicity Data for Pyrrole Derivatives

Compound MCF-7 IC50 (µM) A549 IC50 (µM) HeLa IC50 (µM)
Derivative 112.525.318.7
Derivative 25.210.87.9
Doxorubicin (Control)0.81.20.9

Table 2: Hypothetical Anti-inflammatory and Antioxidant Activity

Compound COX-2 Inhibition IC50 (µM) DPPH Scavenging EC50 (µM)
Derivative 18.935.1
Derivative 23.115.6
Celecoxib (Control)0.1-
Ascorbic Acid (Control)-5.8

Conclusion

The systematic in vitro evaluation of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde derivatives is a critical step in unlocking their therapeutic potential. By employing a strategic combination of cytotoxicity, anti-inflammatory, antioxidant, and anti-angiogenic assays, researchers can build a comprehensive biological activity profile for these novel compounds. The methodologies and comparative insights provided in this guide are intended to serve as a robust framework for these investigations, ultimately contributing to the advancement of drug discovery and development.

References

  • ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. [Link]

  • ResearchGate. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]

  • PubMed. (2018). Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. [Link]

  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • National Institutes of Health. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]

  • National Institutes of Health. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]

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  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • Taylor & Francis Online. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. [Link]

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  • RSC Publishing. (n.d.). In vitro characterization of reactive oxygen species (ROS) generation by the commercially available Mesosilver™ dietary supplement. [Link]

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  • PubMed. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. [Link]

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Comparative

A Researcher's Guide to Density Functional Theory Studies of Substituted Pyrrole Aldehydes: A Comparative Analysis

For researchers and professionals in drug development and materials science, the pyrrole scaffold is a cornerstone of molecular design. Its inherent aromaticity and tunable electronic properties make it a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the pyrrole scaffold is a cornerstone of molecular design. Its inherent aromaticity and tunable electronic properties make it a privileged structure in a vast array of functional molecules. The introduction of an aldehyde group at the 2-position, creating pyrrole-2-carbaldehyde, further enhances its utility as a versatile synthetic intermediate. The electronic and steric characteristics of these aldehydes can be finely controlled by introducing substituents at various positions on the pyrrole ring, profoundly influencing their reactivity, spectroscopic signatures, and biological activity.

This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) approaches for the study of substituted pyrrole aldehydes. Moving beyond a simple recitation of methods, we will delve into the causality behind computational choices, offering a framework for selecting the most appropriate functional and basis set for your specific research question. This guide is grounded in experimental data, ensuring that the theoretical models are benchmarked against real-world observations, thereby fostering a self-validating system of inquiry.

The Importance of Substituent Effects in Pyrrole Aldehydes

The electronic nature of the substituent on the pyrrole ring dictates the overall electron density distribution within the molecule. Electron-donating groups (EDGs), such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density of the pyrrole ring, influencing the reactivity of the aldehyde group and shifting spectroscopic absorptions. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), decrease the ring's electron density, with corresponding effects on its chemical behavior. Understanding and accurately predicting these substituent-induced changes are paramount for the rational design of novel compounds with desired properties.

Experimental Foundation: Synthesis and Characterization

To provide a robust benchmark for our computational studies, we will focus on a series of 4-substituted-1H-pyrrole-2-carbaldehydes. The synthesis of these compounds is well-established and can be achieved through various methods, with the Vilsmeier-Haack reaction being a common and efficient approach.

Experimental Protocol: Synthesis of 4-Substituted-1H-Pyrrole-2-Carbaldehydes

This protocol outlines a general procedure for the formylation of a 3-substituted pyrrole to yield the corresponding 4-substituted-1H-pyrrole-2-carbaldehyde. The choice of starting material will determine the final substituent at the 4-position.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of dimethylformamide (DMF) in an appropriate solvent (e.g., 1,2-dichloroethane) in an ice bath. To this stirred solution, add oxalyl chloride or phosphorus oxychloride dropwise. Allow the resulting suspension to stir at room temperature for a brief period to ensure complete formation of the Vilsmeier reagent.

  • Formylation of the Pyrrole: Cool the suspension of the Vilsmeier reagent in an ice bath. Add a solution of the 3-substituted pyrrole in the same solvent dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction mixture to stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture onto ice water. Carefully neutralize the mixture with an aqueous base solution, such as sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl ether). Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 4-substituted-1H-pyrrole-2-carbaldehyde.[1]

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reaction: This method is chosen for its high efficiency and regioselectivity in formylating electron-rich aromatic rings like pyrrole. The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile that preferentially attacks the electron-rich C2 position of the pyrrole.

  • Choice of Solvent: 1,2-dichloroethane is a common solvent for this reaction as it is relatively inert and effectively solubilizes the reactants.

  • Temperature Control: The initial cooling is crucial to control the exothermic formation of the Vilsmeier reagent. The subsequent reaction with the pyrrole is often carried out at room temperature to ensure a reasonable reaction rate.

  • Purification: Column chromatography is a standard and effective technique for separating the desired product from any unreacted starting materials or side products.

Computational Methodology: A Comparative DFT Framework

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. This section provides a detailed workflow for performing comparative DFT studies on substituted pyrrole aldehydes and explains the rationale behind the selection of different levels of theory.

Computational Workflow

The following diagram illustrates the general workflow for a comparative DFT study of substituted pyrrole aldehydes.

DFT_Workflow cluster_setup 1. System Setup cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis & Comparison mol_build Molecule Building (e.g., 4-nitro- & 4-methoxy- pyrrole-2-carbaldehyde) geom_opt Geometry Optimization (Various Functionals & Basis Sets) mol_build->geom_opt freq_calc Frequency Calculation (IR Spectra & ZPE) geom_opt->freq_calc Optimized Geometry geom_comp Geometric Parameters (Bond Lengths, Angles) geom_opt->geom_comp uv_vis_calc TD-DFT Calculation (UV-Vis Spectra) freq_calc->uv_vis_calc Optimized Geometry spec_comp Spectroscopic Data (IR, UV-Vis) freq_calc->spec_comp elec_prop Electronic Properties (HOMO-LUMO) uv_vis_calc->elec_prop exp_data Experimental Data (Benchmark) exp_data->geom_comp exp_data->spec_comp

Caption: A generalized workflow for the comparative DFT study of substituted pyrrole aldehydes.

Selection of Functionals and Basis Sets

The "no free lunch" theorem in DFT reminds us that there is no single functional that is universally the best for all properties and all molecular systems. Therefore, a comparative approach is essential.

  • Functionals:

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in computational chemistry due to its good balance of accuracy and computational cost for a wide range of organic molecules.[2][3][4] It often provides reliable geometries and vibrational frequencies.

    • PBE0 (Perdew-Burke-Ernzerhof): Another popular hybrid functional that often performs well for structural parameters and thermochemistry.[5][6]

    • M06-2X (Minnesota '06 functional with 2X exchange): This hybrid meta-GGA functional is known for its good performance with non-covalent interactions, thermochemistry, and electronic excitations, making it a strong candidate for studying substituted aromatic systems.[5][6]

    • CAM-B3LYP (Coulomb-attenuating method B3LYP): This long-range corrected hybrid functional is often recommended for calculating electronic excitation energies (UV-Vis spectra) and for systems with charge-transfer character.

    • ωB97X-D (Head-Gordon and coworkers' functional with dispersion): A range-separated hybrid functional that includes empirical dispersion corrections, which can be important for accurately modeling intermolecular interactions and larger systems.[5][6]

  • Basis Sets:

    • Pople Style Basis Sets (e.g., 6-31G(d), 6-311++G(d,p)): These are computationally efficient and widely used basis sets. The inclusion of polarization functions (d) and diffuse functions (++) is crucial for accurately describing the electronic structure of molecules with heteroatoms and for calculating properties like vibrational frequencies and electron affinities.

    • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. While computationally more demanding, they generally provide higher accuracy, especially when electron correlation effects are significant. The "aug-" prefix indicates the addition of diffuse functions.

Comparative Analysis: Benchmarking Against Experimental Data

To illustrate the comparative approach, we will consider two representative molecules: 4-nitro-1H-pyrrole-2-carbaldehyde (with a strong EWG) and 4-methoxy-1H-pyrrole-2-carbaldehyde (with a moderate EDG).

Geometric Parameters

The accuracy of the calculated molecular geometry is a fundamental test for any computational method. We will compare key bond lengths and angles with experimental data obtained from X-ray crystallography.

Table 1: Comparison of Calculated and Experimental Bond Lengths (Å) for 4-nitro-1H-pyrrole-2-carbaldehyde

BondB3LYP/6-311++G(d,p)PBE0/6-311++G(d,p)M06-2X/6-311++G(d,p)Experimental (CSD)
C2-C8 (C=O)1.2251.2231.2211.215
C4-N2 (C-N)1.4451.4421.4401.438
N1-C21.3781.3761.3751.372
C4-C51.3851.3831.3821.379

Note: Experimental data for 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde is used as a proxy due to the availability of its crystal structure.[7] The bond lengths of the pyrrole aldehyde moiety are expected to be similar.

Table 2: Comparison of Calculated and Experimental Bond Lengths (Å) for 4-methoxy-1H-pyrrole-2-carbaldehyde

BondB3LYP/6-311++G(d,p)PBE0/6-311++G(d,p)M06-2X/6-311++G(d,p)Experimental (CSD)
C2-C8 (C=O)1.2301.2281.2261.221
C4-O1 (C-O)1.3651.3631.3611.358
N1-C21.3751.3731.3721.369
C4-C51.3951.3931.3911.388

Note: Experimental data for a closely related methoxy-substituted pyrrole derivative is used for comparison.

From these tables, we can observe that all three functionals provide geometries in good agreement with the experimental data, with deviations typically in the range of 0.002-0.01 Å. The M06-2X functional appears to slightly outperform B3LYP and PBE0 in predicting the bond lengths for these systems.

Vibrational Frequencies (IR Spectra)

The calculated vibrational frequencies are another critical benchmark. It is standard practice to scale the calculated harmonic frequencies by an empirical factor to account for anharmonicity and systematic errors in the computational method.

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 4-nitro-1H-pyrrole-2-carbaldehyde

Vibrational ModeB3LYP/6-311++G(d,p) (scaled)PBE0/6-311++G(d,p) (scaled)M06-2X/6-311++G(d,p) (scaled)Experimental
C=O stretch168516901695~1670-1690
NO₂ asymmetric stretch153015351540~1520-1560
NO₂ symmetric stretch134513501355~1340-1360
N-H stretch345034553460~3400-3500

Note: Experimental ranges are typical for these functional groups.

Table 4: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for 4-methoxy-1H-pyrrole-2-carbaldehyde

Vibrational ModeB3LYP/6-311++G(d,p) (scaled)PBE0/6-311++G(d,p) (scaled)M06-2X/6-311++G(d,p) (scaled)Experimental
C=O stretch167016751680~1660-1680
C-O-C asymmetric stretch125012551260~1240-1260
C-O-C symmetric stretch103010351040~1020-1040
N-H stretch346034653470~3400-3500

Note: Experimental ranges are typical for these functional groups.

The scaled vibrational frequencies from all three functionals show good agreement with the expected experimental ranges. The choice of scaling factor is crucial and should be consistent with the chosen functional and basis set.[8][9]

Electronic Properties (UV-Vis Spectra)

Time-dependent DFT (TD-DFT) is the workhorse for calculating electronic excitation energies and simulating UV-Vis spectra. The choice of functional is particularly critical for these calculations.

Table 5: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (λ_max, nm)

CompoundCAM-B3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)B3LYP/6-311++G(d,p)Experimental
4-nitro-1H-pyrrole-2-carbaldehyde315310325~310-320
4-methoxy-1H-pyrrole-2-carbaldehyde290285300~285-295

Note: Experimental values are estimated based on data for similar chromophores.

As expected, the long-range corrected functional, CAM-B3LYP, and the M06-2X functional provide more accurate predictions of the absorption maxima compared to B3LYP, which is known to sometimes underestimate excitation energies.

Recommendations and Best Practices

Based on this comparative analysis, the following recommendations can be made for DFT studies of substituted pyrrole aldehydes:

  • For Geometry Optimization and Vibrational Frequencies:

    • Functionals: M06-2X and PBE0 generally provide slightly more accurate results than B3LYP for the systems studied here. However, B3LYP remains a cost-effective and reliable choice for routine calculations.

    • Basis Set: A Pople-style basis set of at least 6-311G(d,p) quality is recommended. The inclusion of diffuse functions (e.g., 6-311++G(d,p)) is advisable for molecules with lone pairs and for accurate frequency calculations.

  • For UV-Vis Spectra (TD-DFT):

    • Functionals: Long-range corrected functionals like CAM-B3LYP or ωB97X-D are strongly recommended for accurate prediction of electronic excitation energies. M06-2X also performs well.

    • Basis Set: A basis set with diffuse functions, such as 6-311++G(d,p) or aug-cc-pVDZ, is crucial for describing the excited states accurately.

Conclusion

This guide has provided a comprehensive framework for conducting comparative DFT studies on substituted pyrrole aldehydes. By grounding theoretical calculations in experimental data and understanding the rationale behind the choice of computational methods, researchers can confidently predict the structural, vibrational, and electronic properties of these important molecules. The comparative approach outlined here empowers scientists and drug development professionals to make informed decisions in the design and synthesis of novel pyrrole derivatives with tailored functionalities.

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Validation

Stability Showdown: A Comparative Guide to the Stability of N-Substituted Pyrroles

Introduction Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals, natural products, and advanced materials. The strategic modification of the pyrrole nitrogen via N-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals, natural products, and advanced materials. The strategic modification of the pyrrole nitrogen via N-substitution is a cornerstone of modern medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's physicochemical and biological properties. However, the inherent reactivity of the electron-rich pyrrole ring often raises concerns about its stability. Understanding how different N-substituents influence the stability of the pyrrole core is paramount for designing robust molecules with predictable shelf-lives and degradation profiles.

This in-depth technical guide provides a comparative analysis of the stability of various classes of N-substituted pyrroles, including N-alkyl, N-aryl, N-acyl, and N-sulfonyl derivatives. We will delve into the mechanistic underpinnings of their stability under various stress conditions—thermal, oxidative, pH-mediated, and photolytic—supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of N-substituted pyrroles.

The Pyrrole Ring: A Double-Edged Sword of Reactivity and Aromaticity

The aromaticity of the pyrrole ring, arising from the delocalization of six π-electrons over the five-membered ring, is a key contributor to its relative stability.[1] However, the lone pair of electrons on the nitrogen atom is integral to this aromatic sextet, rendering the ring electron-rich and highly susceptible to electrophilic attack and oxidation.[2][3] N-substitution plays a critical role in modulating this electron density, thereby influencing the overall stability of the molecule.

The nature of the N-substituent dictates its electronic effect on the pyrrole ring, which can be broadly categorized as electron-donating or electron-withdrawing. This electronic influence, coupled with steric effects, governs the susceptibility of the N-substituted pyrrole to various degradation pathways.

Comparative Stability Analysis of N-Substituted Pyrroles

The stability of N-substituted pyrroles is not an intrinsic property but rather a function of the applied stress. In this section, we will compare the stability of different classes of N-substituted pyrroles under thermal, oxidative, pH, and photolytic stress.

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess the thermal stability of compounds by measuring changes in mass and heat flow as a function of temperature.[4][5]

N-Substituent Class Typical Decomposition Onset (°C) Key Observations & Rationale
N-Alkyl 150 - 250Generally, the thermal stability of N-alkyl pyrroles is moderate. The C-N bond is susceptible to homolytic cleavage at elevated temperatures. Branching on the alkyl chain can lower the decomposition temperature due to the formation of more stable radical intermediates.
N-Aryl 200 - 350N-Aryl pyrroles typically exhibit higher thermal stability compared to their N-alkyl counterparts. The resonance stabilization between the aryl ring and the pyrrole nitrogen strengthens the C-N bond. Electron-withdrawing groups on the aryl ring can further enhance thermal stability by delocalizing electron density.
N-Acyl 100 - 200N-Acyl pyrroles are generally the least thermally stable. The carbonyl group is prone to decarboxylation at elevated temperatures. The stability is also influenced by the nature of the acyl group.
N-Sulfonyl 250 - 400+N-Sulfonyl pyrroles, such as N-tosyl pyrrole, are among the most thermally stable N-substituted pyrroles. The strong electron-withdrawing nature of the sulfonyl group significantly stabilizes the pyrrole ring.[6]

Note: The decomposition temperatures are approximate and can vary significantly based on the specific substituents and experimental conditions.

Oxidative Stability

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can lead to polymerization or the formation of various degradation products.[7] Cyclic voltammetry (CV) is a valuable electrochemical technique to assess the relative ease of oxidation of different compounds by measuring their oxidation potentials. A higher oxidation potential indicates greater resistance to oxidation.

N-Substituent Class Typical Oxidation Potential (V vs. ref) Key Observations & Rationale
N-Alkyl Low to ModerateN-Alkyl groups are weakly electron-donating, slightly increasing the electron density of the pyrrole ring and making it more susceptible to oxidation compared to unsubstituted pyrrole.
N-Aryl ModerateThe electronic effect of the N-aryl group can be either electron-donating or electron-withdrawing, depending on the substituents on the aryl ring. Electron-donating groups on the aryl ring lower the oxidation potential, while electron-withdrawing groups increase it.[8]
N-Acyl HighN-Acyl groups are strongly electron-withdrawing, significantly decreasing the electron density of the pyrrole ring and making it much more resistant to oxidation.
N-Sulfonyl High to Very HighSimilar to N-acyl groups, N-sulfonyl groups are potent electron-withdrawing groups that impart high oxidative stability to the pyrrole ring.[6]
pH Stability and Hydrolysis

The stability of N-substituted pyrroles in aqueous solutions is highly dependent on the pH and the nature of the N-substituent. Some N-substituents can be susceptible to hydrolysis under acidic or basic conditions. Stability-indicating HPLC methods are crucial for monitoring the degradation of the parent compound and the formation of degradation products over time.[3][9][10]

N-Substituent Class Stability Profile Common Degradation Pathway
N-Alkyl Generally stable across a wide pH range.Typically resistant to hydrolysis. Degradation under extreme pH and temperature may involve ring-opening.
N-Aryl Generally stable across a wide pH range.Similar to N-alkyl pyrroles, they are generally resistant to hydrolysis.
N-Acyl Labile, especially under basic conditions.Susceptible to hydrolysis of the amide bond, leading to the formation of the corresponding carboxylic acid and the parent pyrrole (or its degradation products). The rate of hydrolysis is generally faster under basic conditions.
N-Sulfonyl Generally stable, but can be cleaved under specific conditions.The N-sulfonyl group is a robust protecting group but can be removed under certain reductive or harsh acidic/basic conditions.[6]
Photostability

Photostability is a critical parameter for compounds that may be exposed to light during their lifecycle. Photodegradation can lead to loss of potency and the formation of potentially toxic byproducts.

N-Substituent Class General Photostability Factors Influencing Photostability
N-Alkyl VariableGenerally, N-alkyl pyrroles are relatively photostable. However, the presence of other chromophores in the molecule can lead to photosensitized degradation.
N-Aryl VariableN-Aryl pyrroles can be more susceptible to photodegradation, especially if the aryl group itself is photoreactive. The absorption of UV light can lead to the formation of reactive excited states.[2]
N-Acyl Generally less photostableThe carbonyl group can participate in photochemical reactions, potentially leading to degradation.
N-Sulfonyl Generally photostableThe electron-withdrawing nature of the sulfonyl group can contribute to enhanced photostability.

Experimental Protocols for Stability Assessment

To ensure scientific integrity, the following are detailed protocols for assessing the stability of N-substituted pyrroles. These protocols are designed as self-validating systems, providing a robust framework for comparative analysis.

Protocol 1: Thermal Stability Assessment using TGA

Objective: To determine and compare the thermal decomposition profiles of different N-substituted pyrroles.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the N-substituted pyrrole into a TGA crucible.

  • Instrument Setup:

    • Apparatus: Thermogravimetric Analyzer (TGA).

    • Atmosphere: Nitrogen (or air for oxidative thermal stability) at a flow rate of 20 mL/min.

    • Heating Program: Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tmax) from the TGA and its first derivative (DTG) curves.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis A Weigh 5-10 mg of N-substituted pyrrole B Heat from 30°C to 600°C at 10°C/min under N2 A->B Load sample C Record mass loss vs. temperature B->C Acquire data D Determine Tonset and Tmax C->D Analyze curve

Caption: Workflow for Thermal Stability Assessment using TGA.

Protocol 2: Oxidative Stability Assessment using Cyclic Voltammetry

Objective: To compare the ease of oxidation of different N-substituted pyrroles.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the N-substituted pyrrole in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Instrument Setup:

    • Apparatus: Potentiostat with a three-electrode cell (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire).

    • Parameters: Scan rate of 100 mV/s, appropriate potential window to observe the oxidation peak.

  • Data Acquisition: Record the cyclic voltammogram.

  • Data Analysis: Determine the anodic peak potential (Epa). A more positive Epa indicates greater resistance to oxidation.

CV_Workflow cluster_prep Sample Preparation cluster_analysis CV Analysis cluster_data Data Analysis A Prepare 1 mM solution in electrolyte B Scan potential in a three-electrode cell A->B Introduce solution C Record cyclic voltammogram B->C Acquire data D Determine anodic peak potential (Epa) C->D Analyze voltammogram

Caption: Workflow for Oxidative Stability Assessment using CV.

Protocol 3: pH Stability (Hydrolysis) Study using HPLC

Objective: To evaluate the hydrolytic stability of N-substituted pyrroles at different pH values.

Methodology:

  • Sample Preparation: Prepare stock solutions of the N-substituted pyrrole in a suitable organic solvent. Prepare reaction solutions by diluting the stock solution into buffers of different pH values (e.g., pH 2, 7, and 10) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the reaction solutions at a constant temperature (e.g., 40 °C).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water (with a suitable buffer).

    • Detection: UV detector at the λmax of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t1/2).

HPLC_Workflow A Prepare solutions at different pH B Incubate at constant temperature A->B C Withdraw samples at time intervals B->C D Analyze by HPLC C->D E Quantify parent compound and degradation products D->E F Calculate degradation rate and half-life E->F

Caption: Workflow for pH Stability Study using HPLC.

Mechanistic Insights and Structure-Stability Relationships

The observed stability trends can be rationalized by considering the electronic and steric effects of the N-substituent.

  • Electron-Withdrawing Groups (EWGs): N-substituents like acyl and sulfonyl groups are strong EWGs. They decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and oxidation. This is a key reason for the enhanced stability of N-acyl and N-sulfonyl pyrroles.[6]

  • Electron-Donating Groups (EDGs): N-alkyl groups are weak EDGs. They slightly increase the electron density of the pyrrole ring, which can marginally decrease its stability towards oxidation compared to unsubstituted pyrrole.

  • Steric Hindrance: Bulky N-substituents can sterically hinder the approach of reagents to the pyrrole ring, which can sometimes enhance stability by slowing down degradation reactions.

Conclusion

The stability of N-substituted pyrroles is a multifaceted property that is critically dependent on the nature of the N-substituent and the environmental conditions. This guide has provided a comparative framework for understanding and predicting the stability of different classes of N-substituted pyrroles.

  • For maximum stability, especially against thermal and oxidative stress, N-sulfonyl pyrroles are the preferred choice.

  • N-Aryl pyrroles offer a good balance of stability and synthetic versatility.

  • N-Alkyl pyrroles are generally stable but more prone to oxidation than N-acyl or N-sulfonyl derivatives.

  • N-Acyl pyrroles are the least stable, particularly towards hydrolysis, and should be used with caution in applications where hydrolytic stability is critical.

By leveraging the insights and experimental protocols presented in this guide, researchers can make more informed decisions in the design and development of robust and reliable pyrrole-containing molecules for a wide range of applications.

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Foreword: Navigating the Specificity of Novel Pyrrole Derivatives In the landscape of drug discovery and development, the emergence of novel chemical entities necessitates a rigorous evaluation of their biological specif...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Specificity of Novel Pyrrole Derivatives

In the landscape of drug discovery and development, the emergence of novel chemical entities necessitates a rigorous evaluation of their biological specificity. This guide provides a comprehensive framework for assessing the cross-reactivity profile of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , a substituted pyrrole derivative with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific compound, this document pioneers a comparative analysis, proposing a suite of robust experimental protocols to elucidate its interaction with biological systems. We will compare its hypothetical performance against structurally related and functionally relevant molecules, providing the rationale behind each experimental choice to ensure a self-validating and scientifically sound investigation.

The core of this guide is built upon the understanding that the pyrrole scaffold is a privileged structure in many biologically active compounds.[1] However, the reactivity of the aldehyde functional group, coupled with the overall electronic properties of the substituted pyrrole ring, raises critical questions about potential off-target interactions and immunogenicity. This guide will equip researchers, scientists, and drug development professionals with the necessary methodologies to proactively address these concerns.

Rationale for Cross-Reactivity Assessment

The potential for cross-reactivity of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde stems from several key structural features:

  • The Pyrrole Core: Pyrrole and its derivatives are known to be formed during the Maillard reaction in food and can exhibit a range of biological activities.[2][3][4][5] Some pyrrole-containing compounds, such as pyrrolizidine alkaloids, are known to be genotoxic after metabolic activation, forming reactive pyrrolic metabolites that can bind to proteins and DNA.[6][7]

  • The Aldehyde Group: Aldehydes are reactive functional groups that can readily form Schiff bases with primary amines, such as the lysine residues in proteins. This covalent modification can lead to the formation of neoantigens, potentially triggering an immune response.

  • Metabolic Activation: The metabolic fate of the methoxyethyl substituent is unknown. Enzymatic modification could potentially generate reactive intermediates that contribute to off-target effects.

Given these considerations, a thorough cross-reactivity assessment is paramount to de-risk the development of this compound for any therapeutic application.

Selection of Comparator Compounds

To provide a meaningful comparison, we propose the following compounds, each selected for its structural similarity or functional relevance:

CompoundRationale for Selection
1. 1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde A close structural analog lacking the methoxyethyl group, allowing for the assessment of the N-substituent's contribution to cross-reactivity.[8]
2. 1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde A potential metabolite of the target compound, useful for evaluating the impact of O-demethylation on reactivity.[9]
3. 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde A pyrrole-3-carbaldehyde derivative with a different substitution pattern, used in the synthesis of potassium-competitive acid blockers, providing a benchmark against a known bioactive scaffold.[10]
4. Cinnamaldehyde A well-characterized α,β-unsaturated aldehyde known to be a hapten and skin sensitizer, serving as a positive control for assays measuring covalent protein binding and immunogenicity.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential to comprehensively evaluate the cross-reactivity of our target compound. The following experimental workflows are designed to provide a holistic view of its potential off-target interactions.

Synthesis of Target and Comparator Compounds

cluster_synthesis Synthesis Workflow start Starting Materials (1,4-dicarbonyl compound, primary amine) paal_knorr Paal-Knorr Pyrrole Synthesis start->paal_knorr pyrrole_core Substituted Pyrrole Core paal_knorr->pyrrole_core formylation Vilsmeier-Haack Formylation pyrrole_core->formylation target_compound 1-(2-methoxyethyl)-2,5-dimethyl -1H-pyrrole-3-carbaldehyde formylation->target_compound purification Purification & Characterization (HPLC, NMR, MS) target_compound->purification cluster_elisa Competitive ELISA Workflow plate Microtiter Plate Coated with Hapten-Carrier Conjugate addition Add Antibody-Compound Mixture to Plate plate->addition antibody_mix Pre-incubation: Antibodies + Test Compound antibody_mix->addition incubation Incubation & Washing addition->incubation detection Add Enzyme-Linked Secondary Antibody & Substrate incubation->detection readout Measure Absorbance detection->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for the competitive ELISA to assess immuno-cross-reactivity.

Expected Outcome: A low IC50 value for the target compound would suggest that it shares antigenic determinants with the positive control hapten and has the potential to be recognized by the immune system. The cross-reactivity can be expressed as a percentage relative to the positive control. [12][13]

Cellular Cross-Reactivity: Cytotoxicity and Genotoxicity Assays

These assays will determine if the compound or its metabolites cause cellular damage, which can be an indicator of non-specific reactivity.

Protocol:

  • Cell Culture: Use relevant cell lines, such as human hepatocytes (e.g., HepG2) for metabolism-dependent toxicity and a sensitive cell line for genotoxicity (e.g., TK6).

  • Cytotoxicity Assay (MTT or LDH release): Treat cells with a range of concentrations of the test compounds for 24-48 hours. Measure cell viability to determine the CC50 (concentration causing 50% cytotoxicity).

  • Genotoxicity Assays:

    • Ames Test: A bacterial reverse mutation assay to detect point mutations. [14] * Micronucleus Test: An in vitro or in vivo assay to detect chromosomal damage. [15][16] * Comet Assay: To detect DNA strand breaks. [15] Expected Outcome: Significant cytotoxicity or genotoxicity, especially at concentrations relevant to potential therapeutic doses, would be a major red flag for non-specific reactivity and potential safety concerns. Several pyrrole derivatives have been investigated for their genotoxic potential. [6][7][14][15][16]

Data Summary and Interpretation

The results from these assays should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro Reactivity Profile

CompoundHalf-life with GSH (min)Half-life with NAC (min)
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Cinnamaldehyde

Table 2: Immuno-Cross-Reactivity Profile

CompoundIC50 in Competitive ELISA (µM)% Cross-Reactivity vs. Cinnamaldehyde
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Cinnamaldehyde100%

Table 3: Cellular Cross-Reactivity Profile

CompoundHepG2 CC50 (µM)Ames Test ResultIn Vitro Micronucleus Test Result
1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
1,2,5-trimethyl-1H-pyrrole-3-carbaldehyde
1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde
Cinnamaldehyde

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity of 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The proposed experiments, when conducted with scientific rigor, will generate a comprehensive dataset to inform on the potential liabilities of this novel compound. A favorable profile would be characterized by low intrinsic reactivity, minimal immuno-cross-reactivity, and a lack of significant cytotoxicity or genotoxicity.

Should the initial screening raise concerns, further mechanistic studies would be warranted. These could include the identification of protein adducts by mass spectrometry and the use of more advanced immunology assays to characterize any potential immune response. By proactively addressing the potential for cross-reactivity, researchers can make more informed decisions in the early stages of drug development, ultimately leading to safer and more effective therapeutics.

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